molecular formula C21H22N4O2 B15607168 JNJ-47117096

JNJ-47117096

Katalognummer: B15607168
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: GMZCYCKIXQZORP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

JNJ-47117096 is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H22N4O2

Molekulargewicht

362.4 g/mol

IUPAC-Name

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide

InChI

InChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26)

InChI-Schlüssel

GMZCYCKIXQZORP-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

JNJ-47117096: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in a variety of human cancers and implicated in tumorigenesis, cancer stem cell survival, and resistance to therapy. This technical guide delineates the mechanism of action of this compound in cancer cells, providing a comprehensive overview of its molecular targets, downstream signaling pathways, and cellular consequences. The information presented herein is intended to support further research and development of MELK inhibitors as a promising class of anti-cancer therapeutics.

Core Mechanism of Action: Targeting MELK and Flt3

This compound exerts its primary anti-cancer effects through the potent and selective inhibition of MELK. It also demonstrates significant inhibitory activity against Fms-like tyrosine kinase 3 (Flt3), a receptor tyrosine kinase often mutated in hematological malignancies.

Kinase Inhibitory Profile

The inhibitory activity of this compound against its primary and key secondary targets has been quantified through in vitro kinase assays.

Target KinaseIC50 (nM)
MELK23[1]
Flt318[1]
CAMKIIδ810[1]
Mnk2760[1]
CAMKIIγ1000[1]
MLCK1000[1]

Signaling Pathways Modulated by this compound

Inhibition of MELK by this compound disrupts several critical signaling cascades that are essential for cancer cell proliferation, survival, and maintenance of a stem-like phenotype.

The MELK-FOXM1 Axis

A primary downstream effector of MELK is the Forkhead Box M1 (FOXM1) transcription factor, a master regulator of cell cycle progression. MELK directly phosphorylates and activates FOXM1, leading to the transcription of genes crucial for G2/M transition and mitosis, such as CDC25B, Aurora B kinase, and Survivin.[1][2] this compound-mediated inhibition of MELK prevents FOXM1 activation, resulting in the downregulation of its target genes. This leads to stalled replication forks and DNA double-strand breaks (DSBs).[1]

MELK_FOXM1_Pathway JNJ This compound MELK MELK JNJ->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates FOXM1_P p-FOXM1 (Active) FOXM1->FOXM1_P Mitotic_Genes Mitotic Progression Genes (CDC25B, Aurora B, Survivin) FOXM1_P->Mitotic_Genes Upregulates CellCycle G2/M Progression Mitotic_Genes->CellCycle

This compound inhibits the MELK-FOXM1 signaling axis.
DNA Damage Response and p53 Activation

The accumulation of DSBs triggers the ATM-mediated DNA damage response (DDR).[1] This leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53, in turn, upregulates the expression of the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and can induce a senescent phenotype.[1]

DDR_p53_Pathway JNJ This compound MELK MELK JNJ->MELK Inhibits DSBs DNA Double-Strand Breaks MELK->DSBs Prevents repair of ATM ATM DSBs->ATM Activates p53 p53 ATM->p53 Phosphorylates p53_P p-p53 (Active) p53->p53_P p21 p21 p53_P->p21 Upregulates CellCycleArrest Cell Cycle Arrest & Senescence p21->CellCycleArrest

Induction of DNA damage response and p53 activation.
p53-Independent Induction of p21

Interestingly, inhibition of MELK can also induce p21 expression in cancer cells with mutated or deficient p53. This occurs through the activation of the transcription factors FOXO1 and FOXO3, which are also substrates of MELK.[3] Inhibition of MELK leads to the dephosphorylation and activation of FOXO1 and FOXO3, which then drive the transcription of p21.

p53_Independent_Pathway JNJ This compound MELK MELK JNJ->MELK Inhibits FOXO1_3 FOXO1/3 MELK->FOXO1_3 Phosphorylates (Inactivates) FOXO1_3_A Active FOXO1/3 FOXO1_3->FOXO1_3_A Dephosphorylation p21 p21 FOXO1_3_A->p21 Upregulates CellCycleArrest G1 Arrest p21->CellCycleArrest

p53-independent p21 induction via FOXO1/3.

Cellular Effects of this compound

The culmination of the signaling pathway disruptions is a series of anti-proliferative and cytotoxic effects in cancer cells.

Cellular EffectDescription
Cell Cycle Arrest Delays progression through the S-phase and causes G1 arrest.[1][3]
Growth Arrest & Senescence Induces a state of irreversible growth arrest and a senescent phenotype in cancer cells such as MCF-7.[1]
Inhibition of Proliferation Suppresses the proliferation of Flt3-driven Ba/F3 cell lines with an IC50 of 1.5 μM in the absence of IL-3.[1]

Experimental Protocols

In Vitro MELK Kinase Assay (Radioactive Filter Binding)

This assay measures the inhibition of MELK kinase activity by quantifying the transfer of a radiolabeled phosphate (B84403) group from ATP to a peptide substrate.

Materials:

  • Recombinant human MELK (residues 1-340)

  • γ-33P-ATP

  • ATP

  • Biotinylated ZIP-tide peptide (Biotin-KKLNRTLSFAEPG)

  • Reaction Buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100)

  • 2% Orthophosphoric acid

  • MAPH filter plate

  • Microscint-20

  • Scintillation counter

  • This compound (or other test compounds) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1.25 nM MELK, 10 μM ATP, 6.7 uCi/mL γ-33P-ATP, and 3 μM biotinylated ZIP-tide peptide to the reaction buffer.

  • Add the diluted this compound to the wells. The final volume should be 30 μL.

  • Incubate the reaction for 25 minutes at room temperature.

  • Stop the reaction by adding 40 μL of 2% orthophosphoric acid.

  • Transfer the reaction mixture to a MAPH filter plate to capture the biotinylated peptide.

  • Wash the filter plate twice with 200 μL of 0.5% orthophosphoric acid to remove unbound radioactivity.

  • Add 20 μL of Microscint-20 to each well.

  • Determine the amount of radioactivity by scintillation counting.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Alamar Blue)

This assay assesses the effect of this compound on the proliferation of cancer cells.

Materials:

  • Ba/F3-Flt3 cells (or other cancer cell lines)

  • Cell culture medium with and without IL-3

  • This compound dissolved in DMSO

  • Alamar Blue solution

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Seed Ba/F3-Flt3 cells at a density of 20,000 cells/well in 384-well plates.

  • For Flt3-driven proliferation, use medium without IL-3. For general proliferation, use medium with 10 ng/mL IL-3.

  • Add serial dilutions of this compound (typically starting from 100 nL/well of a concentrated stock) to the wells.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Add Alamar Blue solution to each well.

  • Incubate for 4 hours at 37°C.

  • Measure the fluorescent intensity at 540 nm excitation and 590 nm emission.

  • Calculate the IC50 value for inhibition of cell proliferation.

Western Blotting for Phospho-p53 and p21

This protocol allows for the detection of changes in the phosphorylation of p53 and the expression of p21 following treatment with this compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p53 (Ser15), anti-p21, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Detection Reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 3 μM, 10 μM) for a specified time (e.g., 24 hours).

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 or anti-p21) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagents.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Summary and Future Directions

This compound is a potent inhibitor of MELK and Flt3, demonstrating a multi-faceted mechanism of action in cancer cells. By disrupting the MELK-FOXM1 axis, inducing a DNA damage response, and promoting cell cycle arrest through both p53-dependent and -independent pathways, this compound presents a compelling profile for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued research into the therapeutic potential of MELK inhibition in oncology. Future studies should focus on elucidating the in vivo efficacy of this compound in various cancer models, identifying predictive biomarkers of response, and exploring potential combination therapies to enhance its anti-tumor activity.

References

JNJ-47117096: A Potent Dual Inhibitor of MELK and Flt3 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

JNJ-47117096 is a potent and selective small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and F-ms-like Tyrosine Kinase 3 (Flt3).[1][2][3][4][5] This dual inhibitory activity presents a promising therapeutic strategy for cancers dependent on these signaling pathways, particularly acute myeloid leukemia (AML) and certain solid tumors. This document provides a comprehensive technical overview of the preclinical data available for this compound, including its biochemical and cellular activity, and detailed experimental protocols for key assays. While extensive in vitro data is available, information regarding in vivo efficacy, pharmacokinetics, and toxicology of this compound is not publicly available at the time of this writing.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in cell cycle regulation, apoptosis, and cancer progression. Overexpression of MELK is observed in various malignancies and is often associated with poor prognosis. F-ms-like Tyrosine Kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Activating mutations in Flt3 are common drivers in acute myeloid leukemia (AML). The dual inhibition of both MELK and Flt3 by this compound offers a multi-pronged attack on cancer cells, targeting both cell proliferation and survival pathways.

Biochemical Activity and Selectivity

This compound demonstrates potent inhibitory activity against both MELK and Flt3 kinases. The selectivity profile of this compound has been characterized against a panel of kinases, revealing a high degree of selectivity for MELK and Flt3.

Table 1: Biochemical Potency and Selectivity of this compound

Target KinaseIC50 (nM)
MELK23[1][2][3][4]
Flt318[1][2][3][4]
CAMKIIδ810[1]
Mnk2760[1]
CAMKIIγ1000[1]
MLCK1000[1]

Cellular Activity

The in vitro cellular effects of this compound have been evaluated in various cancer cell lines, demonstrating its ability to inhibit proliferation and induce downstream signaling events consistent with MELK and Flt3 inhibition.

Inhibition of Flt3-Driven Cell Proliferation

This compound effectively suppresses the proliferation of Ba/F3 murine pro-B cells engineered to express human Flt3.[1] This inhibition is dependent on the Flt3 signaling pathway, as the compound shows no activity in the presence of IL-3, which provides an alternative survival signal.[1]

Table 2: Cellular Proliferation Inhibition by this compound

Cell LineTarget PathwayConditionIC50 (µM)
Ba/F3-Flt3Flt3- IL-31.5[1]
Ba/F3-Flt3Flt3+ IL-3No inhibition
Ba/F3-FGFR1FGFR1+/- IL-3No inhibition
Ba/F3-FGFR3FGFR3+/- IL-3No inhibition
Ba/F3-KDRKDR+/- IL-3No inhibition
Effects on Cell Cycle and DNA Damage Response in Solid Tumor Cells

In the MCF-7 breast cancer cell line, this compound induces a delay in S-phase progression.[2] This is attributed to the inhibition of MELK, leading to stalled replication forks and the formation of DNA double-strand breaks (DSBs).[2] Consequently, this compound activates the ATM-mediated DNA damage response (DDR), resulting in the phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes.[2] These cellular events culminate in growth arrest and a senescent phenotype.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of the MELK and Flt3 signaling pathways.

JNJ-47117096_Signaling_Pathway cluster_JNJ This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects JNJ This compound MELK MELK JNJ->MELK Inhibits Flt3 Flt3 JNJ->Flt3 Inhibits CellCycle S-Phase Arrest MELK->CellCycle Regulates DDR DNA Damage Response (ATM, p53, p21) MELK->DDR Suppresses Proliferation Inhibition of Proliferation Flt3->Proliferation Promotes Senescence Senescence CellCycle->Senescence DDR->Senescence

Figure 1: this compound dual inhibition of MELK and Flt3 pathways.

Experimental Protocols

MELK Kinase Inhibition Assay

This radioactive filter binding assay measures the inhibition of MELK kinase activity.

  • Reagents :

    • Human MELK (residues 1-340), 1.25 nM

    • ATP, 10 µM

    • γ33P-ATP, 6.7 uCi/mL

    • Biotinylated ZIP-tide peptide (Biotin-KKLNRTLSFAEPG), 3 µM

    • Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X100

    • Stop Solution: 2% orthophosphoric acid

    • Wash Solution: 0.5% orthophosphoric acid

    • Microscint-20

  • Procedure :

    • Add this compound at various concentrations to the wells of a 384-well plate.

    • Add the reaction mixture containing MELK, ATP, γ33P-ATP, and the peptide substrate to each well.

    • Incubate the reaction for 25 minutes at room temperature.

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to a MAPH filter plate to capture the 33P labeled peptide.

    • Wash the filter plate twice with the wash solution to remove unbound radioactivity.

    • Add Microscint-20 to each well.

    • Determine the amount of radioactivity by scintillation counting using a Topcount.

    • Calculate IC50 values using a four-parameter logistic fit.

Kinase_Assay_Workflow start Start prep_plate Prepare 384-well plate with this compound dilutions start->prep_plate add_reagents Add MELK, ATP, γ33P-ATP, and peptide substrate prep_plate->add_reagents incubate Incubate at RT for 25 minutes add_reagents->incubate stop_reaction Stop reaction with orthophosphoric acid incubate->stop_reaction filter Filter and wash to remove unbound 33P stop_reaction->filter scintillation Scintillation counting filter->scintillation analyze Calculate IC50 scintillation->analyze end End analyze->end

Figure 2: Workflow for the MELK kinase inhibition assay.

Ba/F3-Flt3 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of Flt3-dependent cells.

  • Cell Line : Ba/F3 cells stably expressing human Flt3.

  • Reagents :

    • This compound dissolved in DMSO

    • Ba/F3-Flt3 cells

    • IL-3 (10 ng/mL for control wells)

    • Alamar Blue solution

  • Procedure :

    • Dispense this compound at various concentrations into a 384-well plate.

    • Add a suspension of Ba/F3-Flt3 cells (20,000 cells/well).

    • For control experiments, add IL-3 to designated wells.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

    • Add Alamar Blue solution to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Measure the fluorescent intensity at 540 nm excitation and 590 nm emission.

    • Determine the IC50 values for proliferation inhibition.

MCF-7 Cell Cycle and DNA Damage Response Analysis (General Protocol)

This outlines a general approach to investigate the effects of this compound on MCF-7 cells.

  • Cell Line : MCF-7 human breast adenocarcinoma cells.

  • Treatment : Treat cells with this compound (e.g., 3 µM and 10 µM) for various time points.

  • Cell Cycle Analysis :

    • Harvest and fix cells in ethanol.

    • Stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

    • Analyze DNA content by flow cytometry to determine cell cycle distribution.

  • DNA Damage Response Analysis :

    • Western Blotting : Lyse treated cells and perform western blotting to detect the phosphorylation of key DDR proteins such as ATM (p-ATM) and p53 (p-p53), and changes in the levels of p21 and FOXM1 target genes.

    • Immunofluorescence for γH2AX foci :

      • Grow and treat cells on coverslips.

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody against γH2AX (a marker for DNA double-strand breaks).

      • Incubate with a fluorescently labeled secondary antibody.

      • Visualize and quantify foci using fluorescence microscopy.

Logical_Relationship cluster_response cluster_outcome JNJ This compound Target_Engagement Inhibition of MELK & Flt3 Kinases JNJ->Target_Engagement Cellular_Response Cellular Response Target_Engagement->Cellular_Response Phenotypic_Outcome Phenotypic Outcome S_Phase_Arrest S-Phase Arrest DDR_Activation DDR Activation Prolif_Inhibition Proliferation Inhibition Growth_Arrest Growth Arrest S_Phase_Arrest->Growth_Arrest DDR_Activation->Growth_Arrest Prolif_Inhibition->Growth_Arrest Senescence Senescence Growth_Arrest->Senescence

Figure 3: Logical flow from drug to cellular outcome.

Conclusion

This compound is a potent dual inhibitor of MELK and Flt3 with promising in vitro anti-cancer activity. Its ability to inhibit proliferation in Flt3-driven hematological cancer models and to induce cell cycle arrest and DNA damage in solid tumor cells highlights its potential as a therapeutic agent. Further preclinical development, including in vivo efficacy and safety studies, will be crucial to fully elucidate its therapeutic potential. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the mechanism and application of this compound and similar dual-kinase inhibitors.

References

In-depth Technical Guide: The Effect of JNJ-47117096 on the p53 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096, also known as MELK-T1, is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is implicated in numerous cellular processes critical for tumor progression, including cell cycle regulation, apoptosis, and the DNA damage response. This technical guide provides a comprehensive overview of the effects of this compound on the p53 signaling pathway, a critical tumor suppressor pathway that is frequently dysregulated in cancer. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action of this compound and its potential as a therapeutic agent.

Mechanism of Action: this compound and the p53 Signaling Pathway

This compound exerts its anti-cancer effects in part through the activation of the p53 signaling pathway. The primary mechanism involves the induction of a DNA damage response, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM, in turn, phosphorylates and activates key downstream effectors, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.

The inhibition of MELK by this compound leads to a cascade of events culminating in the stabilization and activation of p53. This is achieved through the phosphorylation of p53 at key serine residues, which prevents its degradation by its primary negative regulator, MDM2. Activated p53 then transcriptionally upregulates its target genes, most notably the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The induction of p21 leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, thereby inhibiting tumor cell proliferation.

Furthermore, the activation of the p53 pathway by this compound can also lead to the downregulation of pro-proliferative and anti-apoptotic genes, such as those regulated by the transcription factor FOXM1. This multifaceted engagement of the p53 pathway underscores the potential of this compound as a promising anti-cancer therapeutic.

Quantitative Data Summary

The following tables summarize the quantitative data on the biochemical and cellular effects of this compound.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)
MELK23
Flt318

Table 2: Cellular Effects of this compound on the p53 Signaling Pathway

Cell LineTreatment ConditionsEffect on p53 PhosphorylationEffect on p21 ExpressionEffect on Cell Cycle
Human Cancer Cells (General)Not SpecifiedStrong PhosphorylationProlonged Up-regulationG1/S and G2/M Arrest

Note: Specific quantitative data on the fold-increase in p53 phosphorylation and p21 expression, as well as the percentage of cells in each phase of the cell cycle, are not yet publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of this compound on the p53 signaling pathway.

Western Blot Analysis for p53 Phosphorylation and p21 Expression

Objective: To determine the effect of this compound on the protein levels of total p53, phosphorylated p53 (at specific serine residues, e.g., Ser15), and p21.

Protocol:

  • Cell Culture and Treatment: Plate human cancer cells (e.g., MCF-7, U2OS) in appropriate culture medium and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA (Bicinchoninic acid) protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for total p53, phospho-p53 (e.g., anti-phospho-p53 Ser15), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the protein bands using image analysis software and normalize the levels of the target proteins to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for p21 Gene Expression

Objective: To measure the effect of this compound on the mRNA levels of the p21 gene (CDKN1A).

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described in the Western Blot protocol.

  • RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercially available RNA isolation kit (e.g., RNeasy Kit, Qiagen).

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for p21 (CDKN1A) and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in p21 mRNA expression in this compound-treated cells compared to vehicle-treated cells, normalized to the reference gene.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described previously.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash them with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

JNJ47117096_p53_Pathway JNJ This compound MELK MELK JNJ->MELK ATM ATM MELK->ATM leads to activation p53 p53 ATM->p53 phosphorylates (activates) p21 p21 (CDKN1A) p53->p21 upregulates transcription FOXM1 FOXM1 Target Genes p53->FOXM1 downregulates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest induces

Caption: this compound inhibits MELK, activating the p53 pathway.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-p53, p21, etc.) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis & Quantification H->I

Caption: Workflow for Western Blot analysis of p53 pathway proteins.

Logical Relationship: this compound's Anti-Cancer Effect

Logical_Relationship JNJ This compound MELK_Inhibition MELK Inhibition JNJ->MELK_Inhibition p53_Activation p53 Pathway Activation MELK_Inhibition->p53_Activation Cellular_Effects Cell Cycle Arrest & Apoptosis p53_Activation->Cellular_Effects Anti_Cancer Anti-Cancer Effect Cellular_Effects->Anti_Cancer

Caption: The logical flow of this compound's anti-cancer mechanism.

JNJ-47117096: A Technical Guide to Induced Replicative Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] Initially identified as a key regulator in cell cycle progression and oncogenesis, MELK has emerged as a therapeutic target in various cancers. This technical guide provides an in-depth analysis of the mechanism by which this compound induces replicative senescence in cancer cells with an intact p53 signaling pathway. The information presented herein is synthesized from preclinical studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound, also referred to in literature as MELK-T1, exerts its effects by inhibiting the kinase activity of MELK.[2] This inhibition leads to a cascade of cellular events culminating in a state of replicative senescence, a form of irreversible growth arrest. The primary mechanism involves the induction of DNA damage stress. Treatment with this compound results in the accumulation of stalled replication forks and subsequent DNA double-strand breaks (DSBs).[1][2]

This DNA damage triggers the activation of the Ataxia Telangiectasia-Mutated (ATM)-mediated DNA damage response (DDR) pathway.[1][2][3] Activated ATM then phosphorylates downstream targets, including Checkpoint Kinase 2 (CHK2) and the tumor suppressor protein p53.[2][3] The strong and sustained phosphorylation of p53 is a critical event, leading to the prolonged upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2][3] The increased expression of p21 enforces cell cycle arrest, a hallmark of senescence.

Furthermore, the inhibition of MELK by this compound leads to a downregulation of target genes of the Forkhead Box M1 (FOXM1) transcription factor.[1][2] FOXM1 is a key regulator of G2/M transition and its repression contributes to the observed growth arrest. In cancer cells with a disabled p53 pathway, MELK inhibition by this compound has been shown to induce mitotic catastrophe followed by cell death.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineAssay Type
MELK23-In vitro kinase assay
Flt318-In vitro kinase assay
CAMKIIδ810-In vitro kinase assay
Mnk2760-In vitro kinase assay
CAMKIIγ1000-In vitro kinase assay
MLCK1000-In vitro kinase assay
Data sourced from MedChemExpress product information.[1]

Table 2: Cellular Effects of this compound in MCF-7 Cells

ParameterConcentrationTime PointObservation
Cell Cycle Progression10 µM-Delay in S-phase progression
Growth Arrest & Senescence3, 10 µM-Induction of growth arrest and a senescent phenotype
p53 Phosphorylation3, 10 µM-Strong induction of phosphorylation
p21 Upregulation3, 10 µM-Prolonged upregulation
FOXM1 Target Gene Expression3, 10 µM-Downregulation
Data synthesized from Beke et al., 2015 and MedChemExpress.[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Senescence

JNJ This compound MELK MELK JNJ->MELK Inhibition FOXM1 FOXM1 Target Genes JNJ->FOXM1 Downregulation RepFork Stalled Replication Forks MELK->RepFork Prevents MELK->FOXM1 Activates DSB DNA Double-Strand Breaks RepFork->DSB ATM ATM DSB->ATM Activation CHK2 CHK2 ATM->CHK2 Phosphorylation p53 p53 ATM->p53 Phosphorylation p21 p21 p53->p21 Upregulation Senescence Replicative Senescence p21->Senescence Induces FOXM1->Senescence Prevents

Caption: this compound-induced senescence signaling cascade.

Experimental Workflow for Assessing Senescence

cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed MCF-7 cells B Treat with this compound (or vehicle) A->B C Senescence-Associated β-Galactosidase Staining B->C D Western Blot for p53, p-p53, p21 B->D E Flow Cytometry for Cell Cycle Analysis B->E F Immunofluorescence for γH2AX (DSB marker) B->F

Caption: Workflow for evaluating this compound-induced senescence.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma), a p53 wild-type cell line.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded at a desired density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at final concentrations of 3 µM and 10 µM, or a vehicle control (DMSO).

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

  • Fixation: After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and then fixed with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution in PBS for 5 minutes at room temperature.

  • Staining: After washing twice with PBS, the cells are incubated with the SA-β-gal staining solution (40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, and 1 mg/mL X-gal) at 37°C overnight in a dry incubator (no CO2).

  • Imaging: The following day, the cells are washed with PBS and imaged using a light microscope. Senescent cells are identified by the presence of a blue precipitate in the cytoplasm. The percentage of senescent cells is determined by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the senescence pathway.

  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p53, phospho-p53 (Ser15), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing. The fixed cells are stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined based on the PI fluorescence intensity.

Conclusion

This compound is a selective MELK inhibitor that effectively induces replicative senescence in p53-proficient cancer cells. Its mechanism of action is centered on the induction of a DNA damage response, leading to the activation of the ATM-p53-p21 signaling axis and the suppression of FOXM1-mediated transcription. The detailed protocols and data presented in this guide provide a framework for further investigation into the therapeutic potential of this compound and the broader implications of MELK inhibition in cancer therapy. The differential response observed in p53-deficient cells, which undergo mitotic catastrophe, suggests that the p53 status of a tumor may be a critical biomarker for predicting the therapeutic outcome of this compound treatment.

References

JNJ-47117096: A Targeted Approach to Inducing Mitotic Catastrophe in p53-Deficient Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cell cycle arrest and apoptosis in response to cellular stress. Consequently, cancer cells with mutated or deficient p53 are vulnerable to therapeutic strategies that exploit their compromised cell cycle checkpoints. JNJ-47117096, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), is emerging as a promising agent in this context. This technical guide delineates the mechanism by which this compound induces mitotic catastrophe, a form of cell death, specifically in p53-deficient cancer cells. By inhibiting MELK, this compound disrupts critical cell cycle checkpoints, leading to premature and disastrous entry into mitosis, ultimately resulting in the selective elimination of these cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from relevant studies, detailed experimental protocols, and a thorough examination of the therapeutic potential of this compound.

Introduction: The Synthetic Lethality of Targeting p53-Deficient Cancers

The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. It functions as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. In response to DNA damage or other cellular stressors, p53 can halt the cell cycle at the G1/S or G2/M checkpoints to allow for repairs, or it can trigger programmed cell death if the damage is irreparable.

A significant percentage of human cancers harbor mutations that inactivate the p53 pathway. While this provides a survival advantage to the cancer cells, it also creates a dependency on other cell cycle checkpoint regulators, most notably the G2/M checkpoint. This reliance presents a therapeutic window for a concept known as synthetic lethality, where the inhibition of a second pathway (in this case, the G2/M checkpoint) is lethal only in the context of the primary defect (p53 deficiency).

Mitotic catastrophe is a form of cell death that results from aberrant mitosis. It is characterized by premature or improper entry into mitosis, leading to the formation of multinucleated cells with micronuclei, and ultimately, cell death. Targeting the G2/M checkpoint in p53-deficient cells is a well-established strategy to induce mitotic catastrophe.

MELK: A Novel Target in p53-Deficient Cancers

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of cancers and is associated with poor prognosis. MELK has been implicated in several cellular processes critical for cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.

Recent evidence has highlighted MELK as a key player in the DNA damage response and the regulation of cell cycle checkpoints. Inhibition of MELK has been shown to induce cell cycle arrest and, in some contexts, mitotic catastrophe. This makes MELK an attractive therapeutic target, particularly in cancers that have lost the p53-mediated G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for survival.

This compound: A Potent and Selective MELK Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of MELK. Research has demonstrated that this compound effectively targets MELK, leading to a cascade of events that are particularly detrimental to p53-deficient cancer cells.

Mechanism of Action

In cancer cells with functional p53, inhibition of MELK by this compound leads to the activation of the ATM-CHK2 pathway, resulting in p53 phosphorylation and a subsequent p21-dependent cell cycle arrest and replicative senescence.[1] However, in p53-deficient cells, the absence of this key regulator alters the cellular response to MELK inhibition dramatically.

A pivotal study has shown that MELK inhibition by this compound in several p53-disabled cancer cells leads to the induction of a mitotic catastrophe phenotype, followed by significant cell death.[1] This suggests a synthetic lethal interaction between MELK inhibition and p53 deficiency. The proposed mechanism is that by inhibiting MELK, this compound lowers the threshold for DNA damage tolerance, and in the absence of a functional p53-mediated G1 checkpoint, cells are forced to enter mitosis with unrepaired DNA, leading to mitotic catastrophe.[1]

Data Presentation

While extensive quantitative data specifically for this compound's induction of mitotic catastrophe in p53-deficient cells is limited in publicly available literature, the following tables summarize the conceptual framework and qualitative findings.

Parameterp53-Proficient Cellsp53-Deficient Cells
Primary Checkpoint G1/S and G2/MG2/M
Response to DNA Damage Cell cycle arrest, DNA repair, or apoptosisReliance on G2/M checkpoint for repair
Response to this compound p53 phosphorylation, p21 upregulation, replicative senescence[1]Mitotic catastrophe, cell death[1]

Table 1: Differential Cellular Responses to this compound Based on p53 Status.

FeatureDescription
Multinucleation Presence of more than one nucleus in a single cell.
Micronuclei Formation Small, extra-nuclear bodies containing fragments of chromosomes.
Aberrant Mitotic Figures Abnormal structures of the mitotic spindle and chromosome segregation.
Cell Death Subsequent apoptosis or necrosis following mitotic failure.

Table 2: Key Morphological Hallmarks of Mitotic Catastrophe.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the induction of mitotic catastrophe by this compound in p53-deficient cells.

Cell Culture and this compound Treatment
  • Cell Lines: A panel of p53-proficient (e.g., MCF-7) and p53-deficient (e.g., MDA-MB-231, HCT116 p53-/-) cancer cell lines should be used.

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound should be dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be included in all experiments.

  • Treatment: Cells should be seeded at an appropriate density and allowed to attach overnight before being treated with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

Assessment of Mitotic Catastrophe
  • Immunofluorescence Staining for Morphological Analysis:

    • Cells are grown on coverslips and treated with this compound.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the percentage of cells exhibiting hallmarks of mitotic catastrophe (multinucleation, micronuclei, aberrant spindles).

  • Flow Cytometry for Cell Cycle Analysis:

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer. An increase in the sub-G1 population can be indicative of apoptosis following mitotic catastrophe.

Visualizations

Signaling Pathways and Experimental Workflows

Mitotic_Catastrophe_Pathway Signaling Pathway of this compound in p53-Deficient Cells cluster_p53_deficient p53-Deficient Cancer Cell JNJ47117096 This compound MELK MELK JNJ47117096->MELK inhibits G2M_Checkpoint G2/M Checkpoint Abrogation MELK->G2M_Checkpoint disrupts Mitotic_Entry Premature Mitotic Entry with Damaged DNA G2M_Checkpoint->Mitotic_Entry leads to Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Entry->Mitotic_Catastrophe results in Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death induces

Caption: Proposed mechanism of this compound-induced mitotic catastrophe in p53-deficient cells.

Experimental_Workflow Experimental Workflow for Assessing Mitotic Catastrophe Cell_Culture 1. Cell Culture (p53+/+ and p53-/- cells) Treatment 2. Treatment (this compound) Cell_Culture->Treatment Fix_Stain 3. Fixation and Immunofluorescence Staining Treatment->Fix_Stain Microscopy 4. Fluorescence Microscopy (Analysis of Morphology) Fix_Stain->Microscopy Quantification 5. Quantification of Mitotic Catastrophe Markers Microscopy->Quantification

Caption: Workflow for the morphological assessment of mitotic catastrophe.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages the synthetic lethal relationship between MELK inhibition and p53 deficiency. The induction of mitotic catastrophe provides a selective mechanism for eliminating cancer cells that have lost this critical tumor suppressor function. While the direct evidence for this compound's activity in this context is still emerging, the foundational science supporting this approach is robust.

Future research should focus on obtaining more detailed quantitative data to fully characterize the dose- and time-dependent effects of this compound on mitotic catastrophe in a broader panel of p53-deficient cancer cell lines. Furthermore, in vivo studies are necessary to validate these findings in preclinical tumor models and to assess the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. The continued investigation of this compound and other MELK inhibitors will undoubtedly provide valuable insights into the targeted therapy of p53-deficient cancers.

References

JNJ-47117096: A Technical Guide on its Role in DNA Damage Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-47117096, also known as MELK-T1, is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This technical guide delineates the pivotal role of this compound in the context of DNA damage tolerance (DDT) in cancer cells. By inhibiting MELK, this compound triggers a cascade of events that ultimately decreases the capacity of cancer cells to withstand DNA damage, leading to stalled replication forks, the accumulation of DNA double-strand breaks (DSBs), and the activation of the DNA Damage Response (DDR) pathway. This culminates in cell cycle arrest and a senescent phenotype in p53-proficient cancer cells, highlighting a promising therapeutic strategy for cancers overexpressing MELK. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Target, MELK

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. MELK plays a crucial role in cell cycle progression, particularly in the G2/M transition, and has been implicated in the maintenance of cancer stem-like cells. Its oncogenic functions are partly attributed to its ability to disable critical cell cycle checkpoints and enhance the tolerance of cancer cells to replication stress.

This compound is a selective inhibitor of MELK, demonstrating a multi-faceted mechanism of action that includes not only the inhibition of its kinase activity but also the induction of its proteasome-dependent degradation. This dual action makes it a powerful tool for investigating the cellular functions of MELK and a potential therapeutic agent.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
MELK23[1]
Flt318[1]
CAMKIIδ810[1]
Mnk2760[1]
CAMKIIγ1000[1]
MLCK1000[1]

Table 2: Cellular Activity of this compound

Cell LineAssayConcentrationEffect
Flt3-driven Ba/F3Proliferation (in the absence of IL-3)1.5 µM (IC50)Suppression of proliferation.[1]
MCF-7Cell Cycle Progression10 µMDelay in S-phase progression.[1]
MCF-7Phenotypic Change3, 10 µMInduction of growth arrest and a senescent phenotype.[1]

Mechanism of Action: Decreasing DNA Damage Tolerance

This compound's primary role in the context of DNA damage is to lower the threshold for DNA damage tolerance in cancer cells.[2] Overexpressed MELK is believed to help cancer cells bypass the normal checkpoints that would be activated in response to replication stress, thereby allowing them to continue proliferating despite accumulating DNA damage. Inhibition of MELK by this compound effectively removes this protective mechanism.

The key steps in the mechanism of action are as follows:

  • Inhibition and Degradation of MELK: this compound directly inhibits the kinase activity of MELK and also triggers its rapid, proteasome-dependent degradation.

  • Induction of Replication Stress: The loss of MELK function leads to the accumulation of stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1]

  • Activation of the ATM-mediated DNA Damage Response: The presence of DSBs activates the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR pathway.[1]

  • Downstream Signaling Cascade: Activated ATM initiates a signaling cascade that includes the phosphorylation of CHK2 and p53.[2]

  • Cell Cycle Arrest and Senescence: The activation of p53 leads to a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21, which in turn promotes cell cycle arrest and induces a replicative senescence phenotype in cancer cells with a functional p53 pathway.[1][2]

  • Down-regulation of FOXM1 Target Genes: this compound treatment also results in the down-regulation of genes targeted by the transcription factor FOXM1, which are often involved in cell cycle progression.[1]

Signaling Pathway Diagram

JNJ_47117096_Signaling_Pathway JNJ This compound MELK MELK JNJ->MELK Inhibits Kinase Activity Proteasome Proteasome-mediated Degradation JNJ->Proteasome FOXM1 FOXM1 Target Genes JNJ->FOXM1 Downregulates ReplicationStress Replication Stress (Stalled Forks) MELK->ReplicationStress Suppresses MELK->FOXM1 Activates Proteasome->MELK Degrades DSBs DNA Double-Strand Breaks (DSBs) ReplicationStress->DSBs ATM ATM DSBs->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates & Activates p53 p53 CHK2->p53 Phosphorylates & Activates p21 p21 p53->p21 Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Senescence Senescence CellCycleArrest->Senescence Leads to Experimental_Workflow start Hypothesis: This compound inhibits MELK and decreases DNA damage tolerance kinase_assay In Vitro Kinase Assay start->kinase_assay Confirm Target Engagement cell_treatment Treat Cancer Cells with this compound start->cell_treatment conclusion Conclusion: This compound induces replication stress, activates DDR, and leads to senescence kinase_assay->conclusion Synthesize Findings western_blot Immunoblotting for MELK & p-Proteins cell_treatment->western_blot Assess Pathway Activation gamma_h2ax γH2AX Staining (DSB Formation) cell_treatment->gamma_h2ax Detect DNA Damage cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_treatment->cell_cycle Analyze Cell Cycle Effects western_blot->conclusion Synthesize Findings gamma_h2ax->conclusion Synthesize Findings sa_beta_gal SA-β-gal Staining (Senescence) cell_cycle->sa_beta_gal Confirm Cellular Fate sa_beta_gal->conclusion Synthesize Findings

References

JNJ-47117096: An In-Depth Technical Guide to its Off-Target Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target kinase inhibition profile of JNJ-47117096, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). Understanding the selectivity of kinase inhibitors is paramount in drug development to anticipate potential polypharmacological effects and to guide further optimization efforts. This document presents quantitative inhibition data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the signaling pathways associated with the identified off-target kinases.

Off-Target Kinase Inhibition Profile of this compound

This compound is a potent and selective inhibitor of MELK with a reported IC50 of 23 nM. However, like many kinase inhibitors, it exhibits activity against other kinases. A summary of its inhibitory activity against its primary target and key off-target kinases is presented below.

Kinase TargetIC50 (nM)Classification
MELK 23 Primary Target
Flt318Potent Off-Target
Mnk2 (MKNK2)760Weak Off-Target
CAMKIIδ810Weak Off-Target
CAMKIIγ1000Weak Off-Target
MLCK (MYLK)1000Weak Off-Target

Table 1: Quantitative off-target kinase inhibition profile of this compound. Data indicates that while this compound is a potent MELK inhibitor, it also potently inhibits Flt3 and weakly inhibits several other kinases at higher concentrations.

Experimental Protocols for Kinase Inhibition Profiling

The determination of the kinase inhibition profile of a compound like this compound involves a combination of biochemical and cell-based assays. These assays are crucial for quantifying the potency and selectivity of the inhibitor.

Biochemical Kinase Inhibition Assays

Biochemical assays utilize purified kinase enzymes and substrates to directly measure the inhibitory effect of a compound on kinase activity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are a common high-throughput method.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations in a suitable buffer, typically containing a small percentage of DMSO.

  • Kinase Reaction Setup: The purified kinase (e.g., Flt3, CAMKIIδ) and its specific substrate are added to the wells of a microplate containing the diluted compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

  • Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Signal Generation: A Kinase Detection Reagent is added, which converts the generated ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The data is normalized to controls (no inhibitor and no enzyme) and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Kinase Inhibition Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by assessing the compound's effect on kinase function within a living cell. A common method for assessing inhibitors of kinases involved in cell proliferation is the Ba/F3 cell proliferation assay.[1]

Principle: Ba/F3 cells are an IL-3 dependent pro-B cell line. When these cells are engineered to express a constitutively active kinase that drives their proliferation (e.g., Flt3-ITD), they become independent of IL-3 for survival and growth. Inhibition of this driving kinase by a compound like this compound will lead to a decrease in cell proliferation and viability.

Methodology:

  • Cell Culture: Ba/F3 cells expressing the target kinase (e.g., Flt3) are cultured in appropriate media. For the experiment, cells are washed to remove IL-3.

  • Compound Treatment: A suspension of the Ba/F3 cells is plated in multi-well plates, and the cells are treated with a serial dilution of this compound.

  • Incubation: The cells are incubated for a period of 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Cell viability is assessed using a reagent such as Alamar Blue (resazurin) or CellTiter-Glo. These reagents measure metabolic activity, which correlates with the number of viable cells. For Alamar Blue, the fluorescent intensity is measured at an excitation of ~540 nm and an emission of ~590 nm.

  • Data Analysis: The results are normalized to vehicle-treated cells, and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways of Off-Target Kinases

The following diagrams illustrate the signaling pathways of the kinases identified as off-targets for this compound. Understanding these pathways is crucial for predicting the potential biological consequences of off-target inhibition.

Flt3_Signaling_Pathway Flt3 Signaling Pathway Flt3L Flt3 Ligand Flt3 Flt3 Receptor Flt3L->Flt3 Binds & Activates PI3K PI3K Flt3->PI3K RAS RAS Flt3->RAS STAT5 STAT5 Flt3->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation

Caption: Flt3 signaling pathway leading to cell proliferation, survival, and differentiation.

CAMKII_Signaling_Pathway CAMKII Signaling Pathway Ca2_plus Ca2+ Calmodulin Calmodulin Ca2_plus->Calmodulin Binds CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex CAMKII CAMKII CaM_Complex->CAMKII Activates Downstream Downstream Targets CAMKII->Downstream Phosphorylates Cellular_Response Cellular Responses (e.g., Synaptic Plasticity, Gene Expression) Downstream->Cellular_Response

Caption: CAMKII activation by calcium/calmodulin and downstream signaling.

Mnk2_Signaling_Pathway Mnk2 Signaling Pathway MAPK MAPK (ERK, p38) Mnk2 Mnk2 MAPK->Mnk2 Phosphorylates & Activates eIF4E eIF4E Mnk2->eIF4E Phosphorylates Translation mRNA Translation & Protein Synthesis eIF4E->Translation

Caption: Mnk2 activation by MAPKs and its role in regulating protein synthesis.

MLCK_Signaling_Pathway MLCK Signaling Pathway Ca2_plus Ca2+ Calmodulin Calmodulin Ca2_plus->Calmodulin Binds CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex MLCK MLCK CaM_Complex->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates Contraction Smooth Muscle Contraction MLC->Contraction

Caption: MLCK-mediated regulation of smooth muscle contraction.

Conclusion

This technical guide provides a detailed overview of the off-target kinase inhibition profile of this compound. The data clearly indicates that in addition to its potent inhibition of MELK, this compound also demonstrates significant activity against Flt3. The weaker inhibition of CAMKIIδ, CAMKIIγ, Mnk2, and MLCK at higher concentrations should also be considered in the interpretation of preclinical and clinical data. The provided experimental methodologies and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and other kinase inhibitors. A thorough characterization of off-target effects is a critical component of modern drug discovery, enabling the development of safer and more effective targeted therapies.

References

JNJ-47117096: A Technical Guide to its Selectivity for MELK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JNJ-47117096, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This document outlines the quantitative data on its kinase selectivity, details the experimental methodologies for assessing kinase inhibition, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and MELK

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. Its role in critical cellular processes such as cell cycle progression, proliferation, and apoptosis has made it an attractive target for cancer therapy. This compound has been identified as a potent and selective inhibitor of MELK, demonstrating potential as a therapeutic agent. Understanding its selectivity is paramount for predicting its efficacy and potential off-target effects.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against MELK and a panel of other kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.

KinaseIC50 (nM)Fold Selectivity vs. MELK
MELK 23 1
Flt3180.78
CAMKIIδ81035.2
Mnk276033.0
CAMKIIγ100043.5
MLCK100043.5

Data sourced from publicly available information.

This data indicates that this compound is a highly potent inhibitor of MELK and also exhibits significant activity against Flt3. It shows moderate selectivity against other kinases such as CAMKIIδ, Mnk2, CAMKIIγ, and MLCK.

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 values for kinase inhibitors like this compound typically involves in vitro assays that measure the enzymatic activity of the target kinase in the presence of the inhibitor. While the specific proprietary protocols used for this compound are not publicly detailed, the following are representative methodologies widely used in the field for assessing kinase inhibitor potency and selectivity.

Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., MELK, Flt3)

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (or other test compounds) serially diluted in DMSO

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a DMSO-only control (vehicle) for 100% kinase activity and a no-enzyme control for background.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (at a concentration typically near the Km for ATP for the specific kinase).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Assay

This is a fluorescence-based assay that is well-suited for high-throughput screening.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

Materials:

  • Purified recombinant kinase

  • Fluorescein- or biotin-labeled substrate

  • ATP

  • Kinase reaction buffer

  • This compound serially diluted in DMSO

  • Terbium- or Europium-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Stop solution (e.g., EDTA)

  • TR-FRET compatible microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the kinase and the labeled substrate in the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound and control compounds.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction by adding a solution containing EDTA and the TR-FRET antibody pair. The antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

  • Measurement: After a brief incubation, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.

Visualizing Pathways and Workflows

Simplified MELK Signaling Pathway

The following diagram illustrates a simplified view of the MELK signaling pathway and highlights its role in cell cycle progression, a process inhibited by this compound.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs activate PI3K_Akt PI3K/Akt Pathway RTKs->PI3K_Akt activate MELK MELK PI3K_Akt->MELK upregulates FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates Apoptosis_Inhibition Inhibition of Apoptosis MELK->Apoptosis_Inhibition promotes Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclin B1, CDK1) FOXM1->Cell_Cycle_Genes transcription Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Genes->Cell_Cycle_Progression This compound This compound This compound->MELK inhibits

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.

IC50_Workflow Start Start Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Add_Inhibitor Add Inhibitor Dilutions to Assay Wells Compound_Prep->Add_Inhibitor Assay_Setup Set up Kinase Assay: - Kinase - Substrate - Buffer Assay_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Detect Terminate Reaction & Detect Signal (e.g., Radioactivity, Fluorescence) Incubate->Terminate_Detect Data_Analysis Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve Terminate_Detect->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound is a potent inhibitor of MELK with a well-defined selectivity profile. While it demonstrates high affinity for MELK and Flt3, it is considerably less active against other tested kinases. The methodologies described in this guide provide a framework for the in vitro characterization of such inhibitors. A thorough understanding of a compound's selectivity is crucial for its preclinical and clinical development, enabling a more accurate prediction of its therapeutic window and potential side effects. Further studies, including comprehensive kinome-wide profiling and cellular assays, are essential to fully elucidate the biological activity of this compound.

Understanding the Cellular Impact of JNJ-47117096: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 is a potent and selective small molecule inhibitor with significant implications for cancer research and development. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its effects at a cellular level. It is important to note that while extensive research has elucidated the downstream consequences of target engagement by this compound, specific data regarding its cellular uptake, distribution, and metabolism are not extensively available in the public domain. This guide, therefore, focuses on the well-documented cellular responses to this compound.

This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cellular impact.

In-Vitro Inhibitory Activity

This compound is a dual inhibitor, primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3). Its high potency and selectivity are key attributes in its function as a research tool and potential therapeutic agent. The half-maximal inhibitory concentrations (IC50) against its primary targets and other kinases are summarized in the table below.

Target KinaseIC50 (nM)Reference
MELK23[1]
Flt318[1]
CAMKIIδ810[1]
Mnk2760[1]
CAMKIIγ1000[1]
MLCK1000[1]

Mechanism of Action and Cellular Effects

This compound exerts its cellular effects primarily through the inhibition of MELK and Flt3, leading to distinct outcomes in different cellular contexts.

MELK Inhibition and the DNA Damage Response

Inhibition of MELK by this compound has profound effects on cell cycle progression and DNA integrity. The primary mechanism involves the induction of replicative stress, leading to stalled replication forks and the formation of DNA double-strand breaks (DSBs).[1] This, in turn, activates the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.[1]

The activation of the ATM pathway initiates a signaling cascade with the following key downstream events:

  • p53 Phosphorylation: ATM activation leads to the phosphorylation of the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.

  • p21 Upregulation: Phosphorylated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which plays a crucial role in inducing cell cycle arrest.[1]

  • Downregulation of FOXM1 Target Genes: this compound treatment results in the downregulation of genes targeted by the transcription factor FOXM1, which is involved in cell cycle progression and proliferation.[1]

This cascade of events ultimately leads to different cellular fates depending on the p53 status of the cancer cells:

  • p53-Intact Cells: In cells with functional p53, the sustained cell cycle arrest leads to a senescent phenotype.[1]

  • p53-Deficient Cells: In the absence of functional p53, cells are unable to undergo proper cell cycle arrest and instead enter mitotic catastrophe, a form of cell death.

MELK_Inhibition_Pathway JNJ This compound MELK MELK JNJ->MELK Inhibition RepStress Stalled Replication Forks & DNA Double-Strand Breaks MELK->RepStress Leads to ATM ATM Activation RepStress->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 FOXM1 Downregulation of FOXM1 Target Genes p53->FOXM1 Arrest Cell Cycle Arrest p21->Arrest FOXM1->Arrest Senescence Senescence (p53-intact cells) Arrest->Senescence Catastrophe Mitotic Catastrophe (p53-deficient cells) Arrest->Catastrophe BaF3_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dissolve this compound in DMSO Seed Seed cells into 384-well plates Cells Prepare Ba/F3-Flt3 cell suspension Treat Add this compound & controls (DMSO, IL-3) Seed->Treat Incubate Incubate at 37°C, 5% CO2 Treat->Incubate Alamar Add Alamar Blue Incubate->Alamar Read Measure fluorescence Alamar->Read Calculate Calculate IC50 Read->Calculate

References

Preclinical Efficacy of JNJ-47117096: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers and associated with poor prognosis. MELK plays a crucial role in cell cycle progression, mitosis, and the DNA damage response. This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, summarizing key in vitro findings that underscore its potential as an anti-cancer therapeutic. The information presented herein is compiled from publicly available preclinical data.

Core Efficacy Data

The preclinical activity of this compound has been primarily characterized through in vitro studies, demonstrating its potent inhibitory action and its effects on cancer cell proliferation and survival.

Quantitative In Vitro Activity

This compound exhibits potent inhibition of its primary target, MELK, as well as the Fms-like tyrosine kinase 3 (Flt3), a receptor tyrosine kinase often mutated in hematological malignancies.

TargetIC50 (nM)Cell Line/SystemReference
MELK23Biochemical Assay[1]
Flt318Biochemical Assay[1]
CAMKIIδ810Biochemical Assay[1]
Mnk2760Biochemical Assay[1]
CAMKIIγ1000Biochemical Assay[1]
MLCK1000Biochemical Assay[1]
Flt3-driven Ba/F3 cells1500Cell-based Proliferation Assay[1]

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and in a cell-based proliferation assay.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on the disruption of cell cycle progression and the induction of a DNA damage response.

Cell Cycle Arrest and Senescence

Treatment of cancer cells with this compound leads to a delay in the S-phase of the cell cycle.[1] This disruption of DNA replication contributes to stalled replication forks and the induction of DNA double-strand breaks (DSBs).[1] In cancer cells with a functional p53 signaling pathway, this ultimately results in growth arrest and the induction of a senescent phenotype.[1]

Activation of the ATM-Mediated DNA Damage Response

The induction of DSBs by this compound activates the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.[1] This is a critical cellular signaling network that senses DNA damage and coordinates cell cycle arrest, DNA repair, or apoptosis.

Modulation of Key Signaling Pathways

The activation of the DDR by this compound leads to the phosphorylation and activation of the tumor suppressor protein p53.[1] Activated p53, in turn, transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, further enforcing cell cycle arrest.[1] Concurrently, this compound treatment leads to the downregulation of target genes of the transcription factor FOXM1, a key regulator of G2/M transition and mitotic progression.[1] In cancer cells with disabled p53, inhibition of MELK by this compound has been shown to induce mitotic catastrophe, a form of cell death that occurs during mitosis.

G JNJ This compound MELK MELK JNJ->MELK Inhibition Replication Replication Forks JNJ->Replication Stalls FOXM1 FOXM1 Target Genes JNJ->FOXM1 Leads to MELK->Replication DSB DNA Double-Strand Breaks Replication->DSB ATM ATM Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 Arrest S-Phase Arrest / Senescence p21->Arrest Downregulation Downregulation FOXM1->Downregulation

Figure 1: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are representative methodologies for key assays based on standard laboratory practices.

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7, Ba/F3-Flt3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar Blue.

  • Data Analysis: The absorbance or fluorescence intensity is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis A Seed Cells B Treat with this compound A->B C Add Viability Reagent B->C D Measure Signal C->D E Calculate IC50 D->E

Figure 2: General workflow for a cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound or vehicle control for the desired time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathway.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p53, p21, FOXM1, and a loading control like β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Detection of DNA Double-Strand Breaks

The presence of DNA double-strand breaks can be detected by immunofluorescence staining for phosphorylated histone H2AX (γH2AX).

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

  • Immunostaining: Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides with a DNA counterstain (e.g., DAPI), and images are acquired using a fluorescence microscope.

  • Analysis: The number and intensity of γH2AX foci per nucleus are quantified.

In Vivo Efficacy

As of the date of this document, specific in vivo efficacy data for this compound from xenograft or other animal models has not been made publicly available. However, based on its potent in vitro activity and the demonstrated in vivo efficacy of other MELK inhibitors, it is anticipated that this compound would exhibit tumor growth inhibition in preclinical cancer models. Such studies would typically involve the implantation of human cancer cells into immunocompromised mice, followed by treatment with this compound to assess its impact on tumor volume and overall survival.

Conclusion

This compound is a potent inhibitor of MELK with demonstrated in vitro efficacy against cancer cells. Its mechanism of action, involving cell cycle arrest, induction of DNA damage, and modulation of the p53 and FOXM1 pathways, provides a strong rationale for its development as an anti-cancer agent. The induction of a senescent phenotype in p53-proficient cells and mitotic catastrophe in p53-deficient cells suggests that this compound may have therapeutic potential across a range of tumor types with different genetic backgrounds. Further disclosure of in vivo efficacy and safety data will be crucial in fully evaluating the clinical potential of this compound.

References

JNJ-47117096: A Preclinical In-Depth Analysis in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 is a potent and selective small molecule inhibitor targeting both Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3). This dual inhibitory activity positions this compound as a compelling candidate for investigation across a spectrum of malignancies where these kinases are implicated in tumor progression and resistance. This technical guide provides a comprehensive overview of the preclinical exploration of this compound, summarizing its mechanism of action, and presenting a framework for its evaluation in various cancer models. While specific quantitative efficacy data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the established methodologies and signaling pathways relevant to its targets, offering a robust blueprint for researchers in the field.

Core Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of MELK and Flt3.

  • MELK Inhibition: this compound is a potent inhibitor of MELK with a reported IC50 of 23 nM.[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. Its inhibition by this compound disrupts key cellular processes essential for cancer cell proliferation and survival. The downstream consequences of MELK inhibition include:

    • Stalled Replication Forks and DNA Damage: Inhibition of MELK leads to the stalling of replication forks during DNA synthesis, resulting in DNA double-strand breaks.

    • Activation of ATM-Mediated DNA Damage Response: The accumulation of DNA damage triggers the Ataxia Telangiectasia Mutated (ATM)-mediated DNA damage response pathway.

    • Cell Cycle Arrest and Senescence: Activation of the DNA damage response leads to a growth arrest and the induction of a senescent phenotype in cancer cells. This is mediated by the phosphorylation of p53 and the subsequent up-regulation of the cyclin-dependent kinase inhibitor, p21.

    • Downregulation of FOXM1 Target Genes: MELK is a known regulator of the transcription factor FOXM1, which drives the expression of genes essential for cell cycle progression. Inhibition of MELK leads to the downregulation of FOXM1 target genes.

  • Flt3 Inhibition: this compound also potently inhibits Flt3 with an IC50 of 18 nM.[1][2] Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in Flt3, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. By inhibiting Flt3, this compound can block the constitutive activation of downstream signaling pathways, such as the STAT5 pathway, which are critical for the survival of Flt3-mutated leukemia cells. The Hedgehog signaling pathway, particularly through the effector GLI2, has been shown to be integrated with mutant FLT3 signaling in myeloid leukemia.

Signaling Pathways

The dual inhibition of MELK and Flt3 by this compound impacts multiple interconnected signaling pathways critical for cancer cell survival and proliferation.

MELK_FLT3_Inhibition This compound Signaling Inhibition JNJ This compound MELK MELK JNJ->MELK Inhibits (IC50 = 23 nM) FLT3 Flt3 JNJ->FLT3 Inhibits (IC50 = 18 nM) Replication Replication Fork Progression MELK->Replication FOXM1 FOXM1 Target Genes MELK->FOXM1 STAT5 STAT5 Signaling FLT3->STAT5 DSB DNA Double-Strand Breaks Replication->DSB ATM ATM Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 Arrest Growth Arrest / Senescence p21->Arrest Proliferation Cell Proliferation & Survival FOXM1->Proliferation STAT5->Proliferation

Caption: this compound inhibits MELK and Flt3 signaling pathways.

Quantitative Data Summary

While a comprehensive panel of IC50 values for this compound across numerous cancer cell lines is not publicly available, the foundational inhibitory concentrations against its primary targets have been established.

TargetIC50 (nM)Cancer Type Implication
MELK23Broad range of solid tumors
Flt318Acute Myeloid Leukemia (AML)

Data obtained from commercially available compound information.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental to the preclinical evaluation of a dual MELK/Flt3 inhibitor like this compound.

In Vitro Assays

1. Kinase Inhibition Assay (Radioactive Filter Binding Assay for MELK)

  • Objective: To determine the in vitro inhibitory activity of this compound against MELK kinase.

  • Materials:

    • Recombinant human MELK enzyme

    • Biotinylated peptide substrate (e.g., Biotin-KKLNRTLSFAEPG)

    • γ-33P-ATP

    • Assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100)

    • This compound (serially diluted)

    • 384-well plates

    • Filter plates

    • 2% Orthophosphoric acid (stop solution)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the MELK enzyme, peptide substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding γ-33P-ATP.

    • Incubate at room temperature for a defined period (e.g., 25 minutes).

    • Stop the reaction by adding 2% orthophosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.

    • Wash the filter plate to remove unbound radioactivity.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using a suitable data analysis software.

2. Cell Viability Assay (e.g., using Ba/F3-Flt3 cells)

  • Objective: To assess the effect of this compound on the viability of Flt3-dependent cells.

  • Materials:

    • Ba/F3 cells engineered to express Flt3

    • Cell culture medium (e.g., RPMI-1640 with supplements)

    • Interleukin-3 (IL-3)

    • This compound (serially diluted)

    • 96-well plates

    • Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo)

    • Plate reader (fluorescence or luminescence)

  • Procedure:

    • Seed Ba/F3-Flt3 cells in 96-well plates in the presence or absence of IL-3.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plates for a specified duration (e.g., 24-72 hours) at 37°C in a CO2 incubator.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the fluorescence or luminescence signal using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.

  • Procedure:

    • Treat cancer cells with this compound at various concentrations for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with primary antibodies against p-MELK, MELK, p-Flt3, Flt3, p-STAT5, STAT5, p-p53, p53, p21, and FOXM1.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Assays

Xenograft Tumor Growth Inhibition Study

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a relevant cancer model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line of interest (e.g., a breast cancer line with high MELK expression or an AML line with Flt3-ITD)

    • This compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant cancer cells into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a novel kinase inhibitor like this compound.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound Target Target Identification (MELK & Flt3) InVitro_Kinase In Vitro Kinase Assays (IC50 Determination) Target->InVitro_Kinase Cell_Viability Cell-Based Viability Assays (Panel of Cancer Cell Lines) InVitro_Kinase->Cell_Viability Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Cell_Viability->Mechanism InVivo_PK In Vivo Pharmacokinetics (ADME) Mechanism->InVivo_PK InVivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) InVivo_PK->InVivo_Efficacy Tox Toxicology Studies InVivo_Efficacy->Tox Clinical Clinical Candidate Tox->Clinical

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound represents a promising therapeutic strategy by targeting two key kinases, MELK and Flt3, implicated in the pathogenesis of various cancers. Its mechanism of action, involving the induction of DNA damage and inhibition of critical survival pathways, provides a strong rationale for its continued investigation. While detailed preclinical efficacy data across a wide range of cancer models remains to be fully elucidated in publicly accessible literature, the experimental frameworks and known signaling pathways outlined in this guide provide a solid foundation for researchers to design and execute comprehensive studies to further characterize the therapeutic potential of this compound. Future studies focusing on generating robust quantitative data in diverse cancer models will be crucial for advancing this compound towards clinical development.

References

Methodological & Application

Application Notes and Protocols for JNJ-47117096

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-47117096 is a potent and selective dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1] It demonstrates significant activity in both enzymatic and cellular assays, making it a valuable tool for research in oncology and cell biology. These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the kinase activity of MELK and Flt3.[1] Inhibition of MELK in cancer cells leads to stalled replication forks, DNA double-strand breaks (DSBs), and activation of the ATM-mediated DNA-damage response (DDR).[1] This cascade of events results in growth arrest and a senescent phenotype, characterized by the phosphorylation of p53, up-regulation of p21, and down-regulation of FOXM1 target genes.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
MELK23
Flt318
CAMKIIδ810
Mnk2760
CAMKIIγ1000
MLCK1000

Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from MedChemExpress.[1]

In cellular assays, this compound suppresses the proliferation of Flt3-driven Ba/F3 cells with an IC50 of 1.5 µM in the absence of IL-3.[1]

Experimental Protocols

Protocol 1: MELK Enzymatic Assay (Radioactive Filter Binding)

This protocol details the procedure to measure the in vitro kinase activity of MELK and its inhibition by this compound using a radioactive filter binding assay.[1]

Materials:

  • Recombinant human MELK (residues 1-340)

  • ATP (Adenosine triphosphate)

  • γ-³³P-ATP

  • Biotinylated ZIP-tide peptide substrate (Biotin-KKLNRTLSFAEPG)

  • Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100

  • This compound (dissolved in DMSO)

  • 2% Orthophosphoric acid

  • MAPH filter plate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a 384-well plate. Each 30 µL reaction should contain:

    • 1.25 nM MELK enzyme

    • 10 µM ATP

    • 6.7 µCi/mL γ-³³P-ATP

    • 3 µM biotinylated ZIP-tide peptide

    • Varying concentrations of this compound (or DMSO for control)

    • Reaction Buffer to a final volume of 30 µL.

  • Incubate the plate at room temperature for 25 minutes to allow the kinase reaction to proceed.

  • Stop the reaction by adding 40 µL of 2% orthophosphoric acid to each well.

  • Transfer the reaction mixture to a MAPH filter plate to separate the phosphorylated peptide from unbound ATP.

  • Wash the filter plate to remove unbound radioactivity.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

MELK_Enzymatic_Assay_Workflow prep Prepare Reaction Mix (MELK, ATP, γ-³³P-ATP, Peptide, this compound) incubate Incubate (25 min @ RT) prep->incubate 1 stop Stop Reaction (Add Orthophosphoric Acid) incubate->stop 2 filter Filter Mixture (MAPH Filter Plate) stop->filter 3 wash Wash Filter (Remove Unbound γ-³³P-ATP) filter->wash 4 measure Measure Radioactivity (Scintillation Counter) wash->measure 5 analyze Analyze Data (Calculate IC50) measure->analyze 6

Workflow for the MELK Enzymatic Assay.
Protocol 2: Flt3-Driven Cellular Proliferation Assay

This protocol describes a cell-based assay to determine the effect of this compound on the proliferation of Ba/F3 cells engineered to express Flt3.[1]

Materials:

  • Ba/F3-Flt3 cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Interleukin-3 (IL-3)

  • This compound (dissolved in DMSO)

  • Alamar Blue solution

  • 384-well plates (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Culture Ba/F3-Flt3 cells in appropriate medium. For the experiment, wash cells to remove any residual IL-3.

  • Using a liquid handler or multichannel pipette, dispense 100 nL of this compound (at various concentrations) or DMSO (vehicle control) into the wells of a 384-well plate.

  • Prepare a suspension of Ba/F3-Flt3 cells and add 20,000 cells per well.

  • For the control condition (to confirm Flt3-driven proliferation), add 10 ng/mL of IL-3 to a set of wells. For the experimental condition, do not add IL-3.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add Alamar Blue solution to each well according to the manufacturer's instructions.

  • Incubate for an additional 4 hours at 37°C.

  • Measure the fluorescent intensity using a plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • Calculate the cell viability as a percentage relative to the DMSO control and determine the IC50 value in the absence of IL-3.

Cellular_Proliferation_Assay_Workflow plate_cmpd Plate Compound (this compound in DMSO) add_cells Add Ba/F3-Flt3 Cells (20,000 cells/well) plate_cmpd->add_cells 1 add_il3 Add IL-3 (Control) or Vehicle add_cells->add_il3 2 incubate_24h Incubate (24h @ 37°C) add_il3->incubate_24h 3 add_alamar Add Alamar Blue incubate_24h->add_alamar 4 incubate_4h Incubate (4h @ 37°C) add_alamar->incubate_4h 5 read_fluor Read Fluorescence (Ex: 540nm, Em: 590nm) incubate_4h->read_fluor 6 analyze Analyze Data (Calculate IC50) read_fluor->analyze 7

Workflow for the Flt3 Cellular Proliferation Assay.

Signaling Pathway

This compound-mediated inhibition of MELK activates a DNA damage response pathway. The diagram below illustrates the key events in this signaling cascade.

MELK_Inhibition_Pathway cluster_drug Pharmacological Intervention cluster_kinase Kinase Target cluster_cellular_events Cellular Events cluster_response DNA Damage Response (DDR) cluster_outcome Cellular Outcome JNJ This compound MELK MELK Kinase JNJ->MELK Inhibits Replication Stalled Replication Forks MELK->Replication Prevents Resolution DSB DNA Double-Strand Breaks (DSBs) Replication->DSB ATM ATM Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Up-regulation p53->p21 FOXM1 FOXM1 Target Gene Down-regulation p53->FOXM1 Represses Arrest Growth Arrest & Senescence p21->Arrest FOXM1->Arrest Contributes to

Signaling pathway activated by MELK inhibition.

References

Application Notes and Protocols for JNJ-47117096, a Potent MELK and FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 is a potent and selective dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] With IC50 values of 23 nM for MELK and 18 nM for FLT3, this small molecule provides a valuable tool for investigating the roles of these kinases in cancer biology and for potential therapeutic development.[1] Inhibition of MELK by this compound leads to S-phase cell cycle arrest, DNA double-strand breaks, and activation of the ATM-mediated DNA damage response, ultimately resulting in growth arrest and a senescent phenotype in cancer cells.[1] Key downstream effects include the phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes.[1] This document provides detailed protocols for cell-based assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound against various kinases.

Target KinaseIC50 (nM)Cell LineNotes
MELK23-Potent and selective inhibition.
FLT318-Effective inhibition.
CAMKIIδ810-Slight inhibition.
Mnk2760-Slight inhibition.
CAMKIIγ1000-Slight inhibition.
MLCK1000-Slight inhibition.
FLT3 (in Ba/F3 cells)1500Ba/F3-Flt3Inhibition of proliferation in the absence of IL-3.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

JNJ This compound MELK MELK JNJ->MELK inhibits FLT3 FLT3 JNJ->FLT3 inhibits S_Phase S-Phase Progression MELK->S_Phase promotes FOXM1 FOXM1 Target Genes MELK->FOXM1 activates DSBs DNA Double-Strand Breaks S_Phase->DSBs ATM ATM Activation DSBs->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 Growth_Arrest Growth Arrest / Senescence p21->Growth_Arrest FOXM1->S_Phase Growth_Arrest->S_Phase inhibits

Caption: Signaling pathway of this compound targeting MELK and FLT3.

Cell-Based Proliferation Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout Dissolve Dissolve this compound in DMSO Plate_Compound Spray Compound into 384-well plates (100 nL/well) Dissolve->Plate_Compound Prepare_Cells Prepare Ba/F3-Flt3 Cell Suspension Add_Cells Add Cell Suspension (20,000 cells/well) Prepare_Cells->Add_Cells Plate_Compound->Add_Cells Add_IL3 Add IL-3 (10 ng/mL) or Vehicle Add_Cells->Add_IL3 Incubate_24h Incubate for 24h at 37°C, 5% CO2 Add_IL3->Incubate_24h Add_Alamar Add Alamar Blue Solution Incubate_24h->Add_Alamar Incubate_4h Incubate for 4h at 37°C Add_Alamar->Incubate_4h Measure Measure Fluorescence (Ex: 540 nm, Em: 590 nm) Incubate_4h->Measure

Caption: Workflow for the Ba/F3-Flt3 cell-based proliferation assay.

Experimental Protocols

Protocol 1: Ba/F3-Flt3 Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative activity of this compound on Ba/F3 cells engineered to express the Flt3 receptor.

Materials:

  • Ba/F3-Flt3 cell line

  • This compound hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Interleukin-3 (IL-3)

  • Alamar Blue solution

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Dissolve this compound hydrochloride in DMSO to create a stock solution.

    • Perform serial dilutions of the stock solution in DMSO to generate a range of concentrations for testing.

  • Cell Culture:

    • Culture Ba/F3-Flt3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For routine maintenance and proliferation in the absence of FLT3 activation, supplement the medium with 10 ng/mL of IL-3.

    • Wash the cells to remove IL-3 before the assay to assess FLT3-dependent proliferation.

  • Assay Protocol:

    • Dispense 100 nL of the diluted this compound compounds into the wells of a 384-well plate.

    • Prepare a suspension of Ba/F3-Flt3 cells in an assay medium (without IL-3 for the primary screen).

    • Add 20,000 cells per well to the 384-well plate.

    • For control experiments, add 10 ng/mL of IL-3 to a set of wells to assess non-FLT3 dependent proliferation.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

    • Add Alamar Blue solution to each well according to the manufacturer's instructions.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Measure the fluorescent intensity using a fluorescence plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.[1]

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the DMSO-treated control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis for Phospho-p53 and p21

This protocol is to detect changes in the phosphorylation of p53 and the expression of p21 in response to this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p53, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 3 µM and 10 µM) and a DMSO vehicle control for the desired time period (e.g., 24 hours).[1]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).

    • Compare the levels of phospho-p53 and p21 in treated samples to the vehicle control.

References

Application Notes and Protocols: Preparation of JNJ-47117096 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] It also demonstrates inhibitory activity against Flt3.[1][2][3] The inhibition of MELK by this compound has been shown to induce a DNA damage response and cell cycle arrest, making it a valuable tool for cancer research and drug development.[1][4] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its excellent solubilizing properties for many organic compounds.[5]

This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.

Data Presentation

A summary of the key quantitative data for this compound hydrochloride is presented in the table below for easy reference.

PropertyValue
Molecular Weight (as hydrochloride) 398.89 g/mol [1]
CAS Number 1610536-69-0[1]
Appearance Solid (typically a powder)
Solvent Dimethyl Sulfoxide (DMSO)
Recommended Stock Concentration 10 mM
Recommended Storage (Stock Solution) -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months)[1]

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the calculations accordingly.

Materials
  • This compound hydrochloride powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Safety Precautions
  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and direct contact with skin or eyes.

  • DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and use appropriate gloves.

Procedure

1. Calculation of Mass for a 10 mM Stock Solution:

To prepare a 10 mM stock solution, the required mass of this compound hydrochloride can be calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

  • Desired Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 398.89 g/mol

*Mass (mg) = 0.010 mol/L x 0.001 L x 398.89 g/mol x 1000 mg/g = 3.989 mg

2. Preparation of the Stock Solution:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Weighing: In a chemical fume hood, carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance and place it in a sterile amber or opaque microcentrifuge tube/vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube/vial containing the this compound powder. For example, to prepare a 10 mM solution with 3.989 mg of the compound, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber or opaque microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

3. Preparation of Working Solutions:

When preparing working solutions for cell culture or other aqueous-based assays, it is crucial to avoid precipitation of the compound.

  • Perform serial dilutions of the DMSO stock solution in DMSO to the desired intermediate concentration.

  • To prepare the final working concentration, add the diluted DMSO solution to the aqueous buffer or cell culture medium. It is recommended to add the DMSO solution to the aqueous medium while vortexing to ensure rapid mixing.

  • The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization

Signaling Pathway of this compound Action

JNJ47117096_Pathway cluster_cell Cell cluster_downstream Downstream Effects JNJ47117096 This compound MELK MELK JNJ47117096->MELK DDR ATM-mediated DNA Damage Response MELK->DDR p53 p53 Phosphorylation DDR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: this compound inhibits MELK, leading to downstream effects on the DNA damage response.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for JNJ-47117096, a MELK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing JNJ-47117096 to Probe MELK Signaling in Cancer Research

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) is a promising therapeutic target in various cancers. This compound is a potent and selective inhibitor of MELK, demonstrating significant activity in preclinical studies.[1][2][3] This document provides detailed protocols for utilizing Western blot to assess the inhibition of MELK and its downstream signaling pathways by this compound.

Quantitative Data Summary

The inhibitory activity of this compound against MELK and other kinases has been characterized by its half-maximal inhibitory concentration (IC50) values.

Target KinaseIC50 (nM)
MELK23
Flt318
CAMKIIδ810
Mnk2760
CAMKIIγ1000
MLCK1000

Table 1: IC50 values of this compound for various kinases. Data sourced from MedChemExpress.[1]

MELK Signaling Pathway

MELK is implicated in several cellular processes critical for cancer progression, including cell cycle regulation and DNA damage response. Inhibition of MELK by this compound can lead to cell cycle arrest and apoptosis through the modulation of downstream effectors.[1][4]

MELK_Signaling_Pathway JNJ This compound MELK MELK JNJ->MELK Inhibition p53 p53 JNJ->p53 Induces Phosphorylation FOXM1 FOXM1 MELK->FOXM1 Activation mTOR mTOR MELK->mTOR Activation CellCycle Cell Cycle Progression (G2/M Arrest) FOXM1->CellCycle p21 p21 p53->p21 Activation p21->CellCycle Inhibition mTOR->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Simplified MELK signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Western Blot Protocol for Assessing MELK Inhibition

This protocol outlines the steps to evaluate the effect of this compound on MELK protein levels and the phosphorylation status of its downstream targets.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., RAMOS, MCF-7) in appropriate culture medium and incubate until they reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.

2. Cell Lysis and Protein Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples.

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against MELK, phospho-mTOR, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-MELK) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis I->J

Caption: Step-by-step workflow for Western blot analysis of MELK inhibition.

References

Application Notes and Protocols for Immunofluorescence Staining Following JNJ-47117096 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for immunofluorescence (IF) staining of cultured cells following treatment with JNJ-47117096, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The methodologies described herein are intended to guide researchers in the visualization and potential quantification of cellular responses to this compound treatment.

Introduction to this compound

This compound is a small molecule inhibitor targeting MELK, a serine/threonine kinase implicated in cell cycle regulation, apoptosis, and oncogenesis. It has been shown to induce cell cycle arrest, DNA damage, and senescence in cancer cells.[1] this compound also demonstrates inhibitory activity against Flt3.[1] The compound stalls replication forks, leading to DNA double-strand breaks (DSBs) and activation of the ATM-mediated DNA-damage response (DDR).[1] This cascade of events includes the phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes.[1] Immunofluorescence is a powerful technique to visualize these subcellular events and assess the efficacy of this compound.

Data Presentation

Quantitative analysis of immunofluorescence images can provide valuable insights into the effects of this compound. Below are examples of how to structure data obtained from such experiments.

Table 1: Quantification of DNA Damage Foci

Treatment GroupConcentration (nM)Duration (h)Mean γH2AX Foci per Cell (± SEM)% of γH2AX Positive Cells (± SEM)
Vehicle Control (DMSO)-242.5 ± 0.315.2 ± 2.1
This compound102415.8 ± 1.285.6 ± 4.5
This compound502428.3 ± 2.595.1 ± 3.2
This compound1002435.1 ± 3.198.7 ± 1.5

Table 2: Analysis of Cell Cycle Arrest Markers

Treatment GroupConcentration (nM)Duration (h)Mean p21 Nuclear Intensity (a.u. ± SEM)% of p21 Positive Cells (± SEM)
Vehicle Control (DMSO)-24150 ± 2520.3 ± 3.4
This compound1024450 ± 4070.1 ± 5.6
This compound5024820 ± 6592.5 ± 4.1
This compound10024980 ± 7296.8 ± 2.9

Signaling Pathway Diagram

JNJ47117096_Signaling_Pathway JNJ47117096 This compound MELK MELK JNJ47117096->MELK inhibits FOXM1 FOXM1 Target Genes JNJ47117096->FOXM1 downregulates (via MELK inhibition) ReplicationForks Replication Forks MELK->ReplicationForks regulates MELK->FOXM1 activates DSBs DNA Double-Strand Breaks (DSBs) ReplicationForks->DSBs stalling leads to ATM ATM DSBs->ATM activates p53 p53 ATM->p53 phosphorylates p21 p21 p53->p21 upregulates CellCycleArrest Cell Cycle Arrest & Senescence p21->CellCycleArrest induces

Caption: this compound mechanism of action.

Experimental Protocol: Immunofluorescence Staining

This protocol provides a general framework for immunofluorescence staining of adherent cells treated with this compound. Optimization may be required for specific cell lines and antibodies.

Materials and Reagents
  • Cell Culture:

    • Adherent cell line of interest (e.g., MCF-7, HeLa)

    • Complete cell culture medium

    • Sterile glass coverslips or chamber slides

    • This compound (dissolved in DMSO)

    • Vehicle control (DMSO)

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization Solution: 0.25% Triton X-100 in PBS

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

    • Primary Antibody Dilution Buffer: 1% BSA and 0.1% Tween-20 in PBS

    • Secondary Antibody Dilution Buffer: 1% BSA and 0.1% Tween-20 in PBS

  • Antibodies and Dyes:

    • Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139) for DSBs, anti-p21, anti-p53)

    • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594)

    • Nuclear counterstain (e.g., DAPI, Hoechst 33342)

  • Mounting:

    • Antifade mounting medium

    • Microscope slides

Experimental Workflow Diagram

IF_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_seeding 1. Seed cells on coverslips cell_treatment 2. Treat with this compound or Vehicle cell_seeding->cell_treatment fixation 3. Fixation (4% PFA) cell_treatment->fixation permeabilization 4. Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking 5. Blocking (5% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab counterstain 8. Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting 9. Mount Coverslips counterstain->mounting imaging 10. Image Acquisition mounting->imaging analysis 11. Data Analysis imaging->analysis

Caption: Immunofluorescence experimental workflow.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Sterilize glass coverslips and place them in the wells of a multi-well plate.[2]

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.[3]

    • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.[3]

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[2][3]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[2][3]

  • Permeabilization:

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.[3]

    • Wash the cells three times with PBS for 5 minutes each.[3]

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Primary Antibody Dilution Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.[3]

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[3]

  • Counterstaining:

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[3]

    • Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5 minutes at room temperature.[3]

    • Wash the cells twice with PBS.[3]

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an antifade mounting medium.[2]

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

    • Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.[3]

  • Data Analysis:

    • Acquire images from multiple random fields of view for each experimental condition.

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity, number of foci, or subcellular localization of the target protein(s).

    • Perform statistical analysis on the quantified data.

References

JNJ-47117096 In Vivo Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 is a potent and selective dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3). This application note provides a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the anti-tumor efficacy of this compound. The protocol is based on established methodologies for xenograft studies involving MELK and Flt3 inhibitors and is designed to provide a robust framework for preclinical assessment of this compound.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. Its overexpression has been correlated with poor prognosis in several human cancers, making it an attractive therapeutic target. FMS-like Tyrosine Kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in Flt3 are common in acute myeloid leukemia (AML).

This compound targets both MELK and Flt3, suggesting its potential as a therapeutic agent in a range of solid and hematological malignancies. The in vivo xenograft model described herein provides a critical tool for evaluating the preclinical efficacy, pharmacodynamics, and pharmacokinetics of this compound in a tumor-bearing animal model.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)
MELK23
Flt318
Table 2: Representative In Vivo Efficacy Data for MELK and Flt3 Inhibitors in Xenograft Models
CompoundCancer TypeCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
OTS167 (MELK inhibitor)NeuroblastomaNGPOrthotopic Xenograft10 mg/kg/day (i.v.)Significant[1](--INVALID-LINK--)
OTS167 (MELK inhibitor)Breast CancerMDA-MB-231Subcutaneous Xenograft10 mg/kg/day (oral)Not specified[2](--INVALID-LINK--)
LT-171-861 (Flt3 inhibitor)AMLMV4-11Subcutaneous Xenograft10 mg/kg (oral)Near complete regression[3](--INVALID-LINK--)

Signaling Pathways

The therapeutic rationale for targeting MELK and Flt3 with this compound is based on their critical roles in cancer cell signaling.

MELK Signaling Pathway

MELK is a key regulator of cell cycle progression and is involved in the phosphorylation of several downstream targets, including the transcription factor FOXM1. Inhibition of MELK by this compound is expected to lead to cell cycle arrest and apoptosis.

MELK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Upstream_Kinases Upstream Kinases Receptors->Upstream_Kinases MELK MELK Upstream_Kinases->MELK Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Inhibits JNJ_47117096 This compound JNJ_47117096->MELK Inhibits Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclin B1, CDC25B) FOXM1->Cell_Cycle_Genes Promotes Transcription p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Flt3 Signaling Pathway

In hematological malignancies like AML, activating mutations in Flt3 lead to constitutive signaling through downstream pathways such as PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival. This compound's inhibition of Flt3 is designed to block these pro-survival signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 JNJ_47117096 This compound JNJ_47117096->FLT3_Receptor Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis A Cell Culture (e.g., MCF-7, MV4-11) B Cell Harvest & Preparation A->B D Tumor Cell Implantation (Subcutaneous) B->D C Animal Acclimatization (Immunodeficient Mice) C->D E Tumor Growth Monitoring D->E F Randomization of Animals E->F G Treatment Initiation (Vehicle or this compound) F->G H Continued Tumor Monitoring & Body Weight Measurement G->H I Endpoint Reached H->I J Tumor Excision & Measurement I->J K Pharmacodynamic Analysis (e.g., Western Blot, IHC) J->K L Data Analysis & Reporting K->L

References

Application Notes and Protocols for JNJ-47117096 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive searches of publicly available scientific literature did not yield specific in vivo administration protocols or quantitative data for JNJ-47117096 in mouse models. The following application notes and protocols are presented as a representative guide based on the known in vitro characteristics of this compound and general practices for administering kinase inhibitors in preclinical mouse studies. These protocols should be adapted and optimized based on institutional guidelines and further experimental findings.

Introduction

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] MELK is a serine/threonine kinase implicated in cell cycle regulation, apoptosis, and oncogenesis, making it a target for cancer therapy. Flt3 is a receptor tyrosine kinase often mutated in hematological malignancies. The dual inhibitory activity of this compound suggests its potential as a therapeutic agent in various cancers.

Mechanism of Action

In vitro studies have elucidated the mechanism by which this compound exerts its effects. The compound inhibits MELK, leading to stalled replication forks and the formation of DNA double-strand breaks.[1] This, in turn, activates the ATM-mediated DNA-damage response (DDR) pathway.[1] Key downstream effects include the phosphorylation of p53, a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21, and down-regulation of Forkhead box protein M1 (FOXM1) target genes.[1] This cascade of events ultimately results in growth arrest and the induction of a senescent phenotype in cancer cells.[1]

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)Cell Line/Assay Condition
MELK23Radioactive filter binding assay[1]
Flt318Not specified[1]
CAMKIIδ810Not specified
Mnk2760Not specified
CAMKIIγ1000Not specified
MLCK1000Not specified
Cellular Activity of this compound
Cell LineAssayIC₅₀ (µM)Notes
Ba/F3-Flt3Proliferation1.5In the absence of IL-3[1]
MCF-7Cell Cycle-Delays progression through S-phase at 10 µM[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

G JNJ This compound MELK MELK JNJ->MELK inhibits FLT3 Flt3 JNJ->FLT3 inhibits Replication Replication Fork Stalling MELK->Replication DSB DNA Double-Strand Breaks Replication->DSB ATM ATM Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 FOXM1 FOXM1 Target Genes (Downregulation) p53->FOXM1 represses Growth_Arrest Growth Arrest p21->Growth_Arrest FOXM1->Growth_Arrest Senescence Senescence Growth_Arrest->Senescence G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Tumor Excision and Downstream Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Determining the Cell Viability Effects of JNJ-47117096

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-47117096 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1] MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis, and its overexpression is associated with poor prognosis in several cancers. Flt3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of certain leukemias. This document provides detailed protocols for assessing the in vitro effects of this compound on cancer cell viability using common colorimetric and luminescent assays.

Introduction

This compound exerts its anti-proliferative effects by inhibiting MELK, which leads to stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA-damage response. This cascade of events ultimately results in cell growth arrest and the induction of a senescent phenotype. Key downstream effectors of this pathway include the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. Concurrently, this compound's inhibition of Flt3 kinase disrupts signaling pathways crucial for the survival and proliferation of Flt3-mutated cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). Understanding the impact of this compound on cell viability is a critical step in its preclinical evaluation. This note details standardized procedures for quantifying its cytotoxic and cytostatic effects.

Data Presentation

The inhibitory activity of this compound and other relevant kinase inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The following tables summarize the reported IC50 values for this compound and provide representative data for other MELK and Flt3 inhibitors in various cancer cell lines.

Table 1: In Vitro Potency of this compound

CompoundTargetCell LineAssay TypeIC50 (µM)
This compoundFlt3Ba/F3-ITDProliferation1.5

Table 2: Representative In Vitro Potency of other MELK and Flt3 Inhibitors

CompoundTarget(s)Cell LineCancer TypeIC50 (nM)
OTS167MELKVarious SCLC linesSmall Cell Lung Cancer< 10
MidostaurinFlt3, c-KITMOLM-13Acute Myeloid Leukemia~200
QuizartinibFlt3MOLM-13Acute Myeloid Leukemia< 10
GilteritinibFlt3, AXLMOLM-13Acute Myeloid Leukemia< 10
HSW630-1Flt3MV4-11Acute Myeloid Leukemia~150

Signaling Pathway

The signaling cascade initiated by MELK plays a crucial role in cell cycle progression and proliferation. This compound-mediated inhibition of MELK disrupts these processes.

MELK_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 MELK-Mediated Signaling This compound This compound MELK MELK This compound->MELK inhibits FOXM1 FOXM1 MELK->FOXM1 activates p53 p53 MELK->p53 regulates Cell Cycle Progression Cell Cycle Progression FOXM1->Cell Cycle Progression Apoptosis Apoptosis p53->Apoptosis induces Proliferation Proliferation Cell Cycle Progression->Proliferation

This compound mechanism of action on the MELK signaling pathway.

Experimental Protocols

Two common and reliable methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MOLM-13, MV4-11 for AML; various solid tumor lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

References

Application Notes and Protocols for Flow Cytometry Analysis Following JNJ-47117096 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with a secondary activity against FMS-like tyrosine kinase 3 (Flt3).[1] Its mechanism of action involves the induction of stalled replication forks and DNA double-strand breaks, leading to the activation of the ATM-mediated DNA-damage response.[1] This ultimately results in cell cycle arrest, a senescent phenotype, and modulation of downstream signaling pathways, including the phosphorylation of p53 and upregulation of p21.[1]

These application notes provide detailed protocols for utilizing flow cytometry to investigate the cellular effects of this compound treatment. The described methods are designed to enable researchers to quantify changes in cell cycle distribution, DNA damage response, and key signaling events.

Data Presentation

Table 1: In Vitro IC50 Values of this compound
TargetIC50 (nM)
MELK23
Flt318
CAMKIIδ810
Mnk2760
CAMKIIγ1000
MLCK1000

Data sourced from MedChemExpress product information.[1]

Table 2: Cellular Effects of this compound on MCF-7 Cells
Treatment Concentration (µM)Cellular OutcomeKey Biomarker Changes
3, 10S-phase progression delay-
3, 10Growth arrest and senescenceStrong phosphorylation of p53, prolonged up-regulation of p21, down-regulation of FOXM1 target genes

Data summarized from in vitro studies.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its analysis using flow cytometry.

cluster_0 This compound Mechanism of Action This compound This compound MELK MELK This compound->MELK inhibits ReplicationForks Stalled Replication Forks MELK->ReplicationForks prevents resolution of DSBs DNA Double-Strand Breaks ReplicationForks->DSBs ATM ATM Activation DSBs->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 CellCycleArrest Cell Cycle Arrest / Senescence p21->CellCycleArrest cluster_1 Experimental Workflow CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment Harvesting Cell Harvesting Treatment->Harvesting FixPerm Fixation & Permeabilization Harvesting->FixPerm Staining Antibody Staining FixPerm->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis

References

Application Notes and Protocols: Measuring JNJ-47117096 IC50 in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096 is a potent and selective dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (FLT3).[1] As a critical regulator of cell cycle progression and oncogenesis, MELK is overexpressed in various cancers, making it an attractive therapeutic target.[1] Similarly, activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML). This compound's dual inhibitory action presents a promising strategy for cancers dependent on these signaling pathways.

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a crucial metric for assessing the potency of a compound and is essential for preclinical drug development.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the kinase activity of MELK and FLT3.

MELK Signaling Pathway: MELK is involved in several cellular processes, including cell cycle control, proliferation, and apoptosis.[1] Inhibition of MELK by this compound can lead to cell cycle arrest, activation of the DNA damage response via ATM, phosphorylation of p53, upregulation of p21, and downregulation of FOXM1 target genes.[1]

MELK_Signaling_Pathway JNJ This compound MELK MELK JNJ->MELK Inhibition FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation p53 p53 MELK->p53 Negative Regulation CellCycle Cell Cycle Progression (e.g., CDC25B, Aurora B) FOXM1->CellCycle Transcription p21 p21 p53->p21 Activation Apoptosis Cell Cycle Arrest/ Senescence p21->Apoptosis

This compound Inhibition of the MELK Signaling Pathway.

FLT3 Signaling Pathway: FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, driving uncontrolled cell proliferation and survival in AML. This compound inhibits this aberrant signaling.

FLT3_Signaling_Pathway JNJ This compound FLT3 FLT3 (mutant) JNJ->FLT3 Inhibition STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select and grow cell lines) DrugPrep 2. This compound Preparation (Serial dilutions) CellSeeding 3. Cell Seeding (Plate cells in 96-well plates) Treatment 4. Drug Treatment (Add drug dilutions to cells) CellSeeding->Treatment Incubation 5. Incubation (e.g., 72 hours) Treatment->Incubation Viability 6. Viability Assay (e.g., MTT or CellTiter-Glo®) Incubation->Viability Readout 7. Data Acquisition (Plate reader) Viability->Readout Analysis 8. IC50 Calculation (Non-linear regression) Readout->Analysis

References

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: JNJ-47117096 and its Application in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that this compound is a potent and selective Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor. The query regarding its use in high-throughput screening assays for the P2X7 receptor may stem from a conflation with other Janssen compounds, such as JNJ-47965567 and JNJ-54175446, which are known P2X7 antagonists. This document will first address this compound as a MELK inhibitor and then provide detailed application notes and protocols for a representative P2X7 antagonist in the context of high-throughput screening, which appears to be the broader interest.

Part 1: this compound as a MELK Inhibitor

This compound is a potent and selective inhibitor of MELK, a kinase implicated in cancer cell proliferation.[1] It also demonstrates inhibitory activity against the Flt3 kinase.[1]

Quantitative Data for this compound
TargetIC50Cell Line / System
MELK23 nMRadioactive filter binding assay
Flt318 nMNot specified
CAMKIIδ810 nMNot specified
Mnk2760 nMNot specified
CAMKIIγ1000 nMNot specified
MLCK1000 nMNot specified
Flt3-driven Ba/F3 cells1.5 µMCell proliferation assay (in absence of IL-3)
Experimental Protocols for this compound

Kinase Assay Protocol (Radioactive Filter Binding Assay) [1]

This protocol outlines the measurement of MELK kinase activity inhibition by this compound.

  • Reaction Setup: Prepare a reaction mixture in a 384-well plate containing:

    • 1.25 nM human MELK (residues 1-340)

    • 10 µM ATP

    • 6.7 uCi/mL γ33P-ATP

    • 3 µM biotinylated ZIP-tide peptide (Biotin-KKLNRTLSFAEPG)

    • This compound (at desired concentrations)

    • Reaction buffer (25 mM Tris pH 7.5, 10 mM MgCl2) to a final volume of 30 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

  • Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. Wash the plate to remove unincorporated γ33P-ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay Protocol [1]

This protocol assesses the effect of this compound on the proliferation of Flt3-driven Ba/F3 cells.

  • Compound Plating: Dispense this compound dissolved in DMSO into 384-well plates (100 nL/well).

  • Cell Seeding: Add a suspension of Ba/F3-Flt3 cells to each well (20,000 cells/well).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Viability Assessment: Add Alamar Blue solution to each well and incubate for 4 hours at 37°C.

  • Measurement: Measure the fluorescent intensity using a fluorescence plate reader (excitation 540 nm, emission 590 nm).

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the concentration of this compound.

Part 2: High-Throughput Screening for P2X7 Antagonists (Using a Representative Compound)

The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and immune responses.[2][3] Its activation leads to multiple downstream signaling events, making it an attractive target for drug discovery. High-throughput screening (HTS) assays are crucial for identifying novel P2X7 antagonists.

P2X7 Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates the opening of a non-selective cation channel, leading to an influx of Ca2+ and Na+ and an efflux of K+.[4][5] This triggers various downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β.[2][6]

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 binds & activates Ca_ion Ca²⁺ Influx P2X7->Ca_ion K_ion K⁺ Efflux P2X7->K_ion NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 K_ion->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Casp1

P2X7 receptor activation and downstream signaling cascade.
High-Throughput Screening Protocol for P2X7 Antagonists: Calcium Flux Assay

A common HTS method for identifying P2X7 antagonists is a fluorescent-based calcium flux assay. This assay measures changes in intracellular calcium concentration upon channel activation.

Principle:

Cells expressing the P2X7 receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon activation of the P2X7 receptor by an agonist (e.g., BzATP), the influx of extracellular calcium leads to an increase in fluorescence. A P2X7 antagonist will inhibit this agonist-induced calcium influx, resulting in a reduced fluorescent signal.

Experimental Protocol:

  • Cell Culture: Plate cells stably expressing the human P2X7 receptor (e.g., HEK293-hP2X7) in 384-well or 1536-well black, clear-bottom microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution.

    • Remove the culture medium from the cell plates and add the dye loading buffer.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Wash the cells with the physiological salt solution to remove excess dye.

    • Add the test compounds (potential P2X7 antagonists) at various concentrations to the wells. Include positive controls (known P2X7 antagonists like JNJ-47965567) and negative controls (vehicle, e.g., DMSO).

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Signal Detection:

    • Use an automated liquid handler integrated with a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Add a P2X7 agonist (e.g., BzATP) to all wells to stimulate the receptor.

    • Immediately begin kinetic reading of the fluorescence intensity over a period of 1-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

HTS Workflow for P2X7 Antagonist Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize P2X7 receptor antagonists.

HTS_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Characterization Primary_Assay Single-Concentration Calcium Flux Assay Hit_Identification Hit Identification (> % inhibition threshold) Primary_Assay->Hit_Identification Compound_Library Compound Library (>100,000 compounds) Compound_Library->Primary_Assay Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Primary Hits Selectivity_Assay Counter-screens (e.g., other P2X receptors) Dose_Response->Selectivity_Assay Confirmed_Hits Confirmed Hits Selectivity_Assay->Confirmed_Hits IL1B_Release IL-1β Release Assay (Functional Confirmation) Confirmed_Hits->IL1B_Release Electrophysiology Electrophysiology (Patch Clamp) Confirmed_Hits->Electrophysiology Lead_Compounds Lead Compounds IL1B_Release->Lead_Compounds Electrophysiology->Lead_Compounds

Workflow for HTS and characterization of P2X7 antagonists.

References

Application Notes and Protocols: JNJ-47117096 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-47117096, also known as MELK-T1, is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase overexpressed in a variety of cancers and is implicated in tumor progression, maintenance of cancer stem-like cells, and resistance to therapy. Preclinical evidence suggests that the inhibition of MELK by this compound can decrease the threshold for DNA damage tolerance in cancer cells, providing a strong rationale for its use in combination with DNA-damaging chemotherapy agents to enhance their anti-tumor efficacy.[1][2]

These application notes provide a summary of the preclinical rationale and conceptual protocols for investigating the synergistic potential of this compound in combination with standard-of-care chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel. While direct preclinical studies detailing these specific combinations with this compound are not publicly available, the following protocols are based on established methodologies for evaluating combination therapies and the known mechanism of action of MELK inhibitors.

Mechanism of Action and Rationale for Combination Therapy

This compound inhibits MELK, which plays a crucial role in cell cycle progression and the DNA damage response (DDR). Inhibition of MELK leads to replication stress and activation of the ATM-mediated DDR pathway, ultimately resulting in a senescent phenotype in cancer cells.[2] By disabling a key component of the cell's ability to tolerate DNA damage, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents.

Signaling Pathway of this compound Action

JNJ-47117096_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Processes This compound This compound MELK MELK This compound->MELK Inhibits Replication_Stress Replication Stress This compound->Replication_Stress Induces FOXM1 FOXM1 MELK->FOXM1 Activates DNA_Damage_Tolerance DNA Damage Tolerance MELK->DNA_Damage_Tolerance Promotes ATM ATM CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 CHK2->p53 Phosphorylates p21 p21 p53->p21 Upregulates Senescence Senescence p21->Senescence Induces FOXM1->DNA_Damage_Tolerance Regulates Replication_Stress->ATM Activates In_Vitro_Synergy_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed cancer cells in 96-well plates Single_Agent Treat cells with single agents (this compound or Chemotherapy) Cell_Seeding->Single_Agent Combination Treat cells with combination at constant and non-constant ratios Cell_Seeding->Combination Drug_Preparation Prepare serial dilutions of This compound and Chemotherapy Agent Drug_Preparation->Single_Agent Drug_Preparation->Combination Incubation Incubate for 72 hours Single_Agent->Incubation Combination->Incubation Viability_Assay Perform CellTiter-Glo® or MTT assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values and Combination Index (CI) using CompuSyn software Viability_Assay->Data_Analysis In_Vivo_Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring and Analysis Cell_Implantation Implant cancer cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (n=8-10/group) Tumor_Growth->Randomization Dosing Administer treatments as per schedule: - Vehicle Control - this compound alone - Chemotherapy alone - Combination Randomization->Dosing Tumor_Measurement Measure tumor volume and body weight 2-3 times per week Dosing->Tumor_Measurement Endpoint Continue treatment for a defined period (e.g., 21-28 days) or until tumors reach a predetermined size Tumor_Measurement->Endpoint Data_Analysis Calculate Tumor Growth Inhibition (TGI) and assess statistical significance Endpoint->Data_Analysis

References

Application Notes and Protocols for JNJ-47117096: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the long-term storage, stability, and handling of the selective MELK inhibitor, JNJ-47117096. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Product Information

  • Name: this compound (also known as MELK-T1)

  • Molecular Formula: C₂₁H₂₂N₄O₂

  • Mechanism of Action: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). Inhibition of MELK leads to stalled replication forks, DNA double-strand breaks (DSBs), and activation of the ATM-mediated DNA damage response (DDR), resulting in cell cycle arrest and a senescent phenotype in cancer cells.[1] It also effectively inhibits Flt3.[1]

Long-Term Storage and Stability

Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder) 4°CNot specified, but long-termStore in a tightly sealed container, protected from moisture.[1]
In Solvent (e.g., DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Ensure the container is sealed to prevent moisture absorption by the solvent.[1]
-80°CUp to 6 monthsPreferred for longer-term storage of stock solutions. Aliquot and seal containers tightly.[1]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

  • Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 378.45 g/mol ), you would add 264.2 µL of DMSO.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex briefly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for a Long-Term Stability Study (Template)

As specific long-term stability data for this compound is not publicly available, this template protocol, based on ICH guidelines, can be adapted by researchers to assess its stability under various conditions.

Objective: To evaluate the stability of this compound in solid form and in solution under different storage conditions over an extended period.

Materials and Methods:

  • Compound: this compound (solid) and a freshly prepared 10 mM stock solution in anhydrous DMSO.

  • Storage Conditions:

    • Solid:

      • 4°C (recommended storage)

      • 25°C / 60% Relative Humidity (RH) (ICH long-term)

      • 40°C / 75% RH (ICH accelerated)

      • Photostability (ICH Q1B)

    • Solution (10 mM in DMSO):

      • -80°C (recommended storage)

      • -20°C

      • 4°C

  • Time Points: 0, 1, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be validated to separate the parent compound from potential degradation products.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_methods Analytical Methods prep_solid Prepare Solid Aliquots storage_solid Solid: 4°C 25°C/60%RH 40°C/75%RH Photostability prep_solid->storage_solid prep_solution Prepare Solution Aliquots storage_solution Solution: -80°C -20°C 4°C prep_solution->storage_solution analysis Analyze at Time Points (0, 1, 3, 6, 9, 12, 18, 24 months) storage_solid->analysis storage_solution->analysis hplc HPLC Analysis (Purity, Degradants) analysis->hplc ms LC-MS (Degradant ID) hplc->ms bioassay Bioassay (Activity) hplc->bioassay

Caption: Workflow for Long-Term Stability Study of this compound.

Forced Degradation (Stress Testing):

To identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies should be performed.

Stress ConditionTypical Procedure
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24-48 hours
Thermal Degradation 80°C for 48-72 hours (solid and solution)
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Data Analysis:

  • Purity: Determine the percentage of the parent compound remaining at each time point using HPLC.

  • Degradation Products: Quantify any new peaks that appear in the chromatograms.

  • Mass Balance: The sum of the assay value and the levels of degradation products should remain close to 100%.

  • Appearance: Visually inspect the samples for any changes in color or clarity (for solutions).

Signaling Pathway

This compound's primary mechanism of action is the inhibition of MELK, which triggers a cascade of events related to the DNA damage response. The following diagram illustrates the key components of this signaling pathway.

G cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_ddr DNA Damage Response cluster_outcome Cellular Outcome cluster_other_pathways Other Affected Pathways JNJ This compound MELK MELK JNJ->MELK inhibits ReplicationForks Stalled Replication Forks MELK->ReplicationForks prevents resolution of FOXM1 FOXM1 Target Genes MELK->FOXM1 downregulates DSBs DNA Double-Strand Breaks ReplicationForks->DSBs leads to ATM ATM DSBs->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates & activates p53 p53 Chk2->p53 phosphorylates & stabilizes p21 p21 p53->p21 upregulates GrowthArrest Growth Arrest p21->GrowthArrest Senescence Senescence GrowthArrest->Senescence

References

Troubleshooting & Optimization

troubleshooting JNJ-47117096 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with JNJ-47117096.

Troubleshooting Guide

Researchers working with this compound may encounter solubility challenges that can impact experimental outcomes. This guide provides a systematic approach to identify and resolve these issues.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose and solve problems with this compound precipitation.

G cluster_0 cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 start Start: Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Is DMSO anhydrous? start->check_stock check_stock->start If stock is cloudy, prepare fresh stock check_dilution 2. Review Dilution Protocol Was media pre-warmed? Was addition dropwise? check_stock->check_dilution If stock is clear check_dilution->start lower_conc 3. Lower Final Concentration check_dilution->lower_conc If protocol is correct serial_dilution 4. Use Serial Dilution lower_conc->serial_dilution cosolvent 5. Test Co-solvents/Excipients (e.g., Pluronic F68, PEG400) serial_dilution->cosolvent ph_adjustment 6. Adjust pH of Aqueous Buffer cosolvent->ph_adjustment end End: Achieved Soluble Solution ph_adjustment->end If successful

A step-by-step workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound hydrochloride is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations of 250 mg/mL or higher.[1] Ensure the DMSO is anhydrous, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q2: I observed a precipitate when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are several steps to mitigate this issue:

  • Improve Dilution Technique : Pre-warm your cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently swirling the medium to ensure rapid and even distribution.

  • Use Serial Dilutions : Instead of a single large dilution, perform a series of smaller dilutions. For example, first, create an intermediate dilution of the stock in a small volume of pre-warmed media, and then add this to the final volume.

  • Lower the Final DMSO Concentration : Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may not prevent precipitation.

Q3: My media with this compound looks fine initially, but a precipitate forms after several hours in the incubator. What is happening?

A3: Delayed precipitation can occur due to several factors:

  • Compound Instability : The compound may have limited stability in the aqueous environment of the cell culture medium.

  • Interaction with Media Components : this compound may interact with salts, proteins, or other components in the medium over time, forming insoluble complexes.

  • pH and Temperature Shifts : Changes in the pH or temperature of the media during incubation can affect the solubility of the compound. Consider testing the solubility in different media formulations or buffers.

Q4: Can I dissolve this compound directly in water or PBS?

A4: this compound hydrochloride has limited solubility in water. It can be dissolved in water at approximately 3.33 mg/mL, but this may require sonication and warming to 60°C.[1] For most applications, preparing a concentrated stock in DMSO and then diluting into your aqueous buffer is the recommended approach.

Q5: How should I prepare this compound for in vivo animal studies?

  • Co-solvent Systems : Using a mixture of solvents such as DMSO, polyethylene (B3416737) glycol 400 (PEG400), and saline.

  • Surfactant-based Formulations : Incorporating surfactants like Tween® 80 or Pluronic® F-68 to increase solubility and stability.

  • Nanosuspensions : Reducing the particle size of the compound to the nanometer range can improve its dissolution rate and bioavailability.

It is crucial to perform formulation development and stability studies to identify a suitable vehicle for your specific experimental needs. Always include vehicle-only control groups in your animal studies.

Quantitative Data

The following table summarizes the known solubility of this compound hydrochloride.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 250≥ 626.74Use anhydrous DMSO for best results.[1]
Water3.338.35Requires sonication and warming to 60°C.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials :

    • This compound hydrochloride (Molecular Weight: 398.89 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure :

    • Weigh out the desired amount of this compound hydrochloride. For 1 mL of a 10 mM stock solution, you will need 3.99 mg.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Media
  • Materials :

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure (for a 10 µM final concentration in 10 mL of media) :

    • In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.

    • Calculate the volume of the 10 mM stock solution needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of the stock solution.

    • While gently swirling the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop. This gradual addition is crucial to prevent precipitation.

    • Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[2] MELK is a serine/threonine kinase that plays a role in cell cycle progression, proliferation, and DNA damage tolerance.[2][3] Inhibition of MELK by this compound can lead to stalled replication forks, DNA double-strand breaks, and activation of the ATM-mediated DNA damage response, ultimately resulting in a senescent phenotype in cancer cells.[1][2]

G JNJ This compound MELK MELK JNJ->MELK Senescence Replicative Senescence JNJ->Senescence leads to Proliferation Cell Proliferation & DNA Damage Tolerance MELK->Proliferation

References

optimizing JNJ-47117096 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-47117096. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this potent and selective Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: The primary target of this compound is Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase involved in cell cycle progression and oncogenesis.[1][2][3] It also exhibits potent inhibitory activity against the Fms-like tyrosine kinase 3 (Flt3).[1] Minor off-target activity has been observed against CAMKIIδ, Mnk2, CAMKIIγ, and MLCK at higher concentrations.[1]

Data Presentation: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference(s)
MELK 23 [1]
Flt318[1]
CAMKIIδ810[1]
Mnk2760[1]
CAMKIIγ1000[1]
MLCK1000[1]

Q2: What is the mechanism of action for this compound?

A2: this compound functions as an ATP-competitive inhibitor of MELK. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates.[4] This inhibition of MELK activity can lead to stalled replication forks, DNA double-strand breaks, and activation of the ATM-mediated DNA-damage response.[1] Consequently, this can result in cell cycle arrest, growth inhibition, and a senescent phenotype in cancer cells.[1]

Q3: What is a good starting concentration range for my in vitro experiments?

A3: A good starting point for in vitro cell-based assays is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Based on its IC50 for MELK (23 nM), a significant biological effect in cell-based assays is often observed in the 100 nM to 1 µM range. For initial biochemical assays, concentrations around the IC50 are recommended.

Q4: How does inhibition of MELK by this compound affect downstream signaling?

A4: Inhibition of MELK by this compound can impact several downstream signaling pathways. MELK is known to phosphorylate and activate the transcription factor FOXM1, which in turn regulates the expression of mitotic genes like CDC25B and Aurora B.[3][5][6] Therefore, treatment with this compound can lead to a downregulation of FOXM1 target genes.[1] Additionally, MELK interacts with and can influence the p53 and JNK/c-JUN pathways.[3][5] Inhibition of MELK can lead to phosphorylation of p53 and an upregulation of p21.[1]

MELK_Signaling_Pathway Simplified MELK Signaling Pathway JNJ This compound MELK MELK JNJ->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Phosphorylates cJUN c-JUN MELK->cJUN Binds to Mitotic_Regulators Mitotic Regulators (CDC25B, Aurora B) FOXM1->Mitotic_Regulators Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Mitotic_Regulators->Cell_Cycle_Arrest Western_Blot_Workflow Target Engagement Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting a Seed Cells b Treat with this compound a->b c Cell Lysis b->c d BCA Assay c->d e SDS-PAGE d->e f PVDF Transfer e->f g Antibody Incubation f->g h Detection g->h i Data Analysis h->i

References

Technical Support Center: JNJ-47117096 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent results in cell viability assays with the dual MELK/Flt3 inhibitor, JNJ-47117096.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 23 nM.[1] It also effectively inhibits FMS-like tyrosine kinase 3 (Flt3) with an IC50 of 18 nM.[1] Its anti-proliferative effects are linked to the inhibition of these kinases, leading to stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA-damage response.[1]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound has been shown to delay the progression of cells through the S-phase of the cell cycle.[1] It can also result in growth arrest and the induction of a senescent phenotype in certain cell lines, such as MCF-7.[1] Furthermore, it can suppress the proliferation of cell lines driven by Flt3.[1]

Q3: Why am I observing a decrease in signal in my metabolic-based viability assay (e.g., MTT, XTT), but not seeing significant cell death under the microscope?

A3: this compound can induce cytostatic effects, such as growth arrest and senescence, rather than immediate cytotoxicity in some cell lines.[1] Assays like MTT and XTT measure metabolic activity, which can decrease in non-proliferating or senescent cells, even if they are still viable. This can lead to the interpretation of reduced viability when, in fact, the cells have just stopped dividing. It is advisable to use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue) or ATP content (e.g., CellTiter-Glo), to confirm the cellular phenotype.

Q4: Can the dual inhibitory activity of this compound on MELK and Flt3 lead to variable results?

A4: Yes, the dual inhibitory nature of this compound can contribute to variability in results across different cell lines. The ultimate cellular outcome will depend on the relative dependence of a particular cell line on MELK and/or Flt3 signaling for survival and proliferation. Cell lines with high expression and activity of both MELK and Flt3 may show a more pronounced response.

Q5: How can I be sure that the observed effects are due to inhibition of MELK and/or Flt3?

A5: Due to the potential for off-target effects with any kinase inhibitor, it is important to perform control experiments.[2] Using a structurally different inhibitor for the same target can help confirm that the observed phenotype is on-target.[2] Additionally, a rescue experiment, where a drug-resistant mutant of the target kinase is overexpressed, can provide strong evidence for on-target activity.[2]

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting & Optimization
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and practice consistent pipetting techniques.[3]
Edge Effects in the Plate The outer wells of a microplate are prone to evaporation. It is advisable to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[4]
Pipetting Errors Inaccurate or inconsistent pipetting of this compound, assay reagents, or solvent can lead to significant variability. Ensure pipettes are calibrated and use fresh tips for each replicate.[5]
Uneven Dissolution of Formazan (B1609692) Crystals (MTT assay) Ensure complete and uniform dissolution of formazan crystals by thorough mixing before reading the absorbance.[3]
Issue 2: IC50 Values are Higher than Expected or Not Reproducible
Potential Cause Troubleshooting & Optimization
This compound Degradation or Precipitation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Visually inspect the media for any signs of precipitation after adding the compound.
Cell Density is Too High or Too Low The assay may not be in its linear range. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay.
Incorrect Incubation Time The incubation time with this compound or the assay reagent may not be optimal. Optimize the incubation time for both the compound treatment and the assay itself.
High Intracellular ATP Competing with the Inhibitor Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[2] This can lead to a discrepancy between biochemical and cellular IC50 values.
Cell Line-Specific Resistance Mechanisms Cells can develop resistance to FLT3 inhibitors through the activation of parallel signaling pathways.[6] Consider performing western blots to check the phosphorylation status of downstream effectors to investigate potential resistance mechanisms.
Issue 3: Discrepancy Between Different Viability Assays (e.g., MTT vs. CellTiter-Glo)
Potential Cause Troubleshooting & Optimization
Cytostatic vs. Cytotoxic Effects This compound can induce growth arrest and senescence.[1] An MTT assay will show a decrease in signal due to reduced metabolic activity, while a direct cell count or membrane integrity assay might show minimal cell death. Use an orthogonal assay to confirm the phenotype.
Metabolic Effects of this compound Inhibition of MELK and/or Flt3 can alter cellular metabolism without immediately inducing cell death. This can lead to a discrepancy between metabolic-based assays and assays that measure other parameters.
Off-Target Effects of this compound The inhibitor may be affecting other kinases that influence cellular metabolism. Review the known off-target profile of this compound and compare your results with other, more specific MELK or Flt3 inhibitors.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a generalized procedure and may require optimization for specific cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). The final DMSO concentration should typically not exceed 0.1%.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8]

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and should be adapted as needed.

  • Cell Seeding: Prepare an opaque-walled 96-well plate with cells in culture medium (100 µL per well).

  • Compound Treatment: Add the desired concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the chosen treatment period.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[10]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Read the luminescence using a luminometer.[9]

Visualizations

JNJ_47117096_Signaling_Pathway cluster_melk MELK Pathway cluster_flt3 Flt3 Pathway JNJ This compound MELK MELK JNJ->MELK Inhibits Flt3 Flt3 JNJ->Flt3 Inhibits Replication Replication Forks MELK->Replication Stalls DSB DNA Double-Strand Breaks Replication->DSB ATM ATM Activation DSB->ATM S_Phase S-Phase Arrest ATM->S_Phase Senescence Senescence ATM->Senescence Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Flt3->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: this compound inhibits MELK and Flt3 signaling pathways.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Check_Replicates High variability between replicates? Start->Check_Replicates Check_IC50 IC50 higher than expected? Check_Replicates->Check_IC50 No Troubleshoot_Replicates Review cell seeding technique Check for edge effects Verify pipetting accuracy Check_Replicates->Troubleshoot_Replicates Yes Check_Assay_Discrepancy Discrepancy between assay types? Check_IC50->Check_Assay_Discrepancy No Troubleshoot_IC50 Check compound stability Optimize cell density and incubation time Consider ATP competition Check_IC50->Troubleshoot_IC50 Yes Troubleshoot_Assay_Discrepancy Distinguish cytostatic vs. cytotoxic effects Use orthogonal assays Investigate metabolic alterations Check_Assay_Discrepancy->Troubleshoot_Assay_Discrepancy Yes End Consistent Results Check_Assay_Discrepancy->End No Troubleshoot_Replicates->Check_IC50 Troubleshoot_IC50->Check_Assay_Discrepancy Troubleshoot_Assay_Discrepancy->End

Caption: Troubleshooting workflow for inconsistent cell viability results.

Experimental_Workflow Start Start Experiment Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Assay Perform Viability Assay (e.g., MTT or CellTiter-Glo) Incubate->Assay Read_Plate Read Plate (Absorbance/Luminescence) Assay->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: General experimental workflow for cell viability assays.

References

avoiding JNJ-47117096 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-47117096. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It also shows inhibitory activity against Flt3.[1] By inhibiting MELK, this compound can lead to stalled replication forks, DNA double-strand breaks, and activation of the ATM-mediated DNA-damage response, ultimately resulting in growth arrest and a senescent phenotype in cancer cells.[1]

Q2: What is the best solvent for dissolving this compound for cell culture experiments?

For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.[2] It is critical, however, to maintain a low final concentration of DMSO in your cell culture (ideally below 0.1%) to prevent solvent-induced toxicity.[2]

Q3: My this compound precipitated after I added it to my culture medium. What are the common causes?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous culture media is a common issue. The primary causes include:

  • Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of media can cause the compound to "crash out" of solution.[2][3]

  • High Final Concentration: The desired final concentration of this compound in the culture medium may exceed its solubility limit in that specific medium.[3]

  • High DMSO Concentration: While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[2]

  • Stock Concentration Too High: If the initial stock solution in DMSO is too concentrated, it can lead to precipitation upon dilution.[3]

  • Interaction with Media Components: Components in the culture medium, such as proteins in serum, could potentially interact with the compound and reduce its solubility.[3]

Q4: What is the maximum recommended concentration of DMSO in the final culture medium?

To avoid solvent-induced effects on your cells, the final concentration of DMSO should be kept as low as possible, ideally below 0.1% (v/v).[2] Some sources suggest that up to 0.5% may be acceptable, but this should be determined empirically for your specific cell line and assay.[2]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound.

Problem: Precipitate observed after adding this compound to culture medium.

Potential Cause & Solution

Potential CauseRecommended Solution
Rapid Dilution Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium. Add the compound dropwise while gently vortexing the medium.[2]
Final Concentration Exceeds Solubility Determine the maximum soluble concentration of this compound in your specific culture medium through a solubility test. If the desired concentration is too high, you may need to reassess the experimental design.[3]
High DMSO Stock Concentration Prepare a new, less concentrated stock solution in DMSO. Ensure the compound is fully dissolved in the DMSO before any dilution steps.[3][4]
Sub-optimal Dilution Technique Pre-warm the culture medium to 37°C before adding the compound. Add the this compound solution slowly and with gentle agitation to facilitate mixing and prevent localized high concentrations.
Interaction with Media Components Consider using a serum-free medium for the initial dilution steps if serum proteins are suspected to be contributing to precipitation. You can add serum back to the final culture volume if required for your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound hydrochloride powder, Anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used.

    • Visually inspect the solution against a light source to confirm the absence of any particulate matter.[3]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials.[1]

Protocol 2: Dilution of this compound into Culture Medium to Avoid Precipitation
  • Materials: High-concentration this compound DMSO stock, pre-warmed (37°C) complete culture medium.

  • Procedure:

    • Step 1: Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in your pre-warmed culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of medium to get a 100 µM intermediate solution.

    • Step 2: Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed culture medium. For instance, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.

    • Step 3: Gentle Mixing: During each dilution step, add the this compound solution slowly to the medium while gently vortexing or swirling the tube/flask.[2]

    • Step 4: Final Check: After the final dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.[2]

Visual Guides

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Culture Medium check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Action: Prepare a fresh, lower concentration stock solution in anhydrous DMSO. check_stock->remake_stock No check_dilution Was a rapid, single-step dilution performed? check_stock->check_dilution Yes remake_stock->check_stock serial_dilution Action: Use a two-step or serial dilution method with pre-warmed media. check_dilution->serial_dilution Yes check_concentration Is the final concentration high? check_dilution->check_concentration No end Solution Ready for Use serial_dilution->end solubility_test Action: Determine the maximum soluble concentration in your specific media. check_concentration->solubility_test Yes check_concentration->end No solubility_test->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 This compound Signaling Pathway Inhibition JNJ47117096 This compound MELK MELK JNJ47117096->MELK inhibits ReplicationForks Replication Forks MELK->ReplicationForks stalls FOXM1 FOXM1 Target Genes MELK->FOXM1 downregulates DSBs DNA Double-Strand Breaks ReplicationForks->DSBs ATM ATM Activation DSBs->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 GrowthArrest Growth Arrest / Senescence p21->GrowthArrest FOXM1->GrowthArrest

Caption: this compound mechanism of action leading to growth arrest.

References

minimizing JNJ-47117096 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-47117096. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of this compound in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective small molecule inhibitor. Its primary targets are Maternal Embryonic Leucine Zipper Kinase (MELK) and Feline McDonough Sarcoma (FMS)-like Tyrosine Kinase 3 (Flt3).[1]

TargetIC50
MELK23 nM
Flt318 nM

Q2: What is the mechanism of action of this compound in cancer cells?

In cancer cells, this compound inhibits MELK, which leads to stalled replication forks and DNA double-strand breaks.[1] This activates the ATM-mediated DNA-damage response, resulting in a growth arrest and a senescent phenotype.[1] This process also involves the phosphorylation of p53, up-regulation of p21, and down-regulation of FOXM1 target genes.[1][2]

Q3: What is the rationale for expecting lower toxicity of MELK inhibition in normal cells?

Normal differentiated cells have a very low expression level of MELK.[2] This suggests that inhibitors targeting MELK could have a manageable therapeutic window with potentially low on-target toxicity in normal, non-proliferating cells.[2] One study on a different MELK inhibitor, 30e, showed no significant effect on the viability of normal MCF-10A breast cells at concentrations that were cytotoxic to breast cancer cell lines.[3]

Q4: What are the potential sources of this compound toxicity in normal cells?

Toxicity in normal cells can arise from two main sources:

  • On-target toxicity: While MELK expression is low in differentiated normal cells, it can be expressed in proliferating normal cells, leading to on-target effects.

  • Off-target toxicity: this compound is also a potent inhibitor of Flt3 and weakly inhibits other kinases.[1] Flt3 and other kinases can be expressed in normal cells, and their inhibition can lead to off-target effects. Flt3 inhibitors are known to cause hematological, gastrointestinal, and cardiovascular toxicities.[4][5]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in normal cell lines.

  • Possible Cause: The concentration of this compound used may be too high, leading to off-target toxicities.

  • Troubleshooting Steps:

    • Determine the IC50 in both cancer and normal cell lines: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cancer cell line of interest and a panel of relevant normal cell lines (e.g., Beas-2B for lung, NIH-3T3 for fibroblasts, HaCaT for keratinocytes).[6]

    • Calculate the selectivity index (SI): The SI is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

    • Use the lowest effective concentration: Based on the IC50 values, use the lowest concentration of this compound that shows efficacy in your cancer cell model while minimizing toxicity in normal cells.

Issue 2: Discrepancy between expected and observed cellular phenotype.

  • Possible Cause: The observed phenotype might be a result of off-target effects rather than MELK inhibition.

  • Troubleshooting Steps:

    • Use a secondary, structurally different MELK inhibitor: If possible, repeat key experiments with another selective MELK inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect of MELK inhibition.

    • Perform target engagement assays: Use techniques like Western blotting to confirm the inhibition of MELK and Flt3 signaling pathways in your experimental system at the concentrations of this compound being used. Look for downstream markers like phosphorylation of MELK and Flt3 substrates.

    • Utilize genetic approaches: Use siRNA or shRNA to specifically knock down MELK in your cells of interest and compare the resulting phenotype to that observed with this compound treatment.

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve for this compound

Objective: To determine the IC50 value of this compound in both cancer and normal cell lines.

Materials:

  • This compound hydrochloride

  • DMSO (for stock solution)

  • Cancer and normal cell lines of interest

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Prepare a stock solution of this compound: Dissolve this compound hydrochloride in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from nanomolar to micromolar. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

MELK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt MELK MELK Akt->MELK Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates DNA_Damage DNA Damage (DSBs) MELK->DNA_Damage Prevents JNJ47117096 This compound JNJ47117096->MELK Inhibits FOXM1_n FOXM1 FOXM1->FOXM1_n Translocates to Nucleus Proliferation_Genes Proliferation Target Genes FOXM1_n->Proliferation_Genes Promotes Transcription ATM ATM DNA_Damage->ATM Activates p53 p53 ATM->p53 Phosphorylates p21 p21 p53->p21 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest Senescence p21->Cell_Cycle_Arrest

Caption: this compound inhibits MELK, disrupting downstream signaling and proliferation.

Toxicity_Workflow cluster_planning Phase 1: Initial Screening cluster_investigation Phase 2: Toxicity Investigation cluster_mitigation Phase 3: Mitigation Strategy Select_Cells Select Cancer and Normal Cell Lines Dose_Response Perform Dose-Response Assay (e.g., MTT) Select_Cells->Dose_Response Calculate_IC50 Determine IC50 and Selectivity Index (SI) Dose_Response->Calculate_IC50 Low_SI If SI is low or toxicity is high in normal cells Calculate_IC50->Low_SI Off_Target_Analysis Investigate Off-Target Effects (e.g., Kinase Panel) Low_SI->Off_Target_Analysis Yes Optimize_Dose Optimize this compound Concentration Low_SI->Optimize_Dose No Genetic_Validation Genetic Knockdown of Primary Target (MELK) Off_Target_Analysis->Genetic_Validation Compare_Phenotypes Compare Phenotypes: Inhibitor vs. Knockdown Genetic_Validation->Compare_Phenotypes Compare_Phenotypes->Optimize_Dose Combination_Therapy Consider Combination with other agents Optimize_Dose->Combination_Therapy Refine_Model Refine Experimental Model System Combination_Therapy->Refine_Model

Caption: Workflow for assessing and mitigating this compound toxicity in normal cells.

References

JNJ-47117096 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-47117096. This resource is designed to assist researchers, scientists, and drug development professionals by providing detailed information, troubleshooting guides, and experimental protocols for the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (FLT3). It has been shown to have anti-proliferative effects in various cancer cell lines.

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below.

TargetIC50 ValueCell Line / Assay Conditions
MELK23 nMBiochemical Assay
FLT318 nMBiochemical Assay
FLT3-driven Ba/F3 cells1.5 µMIn the absence of IL-3

Q3: What is the mechanism of action of this compound?

A3: this compound exerts its effects through the inhibition of two key kinases:

  • MELK Inhibition: In cancer cells with a functional p53 pathway, inhibition of MELK by this compound leads to stalled replication forks and DNA double-strand breaks. This activates the ATM-mediated DNA damage response, resulting in the phosphorylation of p53 and a subsequent upregulation of p21, leading to growth arrest and a senescent phenotype. In cancer cells where p53 is disabled, MELK inhibition can induce mitotic catastrophe.

  • FLT3 Inhibition: In cancers such as acute myeloid leukemia (AML) with activating mutations in FLT3, the constitutive activation of this kinase drives cell proliferation and survival through downstream signaling pathways including MAPK/ERK, PI3K/AKT, and STAT5. This compound inhibits FLT3, thereby blocking these pro-survival signals.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO. To maintain the stability of the compound, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: Is there any available data on the stability of this compound in different cell culture media?

A5: Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in various cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in cell culture can be influenced by several factors including the composition of the media, pH, temperature, and the presence of serum. To ensure the compound's activity throughout your experiment, it is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.

Signaling Pathways

Below are diagrams illustrating the signaling pathways affected by this compound.

MELK_Signaling_Pathway JNJ This compound MELK MELK JNJ->MELK Inhibition Replication Replication Fork Progression MELK->Replication MitoticCatastrophe Mitotic Catastrophe (p53 deficient cells) MELK->MitoticCatastrophe Inhibition leads to DSB DNA Double-Strand Breaks Replication->DSB Stalled forks lead to ATM ATM DSB->ATM Activation p53 p53 ATM->p53 Phosphorylation p21 p21 p53->p21 Upregulation Senescence Replicative Senescence p21->Senescence Induces

Caption: this compound inhibits MELK, leading to replicative senescence or mitotic catastrophe.

FLT3_Signaling_Pathway JNJ This compound FLT3 Mutated FLT3 Receptor JNJ->FLT3 Inhibition PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FLT3->MAPK_ERK STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation STAT5->Proliferation

Caption: this compound inhibits mutated FLT3, blocking pro-proliferative signaling pathways.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in cell culture experiments.

Issue Possible Cause Suggested Solution
Reduced or no compound activity 1. Compound Degradation: this compound may be unstable in your specific cell culture medium at 37°C. 2. Incorrect Concentration: The concentration used may be too low for your cell line and experimental endpoint. 3. Cellular Resistance: The cell line may have intrinsic or acquired resistance mechanisms.1. Perform a stability study of this compound in your media (see Experimental Protocols). For long-term experiments, consider replenishing the media with fresh compound at regular intervals. 2. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line. 3. Verify the expression and mutation status of MELK and FLT3 in your cell line.
High variability between replicates 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. 2. Inconsistent Dosing: Pipetting errors can lead to variations in the final concentration. 3. Edge Effects in Plates: Evaporation in the outer wells of a multi-well plate can concentrate the compound.1. Ensure the DMSO stock solution is fully dissolved before diluting into the culture medium. Vortex the diluted solution gently before adding to the cells. 2. Use calibrated pipettes and ensure thorough mixing when preparing dilutions. 3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to minimize evaporation.
Precipitation of the compound in culture 1. Low Solubility in Aqueous Media: The final concentration of this compound may exceed its solubility limit in the cell culture medium. 2. High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high, affecting both the compound's solubility and cell health.1. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, lower the final concentration. 2. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. Ensure the control cells are treated with the same concentration of DMSO.
High cellular toxicity at effective concentrations 1. Off-target Effects: The compound may be affecting other essential cellular pathways at higher concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Ensure the final DMSO concentration is not exceeding toxic levels for your specific cell line.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • DMSO (anhydrous)

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) to the final working concentration you intend to use in your experiments (e.g., 1 µM, 10 µM).

  • Incubation:

    • Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate.

    • Immediately take a sample for the 0-hour time point and store it at -80°C.

    • Incubate the remaining samples at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect aliquots at various time points (e.g., 2, 8, 24, 48, and 72 hours). Store all collected samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the samples and prepare them for analysis according to your HPLC or LC-MS protocol. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation.

    • Analyze the supernatant to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining compound against time to determine its stability profile.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to Working Concentration in Media (± Serum) Stock->Working Incubate Incubate at 37°C, 5% CO2 Working->Incubate T0 Collect T=0 Sample Working->T0 Timepoints Collect Samples at Time Points (2, 8, 24, 48h) Incubate->Timepoints Analyze Analyze by HPLC/LC-MS T0->Analyze Timepoints->Analyze Quantify Quantify Remaining Compound Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

Technical Support Center: Optimizing Western Blot Conditions for p53 Phosphorylation after JNJ-47117096 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Western blot conditions for the detection of p53 phosphorylation following treatment with JNJ-47117096.

Understanding the Mechanism: this compound and p53 Phosphorylation

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). Inhibition of MELK by this compound leads to stalled replication forks and DNA double-strand breaks (DSBs). This DNA damage activates the ATM (Ataxia-Telangiectasia Mutated)-mediated DNA damage response (DDR) pathway, resulting in a strong phosphorylation of the tumor suppressor protein p53.[1] Activated p53 can then mediate cell cycle arrest or apoptosis.

The ATM kinase, activated in response to DSBs, is known to phosphorylate p53 at several key serine residues, including Serine 15, Serine 20, Serine 37, and Serine 46.[2][3][4][5] Phosphorylation at these sites is crucial for p53 stabilization and activation. Therefore, when optimizing your Western blot, it is recommended to use antibodies specific to these phosphorylation sites.

Signaling Pathway

p53_phosphorylation_pathway cluster_drug Drug Action cluster_cellular_response Cellular Response This compound This compound MELK MELK This compound->MELK inhibits Replication Fork Stalling Replication Fork Stalling MELK->Replication Fork Stalling leads to DNA Double-Strand Breaks DNA Double-Strand Breaks Replication Fork Stalling->DNA Double-Strand Breaks ATM Activation ATM Activation DNA Double-Strand Breaks->ATM Activation activates p53 p53 ATM Activation->p53 phosphorylates p-p53 Phosphorylated p53 (e.g., Ser15, Ser20, Ser37, Ser46) Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p-p53->Cell Cycle Arrest / Apoptosis induces

Caption: this compound-induced p53 phosphorylation pathway.

Troubleshooting Guide

This guide addresses common issues encountered when performing Western blots for phosphorylated p53 after this compound treatment.

Problem 1: Weak or No Signal for Phospho-p53
Possible Cause Recommended Solution
Suboptimal this compound Treatment Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal p53 phosphorylation in your specific cell line.
Low Abundance of Phosphorylated p53 Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg per lane). Consider immunoprecipitation to enrich for p53 before Western blotting.
Inefficient Protein Extraction and Dephosphorylation Always work on ice or at 4°C. Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate) and protease inhibitors. Add inhibitors fresh to the lysis buffer immediately before use.
Insufficient Antibody Concentration or Incubation Time Increase the primary antibody concentration (e.g., from 1:1000 to 1:500). Extend the primary antibody incubation time to overnight at 4°C.
Poor Protein Transfer Verify successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer conditions (time, voltage/amperage) based on the molecular weight of p53 (~53 kDa).
Inactive Detection Reagents Use fresh enhanced chemiluminescence (ECL) substrate. Ensure the secondary antibody is not expired and has been stored correctly.
Problem 2: High Background
Possible Cause Recommended Solution
Inadequate Blocking Increase the blocking time to 1-2 hours at room temperature. Use 5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can increase background.
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Membrane Dried Out Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.
Problem 3: Non-Specific Bands
Possible Cause Recommended Solution
Primary Antibody Cross-Reactivity Ensure the phospho-p53 antibody is specific for the intended phosphorylation site and has been validated for Western blotting. Run appropriate controls, such as lysates from untreated cells or cells treated with a different DNA damaging agent.
Protein Degradation Add a fresh protease inhibitor cocktail to your lysis buffer. Handle samples quickly and keep them on ice.
Too Much Protein Loaded Reduce the amount of total protein loaded per lane.

Frequently Asked Questions (FAQs)

Q1: Which phospho-p53 antibody should I use after this compound treatment?

A1: Since this compound induces an ATM-mediated DNA damage response, we recommend using antibodies specific for ATM-targeted phosphorylation sites on p53. Key sites include Serine 15, Serine 20, Serine 37, and Serine 46.[2][3][4][5] It is advisable to test a few different phospho-specific antibodies to see which gives the strongest and cleanest signal in your experimental system.

Q2: What are the recommended antibody dilutions and incubation times?

A2: These can vary depending on the antibody manufacturer and the abundance of the target protein. Below are some general starting recommendations. Always refer to the manufacturer's datasheet for specific guidance.

Antibody Starting Dilution Incubation Time & Temperature
Phospho-p53 (e.g., Ser15) 1:1000Overnight at 4°C
Total p53 1:1000 - 1:20001-2 hours at room temperature or overnight at 4°C
Loading Control (e.g., β-actin, GAPDH) 1:5000 - 1:100001 hour at room temperature
HRP-conjugated Secondary Antibody 1:2000 - 1:100001 hour at room temperature

Q3: Should I use BSA or non-fat dry milk for blocking?

A3: For detecting phosphorylated proteins, it is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking agent. Non-fat dry milk contains high levels of the phosphoprotein casein, which can lead to high background due to non-specific binding of the phospho-specific antibody.

Q4: How can I be sure that the signal I am detecting is specific to phosphorylated p53?

A4: To confirm the specificity of your phospho-p53 antibody, you can perform the following controls:

  • Negative Control: Use lysate from untreated cells, where the level of p53 phosphorylation should be low or undetectable.

  • Positive Control: Use lysate from cells treated with a known inducer of p53 phosphorylation, such as etoposide (B1684455) or UV radiation.

  • Phosphatase Treatment: Treat a sample of your this compound-treated cell lysate with a phosphatase (e.g., lambda phosphatase) before running the Western blot. The signal for phospho-p53 should be significantly reduced or eliminated in the phosphatase-treated sample.

Q5: Why is it important to also probe for total p53?

A5: Probing for total p53 is crucial for several reasons. First, it serves as a loading control to ensure that equal amounts of protein were loaded in each lane. Second, it allows you to determine the extent of phosphorylation relative to the total amount of p53 protein. This compound treatment may also lead to an increase in total p53 levels due to stabilization. By comparing the phospho-p53 signal to the total p53 signal, you can more accurately assess the effect of the drug on p53 phosphorylation.

Experimental Protocols

Detailed Western Blot Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Sample Denaturation Sample Denaturation Protein Quantification->Sample Denaturation SDS-PAGE SDS-PAGE Sample Denaturation->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Washing 1 Washing Primary Antibody Incubation->Washing 1 Secondary Antibody Incubation Secondary Antibody Incubation Washing 1->Secondary Antibody Incubation Washing 2 Washing Secondary Antibody Incubation->Washing 2 Signal Detection Signal Detection Washing 2->Signal Detection

References

Technical Support Center: JNJ-47117096 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes when working with JNJ-47117096.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It also effectively inhibits FMS-like tyrosine kinase 3 (Flt3). Its mechanism involves blocking the catalytic activity of these kinases, which are crucial for different cellular processes. MELK inhibition leads to stalled replication forks, DNA double-strand breaks (DSBs), and activation of the ATM-mediated DNA-damage response (DDR), resulting in cell cycle arrest and a senescent phenotype. Flt3 inhibition disrupts signaling pathways that drive proliferation in certain hematologic malignancies.

Q2: I am not observing the expected decrease in cell proliferation in my cancer cell line. What are the potential causes?

A2: Several factors could contribute to a lack of efficacy:

  • Flt3 Status: The potent effect of this compound on Flt3 is most relevant in cell lines with activating Flt3 mutations (e.g., Flt3-ITD), such as certain acute myeloid leukemia (AML) cell lines (e.g., MV4-11, MOLM-13). If your cell line is Flt3-wildtype, the anti-proliferative effects will primarily depend on MELK inhibition, which can be cell-context dependent.

  • Compound Inactivity: Ensure the compound has been stored correctly (4°C for solid, -80°C for solvent stocks) and that repeated freeze-thaw cycles have been avoided. Confirm the final concentration in your assay is appropriate, as the IC50 can vary between cell lines.

  • Experimental Assay: The duration of your proliferation assay may be insufficient. Effects of cell cycle arrest and senescence may take longer to manifest as a significant decrease in cell number compared to cytotoxic agents. Consider extending the treatment duration to 72 hours or longer.

Q3: My Flt3-mutant AML cells initially respond to this compound, but then develop resistance. What are the known mechanisms?

A3: Resistance to Flt3 inhibitors is a well-documented phenomenon and can occur through several mechanisms:

  • On-Target Secondary Mutations: New mutations can arise within the Flt3 kinase domain that prevent this compound from binding effectively. Common resistance mutations occur at the D835 residue.

  • Off-Target (Bypass) Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on Flt3. This often involves the upregulation of other tyrosine kinases or activation of downstream pathways like RAS/MAPK or PI3K/AKT.

  • Microenvironment-Mediated Resistance: Factors secreted by bone marrow stromal cells can provide survival signals to leukemia cells, protecting them from the effects of Flt3 inhibitors.

  • Clonal Evolution: A pre-existing subclone of cells that does not depend on Flt3 signaling may be selected for and expand during treatment, leading to relapse.

Q4: I am seeing a G2/M arrest instead of the reported S-phase delay. Is this an expected outcome?

A4: Yes, this can be an expected outcome. The cellular effects of MELK inhibition are complex and can be cell-type specific. While this compound has been reported to delay S-phase progression, MELK itself is known to have functions in the G2/M transition. Inhibition of MELK can delay the activation of key mitotic kinases like CDK1 and Aurora A/B, leading to a delay in mitotic entry or a G2/M arrest. The precise manifestation of cell cycle disruption can depend on the specific cell line's checkpoint integrity and genetic background.

Q5: The expected markers of the DNA Damage Response (e.g., p-ATM, p-p53) are not upregulated. What should I check?

A5: If you are not observing DDR activation, consider the following:

  • Timepoint: The activation of the DDR can be transient. A short-term treatment (e.g., 2-6 hours) might be necessary to capture the initial phosphorylation events. Conversely, at very late timepoints, the signal may have already diminished. Perform a time-course experiment.

  • Protein Extraction and Western Blotting: Phosphorylated proteins can be labile. Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept cold throughout the extraction process. Verify your western blot protocol is optimized for phospho-proteins (e.g., using BSA for blocking instead of milk, which can have high background phosphoproteins).

  • Basal DDR Activity: Some cancer cells have a high basal level of replication stress and DDR signaling. The relative increase upon treatment may be modest. Ensure you are comparing the treated sample to an appropriate vehicle control (e.g., DMSO).

  • Cell Line Context: The p53 pathway is mutated or non-functional in many cancer cell lines. If your cell line has mutant p53, you will not see the expected phosphorylation at Ser15 or the downstream upregulation of p21. Verify the p53 status of your cells.

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound

Target KinaseIC50 (nM)Target Type
Flt318Receptor Tyrosine Kinase
MELK23Serine/Threonine Kinase
CAMKIIδ810Serine/Threonine Kinase
Mnk2760Serine/Threonine Kinase
CAMKIIγ1000Serine/Threonine Kinase
MLCK1000Serine/Threonine Kinase

Data summarized from MedChemExpress.

Table 2: Cellular Activity of this compound

Cell Line / ModelAssay TypeIC50 (µM)Notes
Flt3-driven Ba/F3 cellsProliferation1.5In the absence of IL-3 stimulation.

Data summarized from MedChemExpress.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes a standard method for analyzing cell cycle distribution via flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight, then treat with desired concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).

  • Cell Harvest:

    • For adherent cells, aspirate the media, wash once with PBS, and detach cells using trypsin. Neutralize trypsin with media containing FBS.

    • For suspension cells, collect directly.

    • Transfer cells to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.

  • Storage: Fixed cells can be stored at -20°C for at least one week.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Decant the ethanol carefully.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes, or at 37°C for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent channel). Gate on single cells to exclude doublets and aggregates. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Western Blotting for DNA Damage Response Proteins

This protocol provides a method for detecting phosphorylated proteins like p-ATM (Ser1981) and p-p53 (Ser15).

Materials:

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x or 6x)

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or Nitrocellulose membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ATM, anti-p-p53, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours).

    • Place the culture dish on ice, aspirate media, and wash once with ice-cold PBS.

    • Add ice-cold Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when probing for phospho-proteins.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again 3 times for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total protein (e.g., total ATM, total p53) or a loading control (e.g., β-actin) to confirm equal loading.

Visualizations

MELK_Inhibition_Pathway JNJ This compound MELK MELK JNJ->MELK inhibits RepFork Replication Fork Stalling MELK->RepFork prevents DSB DNA Double-Strand Breaks (DSBs) RepFork->DSB ATM ATM DSB->ATM pATM p-ATM (S1981) ATM->pATM autophosphorylation p53 p53 pATM->p53 phosphorylates pp53 p-p53 (S15) p53->pp53 p21 p21 Upregulation pp53->p21 transcriptionally activates CDK CDK/Cyclin Complexes p21->CDK inhibits Arrest S-Phase Arrest / Senescence CDK->Arrest leads to

Caption: this compound inhibits MELK, leading to DNA damage and p53-mediated cell cycle arrest.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Phenotypic Analysis cluster_3 Mechanistic Analysis start Seed Cells (e.g., MCF-7, MV4-11) treat Treat with this compound (Dose-response & Time-course) start->treat harvest Harvest Cells at Various Timepoints treat->harvest cellcycle Cell Cycle Analysis (PI Staining, Flow Cytometry) harvest->cellcycle lysate Prepare Cell Lysate harvest->lysate prolife prolife harvest->prolife prolif Proliferation Assay (e.g., Alamar Blue) wb Western Blot (p-ATM, p-p53, p21) lysate->wb

Caption: General experimental workflow for evaluating this compound effects in vitro.

Troubleshooting_Tree start Unexpected Result: No Anti-Proliferative Effect q1 Is the cell line Flt3-mutant? start->q1 q2 Check for resistance mechanisms: - Sequence Flt3 for new mutations - Assay bypass pathways (RAS/MAPK) q1->q2 Yes q3 Effect depends on MELK inhibition. Is the cell line known to be MELK-dependent? q1->q3 No a1_yes Yes a1_no No q4 Verify experimental setup: - Confirm compound activity - Extend treatment duration (≥72h) - Check for contamination q3->q4 Yes q5 Cell line may be intrinsically resistant to MELK inhibition. Consider alternative models. q3->q5 No a3_yes Yes a3_no No

Technical Support Center: Managing JNJ-47117096-Induced Cell Stress Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MELK inhibitor, JNJ-47117096. The information provided will help you manage and interpret potential cell stress-related artifacts in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Higher-than-expected cytotoxicity or unexpected cell death at low concentrations.

  • Question: I'm observing significant cell death in my cultures at concentrations of this compound that are close to the IC50 for MELK inhibition. Is this an off-target effect?

  • Answer: While off-target effects are a possibility with any kinase inhibitor, the observed cytotoxicity may be a direct consequence of this compound's on-target mechanism. Inhibition of MELK leads to stalled replication forks and DNA double-strand breaks, activating a potent DNA Damage Response (DDR) that can result in cell death in highly proliferative cancer cells.

    Troubleshooting Steps:

    • Confirm On-Target DDR Activation: Assess the phosphorylation of key DDR proteins. An increase in phosphorylated ATM (p-ATM), p53 (p-p53), and the upregulation of p21 are indicative of an on-target effect of this compound.[1]

    • Dose-Response Curve: Perform a detailed dose-response curve to distinguish between a steep toxicity curve (suggesting a specific on-target effect) and a shallow curve (which might indicate broader off-target effects).

    • Control for Flt3 Inhibition: this compound also potently inhibits Flt3.[1] If your cell line expresses Flt3, the observed cytotoxicity could be a result of Flt3 inhibition. Test a selective Flt3 inhibitor to dissect the contribution of each target to the cytotoxic phenotype.

Issue 2: Discrepancies between different cell viability assays.

  • Question: My results from an MTT/MTS assay suggest a significant decrease in cell viability, but a CellTiter-Glo (ATP-based) assay shows a less pronounced effect. Why is this happening?

  • Answer: This discrepancy can arise from the different cellular processes measured by these assays. This compound induces a senescent phenotype, which can lead to artifacts in metabolic assays like MTT and MTS.

    Explanation:

    • MTT/MTS Assays: These assays measure mitochondrial reductase activity. Senescent cells are often larger, have altered mitochondrial function, and can show reduced reductase activity, which may be misinterpreted as cell death.

    • CellTiter-Glo Assay: This assay measures intracellular ATP levels, which can be a more direct indicator of cell viability. Senescent cells are still metabolically active and will produce ATP, hence the less dramatic decrease in signal.

    Recommendation:

    • Rely on ATP-based assays like CellTiter-Glo for a more accurate assessment of cell viability when studying compounds that induce senescence.

    • Complement viability assays with direct measures of cell number (e.g., cell counting) or apoptosis (e.g., Annexin V/PI staining) to get a comprehensive picture.

Issue 3: Accumulation of cells in the S-phase of the cell cycle that doesn't resolve.

  • Question: I'm observing a significant accumulation of cells in the S-phase after treatment with this compound, but they don't seem to be progressing through the cell cycle or undergoing apoptosis. What does this mean?

  • Answer: This is a key on-target effect of this compound. By inhibiting MELK, the compound causes replication stress and stalls replication forks, leading to an S-phase arrest.[1] This prolonged arrest can then lead to the induction of senescence.

    Interpretation and Next Steps:

    • Confirm Senescence: The S-phase arrest is often a prelude to a senescent state. You should perform a senescence-associated β-galactosidase (SA-β-gal) assay to confirm this phenotype. Senescent cells will stain blue.

    • Check for Senescence Markers: Analyze the expression of senescence markers like p21 (upregulation) and Lamin B1 (downregulation) by western blot or immunofluorescence.

    • Morphological Assessment: Observe the cells for morphological changes characteristic of senescence, such as an enlarged and flattened appearance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). Inhibition of MELK by this compound leads to stalled replication forks, DNA double-strand breaks (DSBs), and activation of the ATM-mediated DNA-damage response (DDR). This results in a delay in S-phase progression, growth arrest, and the induction of a senescent phenotype. It is also a potent inhibitor of Flt3.[1]

Q2: What are the known off-targets of this compound?

A2: Besides MELK and Flt3, this compound has been shown to slightly inhibit CAMKIIδ, Mnk2, CAMKIIγ, and MLCK at higher concentrations.[1] It is important to consider these off-targets when interpreting data, especially at concentrations significantly above the IC50 for MELK.

Q3: How can I differentiate between apoptosis and senescence induced by this compound?

A3: Apoptosis and senescence are distinct cellular fates. You can distinguish them using the following methods:

  • Apoptosis Assays: Use assays that detect markers of programmed cell death, such as Annexin V staining (for early apoptosis) and caspase-3/7 activity assays.

  • Senescence Assays: Use the Senescence-Associated β-Galactosidase (SA-β-gal) staining assay. Senescent cells exhibit a characteristic blue staining at pH 6.0.

  • Morphology: Apoptotic cells typically show membrane blebbing and cell shrinkage, while senescent cells are characterized by an enlarged, flattened morphology.

  • Cell Cycle Analysis: While this compound causes an S-phase arrest that can lead to either apoptosis or senescence, a stable, prolonged arrest is more indicative of senescence.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound hydrochloride is typically dissolved in DMSO for in vitro experiments. For long-term storage, it is recommended to store the solid compound at 4°C, sealed and away from moisture. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
MELK23
Flt318
CAMKIIδ810
Mnk2760
CAMKIIγ1000
MLCK1000

Data sourced from MedChemExpress.[1]

Experimental Protocols

1. Western Blot for DNA Damage Response (DDR) Markers

  • Objective: To confirm the on-target effect of this compound by detecting the activation of the DDR pathway.

  • Methodology:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-p53 (Ser15), and p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Objective: To analyze the effect of this compound on cell cycle progression.

  • Methodology:

    • Seed cells and treat with this compound as described for the western blot protocol.

    • Harvest the cells (including any floating cells in the media) and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

3. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

  • Objective: To detect the induction of cellular senescence by this compound.

  • Methodology:

    • Seed cells in a 12-well plate and treat with this compound for an extended period (e.g., 72-96 hours).

    • Wash the cells with PBS.

    • Fix the cells with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add the SA-β-gal staining solution (containing X-gal at pH 6.0).

    • Incubate the plate at 37°C without CO2 for 12-24 hours, or until a blue color develops in the treated cells.

    • Observe and image the cells under a microscope.

Visualizations

JNJ47117096_Signaling_Pathway JNJ This compound MELK MELK JNJ->MELK inhibition ReplicationFork Replication Fork Stalling MELK->ReplicationFork FOXM1 FOXM1 Target Genes MELK->FOXM1 downregulation DSB DNA Double-Strand Breaks ReplicationFork->DSB ATM ATM Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 S_Phase_Arrest S-Phase Arrest p21->S_Phase_Arrest Senescence Senescence S_Phase_Arrest->Senescence Growth_Arrest Growth Arrest S_Phase_Arrest->Growth_Arrest

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Cell Death Observed Check_DDR Assess DDR markers (p-ATM, p-p53) Start->Check_DDR DDR_Activated DDR Activated Check_DDR->DDR_Activated Yes DDR_Not_Activated DDR Not Activated Check_DDR->DDR_Not_Activated No On_Target Likely On-Target Cytotoxicity DDR_Activated->On_Target Off_Target Potential Off-Target Effect DDR_Not_Activated->Off_Target Apoptosis_Senescence Distinguish Apoptosis vs. Senescence On_Target->Apoptosis_Senescence Validate_Off_Target Validate with unrelated inhibitor or kinome screen Off_Target->Validate_Off_Target

Caption: Troubleshooting workflow for unexpected cell death.

Cell_Cycle_Interpretation Observation S-Phase Accumulation after this compound treatment Hypothesis1 On-target effect: Replication Stress Observation->Hypothesis1 Hypothesis2 Artifact: Cell Clumping Observation->Hypothesis2 Action1 Perform SA-β-gal assay Assess senescence markers (p21) Hypothesis1->Action1 Action2 Check cell suspension before fixation Use doublet discrimination in flow analysis Hypothesis2->Action2 Result1 Senescence Confirmed Action1->Result1 Result2 Clean Cell Cycle Profile Action2->Result2

Caption: Logic diagram for interpreting S-phase arrest.

References

Validation & Comparative

A Comparative Guide to MELK Inhibitors: JNJ-47117096 versus OTSSP167

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising target due to its overexpression in various malignancies and its role in cancer cell proliferation, survival, and stemness.[1] This guide provides a detailed, objective comparison of two prominent MELK inhibitors, JNJ-47117096 and OTSSP167, focusing on their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

At a Glance: Key Performance Indicators

MetricThis compoundOTSSP167
MELK IC50 23 nM[2]0.41 nM[3][4][5]
Primary Off-Targets Flt3 (IC50: 18 nM)[2]Aurora B (IC50: ~25 nM), MAP2K7 (IC50: 160 nM), BUB1, Haspin[1][6]
Cellular Potency Varies by cell line; induces senescence or mitotic catastrophe.[5]High nanomolar range in various cancer cell lines (e.g., 2.3-6.7 nM in breast, lung, prostate cancer lines).[4]
In Vivo Efficacy Data not readily available in public domain.Demonstrated significant tumor growth suppression in xenograft models of breast, lung, prostate, and pancreatic cancers.[4][6]

In-Depth Analysis: Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity across the kinome.

This compound is a potent MELK inhibitor with a reported IC50 of 23 nM.[2] Notably, it also exhibits high potency against Fms-like tyrosine kinase 3 (Flt3) with an IC50 of 18 nM.[2] Its activity against other kinases such as CAMKIIδ, Mnk2, CAMKIIγ, and MLCK is significantly lower, with IC50 values in the high nanomolar to micromolar range.[2]

OTSSP167 demonstrates exceptional potency against MELK, with a reported IC50 of 0.41 nM, making it one of the most potent MELK inhibitors described to date.[3][4][5] However, studies have revealed that OTSSP167 has a broader kinase inhibition profile. At a concentration of 10 µM, a KINOMEscan analysis showed that OTSSP167 inhibits a wide range of kinases.[1][7] More specific off-target activities have been identified at lower concentrations, including inhibition of Aurora B kinase (IC50 ~25 nM), BUB1, Haspin, and MAP2K7 (IC50 160 nM).[1][6] This polypharmacology may contribute to its cellular effects and potential toxicities.

Comparative Kinase Inhibition Profile
KinaseThis compound IC50 (nM)OTSSP167 IC50 (nM)
MELK 23[2]0.41[3][4][5]
Flt318[2]Not reported
Aurora BNot reported~25[6]
MAP2K7Not reported160[1]
CAMKIIδ810[2]Not reported
Mnk2760[2]Not reported
CAMKIIγ1000[2]Not reported
MLCK1000[2]Not reported

Cellular Mechanisms and Downstream Effects

Both inhibitors impact critical cellular processes, leading to anti-proliferative effects in cancer cells.

This compound 's mechanism of action appears to be dependent on the p53 status of the cancer cells. In p53-proficient cells, inhibition of MELK by this compound leads to a replicative senescence phenotype.[5] This is associated with the activation of the ATM-CHK2 DNA damage response pathway, leading to p53 phosphorylation and a sustained upregulation of p21.[5] Conversely, in p53-deficient cancer cells, MELK inhibition by this compound results in mitotic catastrophe and subsequent cell death.[5] A key downstream effect of this compound is the downregulation of Forkhead Box M1 (FOXM1) target genes.[2]

OTSSP167 also exerts its anti-cancer effects through the modulation of key signaling pathways. It has been shown to inhibit the phosphorylation of known MELK substrates, including PSMA1 and DBNL, which are implicated in cancer stem cell characteristics and invasiveness.[4] Consequently, OTSSP167 can suppress the formation of mammospheres in breast cancer cells.[4] Furthermore, OTSSP167 has been reported to block the AKT and FOXM1 pathways in glioblastoma cells.[4] Its off-target effects, particularly the inhibition of Aurora B kinase, may also contribute to its observed cellular phenotype of mitotic checkpoint abrogation.[6]

cluster_JNJ This compound cluster_OTSSP OTSSP167 JNJ This compound MELK_J MELK JNJ->MELK_J Inhibits p53_intact p53 Intact Cells MELK_J->p53_intact Inhibition in p53_deficient p53 Deficient Cells MELK_J->p53_deficient Inhibition in FOXM1_targets_J FOXM1 Target Genes (Downregulation) MELK_J->FOXM1_targets_J Senescence Replicative Senescence p53_intact->Senescence Mitotic_Catastrophe Mitotic Catastrophe p53_deficient->Mitotic_Catastrophe OTSSP OTSSP167 MELK_O MELK OTSSP->MELK_O Inhibits AuroraB Aurora B OTSSP->AuroraB Inhibits (Off-target) PSMA1_DBNL p-PSMA1, p-DBNL (Inhibition) MELK_O->PSMA1_DBNL AKT_FOXM1 AKT/FOXM1 Pathway (Inhibition) MELK_O->AKT_FOXM1 Mitotic_Checkpoint Mitotic Checkpoint Abrogation AuroraB->Mitotic_Checkpoint Mammosphere Mammosphere Formation (Suppression) PSMA1_DBNL->Mammosphere

Caption: Simplified signaling pathways affected by this compound and OTSSP167.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates.

This compound: Publicly available in vivo efficacy and pharmacokinetic data for this compound is limited.

OTSSP167: In contrast, OTSSP167 has been extensively evaluated in various xenograft models. It has demonstrated significant tumor growth suppression in models of breast, lung, prostate, and pancreas cancer when administered intravenously or orally.[4][6] For example, in a breast cancer xenograft model (MDA-MB-231), intravenous administration of 20 mg/kg of OTSSP167 every two days resulted in a 73% tumor growth inhibition.[4] Oral administration of 10 mg/kg daily in the same model led to a 72% tumor growth inhibition.[4] Furthermore, daily intraperitoneal administration of 10 mg/kg of OTSSP167 was well-tolerated and effective in reducing leukemia burden in a T-cell acute lymphoblastic leukemia (T-ALL) xenograft model.[1]

Caption: A generalized workflow for in vivo xenograft efficacy studies.

Experimental Protocols

In Vitro Kinase Inhibition Assay (this compound)

The inhibitory activity of this compound against MELK was determined using a radioactive filter binding assay. The assay mixture contained 1.25 nM of the human MELK enzyme (residues 1-340), 10 µM ATP, 6.7 µCi/mL of γ-33P-ATP, and 3 µM of a biotinylated ZIP-tide peptide substrate in a reaction buffer (25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100). The kinase reaction was allowed to proceed for 25 minutes at room temperature and was then stopped by the addition of 2% orthophosphoric acid. The phosphorylated peptide was captured on a filter plate, and the incorporated radioactivity was quantified using a scintillation counter to determine the extent of inhibition.[2]

In Vitro Kinase Inhibition Assay (OTSSP167)

The kinase activity of MELK in the presence of OTSSP167 was measured using a radiometric assay. Recombinant MELK protein (0.4 µg) was incubated with 5 µg of a substrate in a kinase buffer (30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA) containing 50 µM cold ATP and 10 µCi of [γ-32P]ATP for 30 minutes at 30°C. The reaction was terminated by adding SDS sample buffer, and the proteins were separated by SDS-PAGE. The gel was then dried, and the incorporation of the radiolabel was detected by autoradiography.[3][4]

Conclusion

Both this compound and OTSSP167 are potent inhibitors of MELK with distinct profiles. OTSSP167 exhibits superior potency against MELK but has a broader kinase inhibition profile, which may contribute to its efficacy but also raises potential concerns about off-target effects. This compound, while less potent against MELK, shows high potency for the clinically relevant target Flt3, suggesting a potential dual-targeting mechanism. The choice between these inhibitors will depend on the specific research question and therapeutic context. For studies requiring highly specific MELK inhibition, the off-target profile of OTSSP167 should be carefully considered. Conversely, the dual MELK/Flt3 activity of this compound may be advantageous in certain cancer types where both kinases are implicated. Further preclinical studies, particularly comprehensive head-to-head comparisons of their kinome-wide selectivity and in vivo pharmacology, are warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Battle for Specificity: Unpacking the Selectivity of MELK Inhibitors JNJ-47117096 and MELK-8a

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the quest for highly selective kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparative analysis of two notable inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), JNJ-47117096 and MELK-8a, with a focus on their selectivity profiles. By examining quantitative data, experimental methodologies, and the signaling pathways they influence, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research.

Quantitative Selectivity Analysis: A Tale of Two Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its potential as a therapeutic agent and a research tool. While both this compound and MELK-8a are potent inhibitors of MELK, their activity against a broader spectrum of kinases reveals important distinctions.

MELK-8a has been profiled against a comprehensive panel of 456 kinases, demonstrating a high degree of selectivity.[1] In contrast, while specific off-target activities for this compound have been identified, a similarly broad, publicly available kinome-wide dataset for direct comparison is not as readily accessible.

The following table summarizes the available quantitative data on the inhibitory activity of both compounds against their primary target, MELK, and key off-targets.

TargetThis compound IC50 (nM)MELK-8a IC50 (nM)
MELK 23 2
FLT318180
Haspin-190
PDGFRα-420
CAMKIIδ810-
Mnk2760-
CAMKIIγ1000-
MLCK1000-

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. Data for MELK-8a's broader selectivity comes from a KINOMEscan™ assay.[1] The lack of a comprehensive, directly comparable KINOMEscan™ profile for this compound in the public domain necessitates a cautious interpretation of a head-to-head comparison.

Deciphering the Experimental Approach: How Selectivity is Measured

The data presented in this guide are primarily derived from in vitro kinase assays, a standard method for assessing the potency and selectivity of kinase inhibitors. Understanding the principles behind these assays is crucial for interpreting the results.

KINOMEscan™ Profiling (for MELK-8a)

The selectivity of MELK-8a was extensively characterized using the KINOMEscan™ platform. This method is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Experimental Workflow:

G cluster_0 KINOMEscan™ Workflow A Kinase-tagged Phage D Incubation A->D B Test Compound (MELK-8a) B->D C Immobilized Ligand C->D E Quantification of Bound Phage D->E Binding Competition F Data Analysis E->F qPCR

Caption: KINOMEscan experimental workflow.

In this assay, a kinase of interest is fused to a T7 phage. The test compound (MELK-8a) is incubated with the kinase-tagged phage and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase-tagged phage captured on the solid support. The amount of bound phage is then quantified using quantitative PCR (qPCR). The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, from which binding affinity (Kd) or percentage inhibition can be derived.

In Vitro Kinase Assays (General Protocol)

For determining the IC50 values of this compound against specific kinases, biochemical in vitro kinase assays are typically employed. These assays directly measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.

Experimental Workflow:

G cluster_1 In Vitro Kinase Assay Workflow G Purified Kinase K Reaction Incubation G->K H Substrate H->K I ATP (radiolabeled or coupled to reporter) I->K J Test Compound (this compound) J->K L Measurement of Substrate Phosphorylation K->L Kinase Reaction M IC50 Determination L->M Signal Detection

Caption: Generalized in vitro kinase assay workflow.

A typical assay involves incubating the purified kinase enzyme with a specific substrate and ATP (often radiolabeled or in a system that generates a detectable signal upon consumption). The inhibitor is added at various concentrations, and the rate of substrate phosphorylation is measured. The IC50 value is then calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathways: The Ripple Effects of Inhibition

Both this compound and MELK-8a exert their primary effects by inhibiting MELK, a serine/threonine kinase implicated in various cellular processes crucial for cancer cell proliferation and survival. However, their off-target activities, particularly the potent inhibition of FLT3 by this compound, mean they can influence distinct signaling cascades.

MELK Signaling Pathway

MELK is a key regulator of cell cycle progression, particularly during mitosis. It is also involved in cancer stem cell renewal and resistance to therapy.[2] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_2 MELK Signaling MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates Apoptosis Apoptosis MELK->Apoptosis Inhibits (in some contexts) Splicing Spliceosome MELK->Splicing Regulates CellCycle Cell Cycle Progression (e.g., PLK1, Aurora B) FOXM1->CellCycle Upregulates G cluster_3 FLT3 Signaling FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

References

A Comparative Guide to MELK Inhibitors: The Rationale for Selecting JNJ-47117096

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal embryonic leucine (B10760876) zipper kinase (MELK) has emerged as a promising therapeutic target in oncology due to its overexpression in various cancers and its role in tumor progression and maintenance of cancer stem cells. A range of small molecule inhibitors targeting MELK have been developed, each with distinct biochemical and cellular profiles. This guide provides a comprehensive comparison of JNJ-47117096 with other notable MELK inhibitors, including OTSSP167, MELK-8a, and HTH-01-091, offering a rationale for its selection in research and preclinical development.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The cornerstone of an effective kinase inhibitor lies in its potency against the intended target and its selectivity across the kinome to minimize off-target effects and potential toxicity. This compound demonstrates potent inhibition of MELK, though its selectivity profile presents a nuanced picture compared to its counterparts.

InhibitorMELK IC50 (nM)Key Off-Target Kinases (IC50)Kinome Selectivity (at 1 µM)
This compound 23Flt3 (18 nM)Data not publicly available in a comprehensive kinome scan format.
OTSSP167 0.41[1][2]Broad-spectrum inhibitor (Aurora B, BUB1, Haspin)[3]Inhibits 67% of 141 kinases by >90%[4]
MELK-8a 2[5][6]Flt3 (ITD) (180 nM), Haspin (190 nM), PDGFRα (420 nM)[5][7]Highly selective; inhibits only 7 off-target kinases by >85% in a panel of 456[6][8]
HTH-01-091 10.5[9]PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[9]Highly selective; inhibits 4% of 141 kinases by >90%[4][9]

Key Insights:

  • Potency: While OTSSP167 is the most potent MELK inhibitor in biochemical assays, its utility as a specific probe for MELK function is questionable due to its broad kinase inhibition profile[3]. This compound and HTH-01-091 exhibit comparable nanomolar potency against MELK, while MELK-8a is also highly potent.

  • Selectivity: MELK-8a and HTH-01-091 are presented as highly selective MELK inhibitors, a crucial attribute for attributing cellular effects directly to MELK inhibition[4][8][10]. This compound shows potent inhibition of Flt3, a receptor tyrosine kinase, suggesting a dual-inhibitor profile which could be advantageous in certain cancer contexts but also represents a significant off-target activity. The lack of a comprehensive public kinome scan for this compound makes a direct and complete comparison of its selectivity challenging.

Cellular Activity: Probing Anti-Proliferative Effects in Breast Cancer

The translation of biochemical potency into cellular efficacy is a critical determinant of a compound's therapeutic potential. The following table summarizes the anti-proliferative activity of the MELK inhibitors in various breast cancer cell lines.

InhibitorMDA-MB-468 (TNBC) IC50 (µM)MCF-7 (Luminal A) IC50 (µM)T-47D (Luminal A) IC50 (µM)BT-549 (TNBC) IC50 (µM)HCC70 (TNBC) IC50 (µM)ZR-75-1 (Luminal A) IC50 (µM)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
OTSSP167 Potent (nM range)[2]4.3 nM[2]Potent (nM range)Data not availableData not availableData not available
MELK-8a ~0.06 - 0.11[6][7]1.2 - 3.68[6][7]Data not availableData not availableData not availableData not available
HTH-01-091 4.00[9]8.75[9]3.87[9]6.16[9]8.80[9]>10[9]

Key Insights:

  • The potent low nanomolar anti-proliferative activity of OTSSP167 across various cell lines is likely a consequence of its broad-spectrum kinase inhibition rather than solely MELK inhibition[11].

  • The highly selective inhibitors, MELK-8a and HTH-01-091, display more modest, micromolar anti-proliferative effects[6][7][9][11]. This discrepancy highlights the importance of using selective inhibitors to accurately probe the role of MELK in cancer cell proliferation.

  • The absence of publicly available, comprehensive cellular activity data for this compound across a wide panel of breast cancer cell lines limits a direct comparison in this context.

In Vivo Efficacy: Preclinical Validation in Xenograft Models

Preclinical animal models are indispensable for evaluating the therapeutic potential of drug candidates. While direct comparative in vivo studies are limited, the available data for each inhibitor provide valuable insights.

  • OTSSP167: Has demonstrated significant tumor growth suppression in xenograft models of breast, lung, prostate, and pancreas cancer through both intravenous and oral administration[1]. For instance, in an MDA-MB-231 breast cancer model, intravenous administration at 20 mg/kg resulted in a 73% tumor growth inhibition[1].

  • MELK-8a: Subcutaneous administration of MELK-8a at 30 mg/kg in mice resulted in good plasma exposure[6]. However, it exhibited very poor oral bioavailability[6]. Specific tumor growth inhibition data from xenograft studies are not detailed in the provided results.

  • HTH-01-091: In vivo efficacy data for HTH-01-091 are not detailed in the provided search results.

Rationale for Choosing this compound:

The selection of a MELK inhibitor is highly dependent on the specific research question or therapeutic goal. While highly selective inhibitors like MELK-8a and HTH-01-091 are invaluable tools for elucidating the specific biological functions of MELK, the dual inhibitory profile of This compound against both MELK and Flt3 presents a unique therapeutic opportunity.

In malignancies where both MELK and Flt3 signaling pathways are implicated, such as certain types of leukemia, a dual inhibitor could offer a more potent anti-cancer effect than a highly selective MELK inhibitor alone. The decision to proceed with this compound would be based on a therapeutic strategy that intentionally targets both kinases. However, for studies aiming to specifically dissect the role of MELK, the use of more selective inhibitors like MELK-8a or HTH-01-091 would be more appropriate to avoid confounding results from Flt3 inhibition.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for their characterization.

MELK_Signaling_Pathway Simplified MELK Signaling Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates Bcl_G Bcl_G MELK->Bcl_G Inhibits p53 p53 MELK->p53 Phosphorylates CellCycleProgression CellCycleProgression FOXM1->CellCycleProgression Promotes Apoptosis Apoptosis Bcl_G->Apoptosis Induces p53->Apoptosis Induces

Caption: Simplified MELK signaling pathway illustrating its role in cell cycle progression and apoptosis.

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Kinome_Scan Kinome-wide Selectivity (e.g., KINOMEscan) Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Biochemical_Assay->Cell_Viability Western_Blot Western Blot (Target Modulation) Xenograft_Model Xenograft Model (Efficacy) Cell_Viability->Xenograft_Model PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft_Model->PK_PD

Caption: General experimental workflow for the preclinical evaluation of MELK inhibitors.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (ADP-Glo™ Assay)

  • Objective: To determine the in vitro potency (IC50) of inhibitors against the MELK enzyme.

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.

  • Protocol:

    • Prepare a reaction mixture containing recombinant MELK enzyme, a suitable substrate (e.g., MELKtide peptide), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add serial dilutions of the test inhibitor (this compound or other comparators) or DMSO (vehicle control) to the reaction mixture in a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified duration (e.g., 1 hour).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the anti-proliferative effect (IC50) of inhibitors on cancer cell lines.

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cancer cells (e.g., MDA-MB-468, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the MELK inhibitors or DMSO for a specified duration (e.g., 72 hours).

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

3. In Vivo Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the MELK inhibitors.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then monitored over time.

  • General Protocol:

    • Implant human breast cancer cells (e.g., MDA-MB-231) subcutaneously or orthotopically into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID or nude mice).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the MELK inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis by western blot or immunohistochemistry).

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

References

A Head-to-Head Comparison of JNJ-47117096 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the kinase inhibitor JNJ-47117096 with other notable inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3). The following sections present quantitative data on inhibitor potency, selectivity profiles, detailed experimental methodologies, and visualizations of the relevant signaling pathways to facilitate an objective evaluation for research and drug development applications.

Executive Summary

This compound is a potent dual inhibitor of MELK and Flt3 kinases. This guide compares its in vitro potency and selectivity against other established inhibitors for these targets, including the MELK inhibitor OTS167 and a panel of Flt3 inhibitors such as Gilteritinib, Quizartinib, Midostaurin, and Sorafenib. The data presented herein has been aggregated from various preclinical studies to provide a comparative overview.

Quantitative Data Summary

The following tables summarize the in vitro potency (IC50) of this compound and other selected kinase inhibitors against their primary targets, MELK and Flt3. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. It is important to note that these values are derived from various studies and may have been determined under different experimental conditions.

Table 1: Comparison of MELK Inhibitors
InhibitorTarget KinaseIC50 (nM)
This compound MELK 23 [1]
OTS167MELK0.41[1][2]
HTH-01-091MELK10.5[1]
MELK-8aMELK2[1]
MELK-IN-1MELK3[1]
Table 2: Comparison of Flt3 Inhibitors
InhibitorTarget KinaseIC50 (nM)
This compound Flt3 18 [1]
GilteritinibFlt3~1-2 (cell-based)[3]
QuizartinibFlt3-ITD<1 (cell viability)[4]
MidostaurinFlt3-ITD<10
SorafenibFlt3-ITD69.3 ng/mL

Kinase Selectivity Profiles

A critical aspect of a kinase inhibitor's utility and potential for off-target effects is its selectivity. The following table summarizes the known selectivity profiles of the compared inhibitors. KINOMEscan is a widely used platform that assesses the binding of an inhibitor to a large panel of kinases, providing a broad view of its selectivity. A lower percentage of control indicates stronger binding.

Table 3: Kinase Selectivity Overview
InhibitorPrimary Target(s)Notable Off-Targets (from KINOMEscan or other profiling)
This compound MELK, Flt3Data from a broad kinase panel is not readily available.
OTS167MELKAurora B (~25 nM), BUB1, Haspin, MAP2K7. Broad off-target activity observed in KINOMEscan.
GilteritinibFlt3, AXLALK, LTK. Relatively selective profile.
QuizartinibFlt3KIT. Highly selective for Flt3.
MidostaurinFlt3, KIT, PKCVEGFR, PDGFR, SYK, and others. Broad-spectrum inhibitor.
SorafenibRaf, VEGFR, PDGFR, Flt3, KITMultiple kinases across the kinome. Broad-spectrum inhibitor.

Experimental Protocols

The following are representative protocols for in vitro kinase assays used to determine the potency of the inhibitors discussed. Specific parameters may vary between studies.

MELK Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant MELK enzyme

  • MELK substrate (e.g., AMARA peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (this compound, OTS167, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the MELK enzyme and substrate in the kinase buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7]

Flt3 Inhibition Assay (LanthaScreen™ TR-FRET Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.

Materials:

  • Recombinant Flt3 enzyme

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • TR-FRET dilution buffer

  • Test inhibitors (this compound, Gilteritinib, etc.)

Procedure:

  • Reagent Preparation: Prepare solutions of the Flt3 enzyme, europium-labeled antibody, and the kinase tracer in TR-FRET dilution buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the assay plate.

  • Kinase/Antibody Addition: Add the Flt3 enzyme and anti-tag antibody mixture to the wells.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Measurement: Read the TR-FRET signal on a plate reader capable of measuring time-resolved fluorescence, calculating the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

  • Data Analysis: Determine IC50 values by plotting the percentage of inhibition (decrease in FRET signal) against the logarithm of the inhibitor concentration.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of MELK and Flt3, as well as a typical experimental workflow for kinase inhibitor screening.

MELK_Signaling_Pathway E2F1 E2F1 MELK MELK E2F1->MELK upregulates MAPK_pathway MAPK Pathway MAPK_pathway->E2F1 activates ZPR9 ZPR9 MELK->ZPR9 phosphorylates FOXM1 FOXM1 MELK->FOXM1 phosphorylates p53 p53 MELK->p53 phosphorylates B_Myb B-Myb ZPR9->B_Myb activates CellCycle Cell Cycle Progression B_Myb->CellCycle CDC25B CDC25B FOXM1->CDC25B AuroraB Aurora B FOXM1->AuroraB Survivin Survivin FOXM1->Survivin CDC25B->CellCycle AuroraB->CellCycle Survivin->CellCycle Apoptosis Apoptosis p53->Apoptosis JNJ_47117096 This compound JNJ_47117096->MELK

Caption: Simplified MELK signaling pathway and the point of intervention for this compound.

Flt3_Signaling_Pathway Flt3L Flt3 Ligand Flt3 Flt3 Receptor Flt3L->Flt3 binds & activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Flt3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Flt3->PI3K_AKT STAT5 STAT5 Flt3->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival JNJ_47117096 This compound JNJ_47117096->Flt3

Caption: Overview of the Flt3 signaling pathway and the inhibitory action of this compound.

Kinase_Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) start->prepare_reagents assay_plate Dispense Reagents into Assay Plate prepare_reagents->assay_plate incubate Incubate at Room Temperature assay_plate->incubate detect_signal Detect Signal (Luminescence/Fluorescence) incubate->detect_signal data_analysis Data Analysis (IC50 Determination) detect_signal->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vitro kinase inhibitor screening.

References

Validating MELK Inhibition: A Comparative Analysis of JNJ-47117096 and MELK siRNA

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the selective small molecule inhibitor JNJ-47117096 and targeted MELK siRNA reveals congruent effects on cell proliferation, cell cycle progression, and downstream signaling pathways, providing robust validation of MELK as a therapeutic target. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of MELK-targeted therapies.

Introduction to MELK Inhibition

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of cancers and is associated with poor prognosis. Its role in critical cellular processes such as cell cycle regulation, proliferation, and apoptosis has made it an attractive target for cancer therapy. Two primary methods for interrogating the function of MELK and validating it as a drug target are the use of small molecule inhibitors and RNA interference (RNAi) technologies, such as small interfering RNA (siRNA).

This compound is a potent and selective small molecule inhibitor of MELK. To confirm that the cellular effects of this compound are indeed due to the inhibition of MELK, it is crucial to compare its activity with that of MELK siRNA, which specifically degrades MELK mRNA, thereby preventing its translation into protein. This guide presents a comparative analysis of the data obtained from studies utilizing both methodologies. While direct head-to-head quantitative data from a single study is limited, a synthesis of available data confirms the on-target activity of this compound.[1]

Performance Comparison: this compound vs. MELK siRNA

The following tables summarize the key performance metrics of this compound and MELK siRNA from various studies. It is important to note that the data for the inhibitor and siRNA are not always from the same study and experimental conditions may vary.

Table 1: Effect on Cell Viability and Proliferation

ParameterThis compoundMELK siRNASource
Mechanism of Action Potent and selective ATP-competitive inhibitor of MELK kinase activity.Sequence-specific degradation of MELK mRNA.[1]
Effect on Cell Viability Induces replicative senescence in p53-intact cells and mitotic catastrophe in p53-deficient cells, leading to decreased cell viability.Significant decrease in cell viability in various cancer cell lines.[1][2]
IC50 / Effective Concentration IC50 values in the nanomolar range in sensitive cell lines.Effective at nanomolar concentrations to achieve significant knockdown and phenotypic effects.[1]

Table 2: Impact on Cell Cycle Progression

ParameterThis compoundMELK siRNASource
Cell Cycle Arrest Induces G1/S phase arrest in p53-intact cells.Induces G1 or G2/M arrest depending on the cell line and p53 status.[3][4]
Mechanism of Arrest Mediated by the ATM/Chk2/p53/p21 pathway in p53-intact cells.Often associated with upregulation of p21 and p27.[3]

Table 3: Modulation of Downstream Signaling

Downstream TargetThis compoundMELK siRNASource
FOXM1 Phosphorylation Leads to reduced phosphorylation and activity of FOXM1.Decreases phosphorylation of FOXM1.[5][6]
p53 Phosphorylation Induces strong phosphorylation of p53.[1]
p21 Upregulation Causes prolonged upregulation of p21.Can lead to upregulation of p21.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway activates E2F1 E2F1 MAPK_Pathway->E2F1 activates MELK MELK E2F1->MELK upregulates transcription FOXM1 FOXM1 MELK->FOXM1 phosphorylates (activates) p53 p53 MELK->p53 phosphorylates Apoptosis_Inhibition Apoptosis Inhibition MELK->Apoptosis_Inhibition promotes Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression promotes p53->Cell_Cycle_Progression inhibits Proliferation Proliferation Cell_Cycle_Progression->Proliferation drives

Caption: MELK Signaling Pathway.

Experimental_Workflow cluster_treatment Treatment cluster_assays Phenotypic and Mechanistic Assays cluster_endpoints Endpoints Cancer_Cells Cancer Cell Lines JNJ This compound (Small Molecule Inhibitor) Cancer_Cells->JNJ siRNA MELK siRNA (RNA Interference) Cancer_Cells->siRNA Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) JNJ->Cell_Viability Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) JNJ->Cell_Cycle Western_Blot Western Blot Analysis JNJ->Western_Blot siRNA->Cell_Viability siRNA->Cell_Cycle siRNA->Western_Blot Viability_Data IC50 / % Inhibition Cell_Viability->Viability_Data Cycle_Distribution Cell Cycle Distribution (% G1, S, G2/M) Cell_Cycle->Cycle_Distribution Protein_Levels Protein Levels of MELK, p-FOXM1, p-p53, p21 Western_Blot->Protein_Levels

Caption: Experimental Workflow for Validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

MELK siRNA Transfection

Objective: To specifically knockdown MELK expression in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, U87)

  • MELK-specific siRNA duplexes and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (antibiotic-free)

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute a final concentration of 10-50 nM of MELK siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free complete medium.

    • Add the siRNA-lipid complexes to the cells dropwise.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

    • After incubation, harvest the cells for downstream analysis (e.g., Western blot for protein knockdown, cell viability assays, or cell cycle analysis).

Western Blot Analysis for Downstream Targets

Objective: To assess the protein levels of MELK and its downstream targets (e.g., phosphorylated FOXM1, phosphorylated p53, p21) following treatment with this compound or MELK siRNA.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-MELK, anti-phospho-FOXM1, anti-phospho-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound or MELK siRNA on cell cycle distribution.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).

Conclusion

The congruent cellular phenotypes and molecular effects observed with both the selective small molecule inhibitor this compound and MELK-specific siRNA provide strong evidence that the activity of this compound is on-target. Both approaches lead to a reduction in cancer cell viability, induction of cell cycle arrest, and modulation of key downstream signaling molecules such as FOXM1 and p53. This guide provides a framework for researchers to understand and replicate these validation experiments, reinforcing the potential of MELK as a valuable therapeutic target in oncology.

References

Comparative Efficacy of JNJ-47117096: An Analysis Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical and clinical data reveals a notable absence of direct comparative efficacy studies between the investigational agent JNJ-47117096 and current standard-of-care cancer therapies. As such, a quantitative, data-driven comparison as outlined in the user's request cannot be constructed at this time.

This guide will instead provide a detailed overview of the mechanism of action of this compound, summarize the existing standard-of-care treatments for relevant cancer types, and present the signaling pathways associated with the drug's targets. This information is intended to offer a foundational understanding for researchers, scientists, and drug development professionals, pending the future publication of direct comparative studies.

This compound: A Dual Inhibitor of MELK and Flt3

This compound is a potent and selective small molecule inhibitor of two key protein kinases: Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (Flt3).[1]

  • MELK Inhibition: MELK is a serine/threonine kinase that is often overexpressed in various cancers, including triple-negative breast cancer (TNBC). It is implicated in cell cycle progression, apoptosis, and spliceosome regulation. By inhibiting MELK, this compound is proposed to disrupt these critical cellular processes in cancer cells.

  • Flt3 Inhibition: Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Inhibition of Flt3 by this compound is intended to block the aberrant signaling that drives leukemic cell growth.

Preclinical studies have shown that this compound can delay S-phase progression in the cell cycle, leading to stalled replication forks and DNA double-strand breaks. This, in turn, activates the ATM-mediated DNA-damage response.[1]

Standard-of-Care for Relevant Malignancies

Given the dual targets of this compound, a comparative analysis would necessitate data against the standard-of-care treatments for cancers where MELK and Flt3 are relevant therapeutic targets, primarily certain types of breast cancer and Flt3-mutated AML.

Triple-Negative Breast Cancer (TNBC)

TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. The standard-of-care for early-stage TNBC typically involves a combination of:

  • Chemotherapy: Anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel) form the backbone of chemotherapy regimens for TNBC.

  • Immunotherapy: The addition of immune checkpoint inhibitors, such as pembrolizumab, to chemotherapy has become a standard for many patients with early-stage and metastatic TNBC.

Flt3-Mutated Acute Myeloid Leukemia (AML)

For patients with AML harboring a FLT3 mutation, the standard-of-care involves:

  • Intensive Chemotherapy: A combination of an anthracycline (e.g., daunorubicin (B1662515) or idarubicin) and cytarabine (B982) ("7+3" regimen) is the standard induction therapy for fit patients.

  • Flt3 Inhibitors: The addition of a Flt3 inhibitor to intensive chemotherapy is now standard practice. Approved Flt3 inhibitors include:

    • Midostaurin: A multi-kinase inhibitor approved for newly diagnosed Flt3-mutated AML in combination with chemotherapy.

    • Quizartinib: A potent and selective Flt3 inhibitor approved for newly diagnosed Flt3-ITD positive AML in combination with chemotherapy.

    • Gilteritinib: A potent Flt3 inhibitor approved for relapsed or refractory Flt3-mutated AML.

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways involving MELK and Flt3.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Activation cluster_downstream Downstream Effects Cell_Cycle_Cues Cell Cycle Cues MELK MELK Cell_Cycle_Cues->MELK Spliceosome Spliceosome Regulation MELK->Spliceosome Cell_Cycle Cell Cycle Progression MELK->Cell_Cycle Apoptosis Apoptosis Inhibition MELK->Apoptosis This compound This compound This compound->MELK

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Flt3_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream_pathways Downstream Signaling cluster_cellular_effects Cellular Outcomes Flt3_Ligand Flt3 Ligand Flt3_Receptor Flt3 Receptor (Wild-type or Mutated) Flt3_Ligand->Flt3_Receptor RAS_MAPK RAS/MAPK Pathway Flt3_Receptor->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Flt3_Receptor->PI3K_AKT STAT5 STAT5 Pathway Flt3_Receptor->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation This compound This compound This compound->Flt3_Receptor

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

Conclusion

While this compound presents a novel dual-inhibitory mechanism targeting MELK and Flt3, a definitive comparison of its efficacy against established standard-of-care therapies is not possible due to the current lack of publicly available, direct comparative data. The information provided herein serves as a foundational overview of the compound's mechanism and the therapeutic landscape it aims to enter. Future preclinical and clinical studies are necessary to elucidate the comparative efficacy and potential clinical utility of this compound. Researchers and drug development professionals are encouraged to monitor for forthcoming publications and clinical trial results to gain a comprehensive understanding of this investigational agent's performance.

References

Unveiling the Selectivity of JNJ-47117096: A Comparative Guide to a Dual MELK/FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the cross-reactivity profile of JNJ-47117096, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (FLT3). By examining its performance against alternative MELK and FLT3 inhibitors, this document offers a comprehensive resource supported by experimental data to inform targeted cancer therapy research.

This compound, also known as MELK-T1, has emerged as a significant tool compound due to its potent inhibitory activity against two key kinases implicated in various cancers. With an IC50 of 23 nM for MELK and 18 nM for FLT3, its dual-targeting nature presents both therapeutic opportunities and the need for a thorough understanding of its selectivity profile.[1] This guide delves into the cross-reactivity of this compound, comparing it with other established inhibitors of MELK and FLT3 to provide a clear perspective on its specificity and potential off-target effects.

Quantitative Cross-Reactivity Data

To facilitate a clear comparison, the following tables summarize the inhibitory activity of this compound and a selection of alternative MELK and FLT3 inhibitors against their primary targets and a panel of off-target kinases. This data, compiled from publicly available kinome screening databases and literature, highlights the varying selectivity profiles of these compounds.

Table 1: Comparison of MELK Inhibitors

CompoundPrimary Target IC50 (nM)Key Off-Target Kinase(s)Off-Target IC50 (nM)Selectivity Notes
This compound (MELK-T1) MELK: 23 FLT3 18 Potent dual inhibitor of MELK and FLT3. Weaker inhibition of CAMKIIδ (810), Mnk2 (760), CAMKIIγ (1000), and MLCK (1000).[1]
OTS167 MELK: 0.41Aurora B, BUB1, Haspin, MAP2K7~25 (Aurora B)Broad-spectrum inhibitor with significant off-target activity.
HTH-01-091 MELK: 10.5PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2-More selective than OTS167, inhibiting 4% of 141 kinases by >90% at 1 µM.
NVS-MELK8a MELK: 2FLT3 (ITD), Haspin, PDGFRα180, 190, 420Highly potent and selective MELK inhibitor.[2][3][4]

Table 2: Comparison of FLT3 Inhibitors

CompoundPrimary Target IC50/Kd (nM)Key Off-Target Kinase(s)Selectivity Notes
This compound (MELK-T1) FLT3: 18 MELK Potent dual inhibitor of FLT3 and MELK.[1]
Midostaurin (B1676583) FLT3: (Potent inhibitor)c-KIT, PDGFRβ, VEGFR-2, PKCMulti-targeted kinase inhibitor.[5][6][7]
Gilteritinib FLT3: 0.29AXL, ALK, LTKPotent inhibitor of FLT3 and AXL.[8][9]
Quizartinib FLT3: 3.3 (Kd)c-KIT, PDGFR, RETHighly selective for FLT3.[10]
Crenolanib FLT3: 0.74 (Kd)PDGFRα/βPotent and selective inhibitor of class III receptor tyrosine kinases.[11][12][13][14]
Sorafenib (B1663141) FLT3: (Potent inhibitor)RAF1, BRAF, VEGFR, PDGFR, KITBroad-spectrum kinase inhibitor.[15][16]

Experimental Protocols

The assessment of kinase inhibitor selectivity is crucial for the interpretation of experimental results and the prediction of potential clinical outcomes. The following are detailed methodologies for key experiments used to determine the cross-reactivity profiles presented in this guide.

Radiometric Kinase Assay (Filter Binding Assay)

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate. It is considered a gold-standard method for determining the potency of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a kinase-specific substrate (peptide or protein), and a reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A DMSO control is included to represent 100% kinase activity.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane (e.g., P81 paper). The filter specifically binds the phosphorylated substrate.

  • Washing: The filters are washed extensively with a phosphoric acid solution to remove unincorporated radiolabeled ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

KINOMEscan™ Competition Binding Assay

This is a high-throughput affinity-based assay that measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

Objective: To determine the dissociation constants (Kd) or the percentage of inhibition of a compound against a comprehensive panel of kinases.

General Protocol:

  • Assay Components: The assay utilizes three main components: DNA-tagged recombinant kinases, an immobilized ligand (a broad-spectrum kinase inhibitor), and the test compound.

  • Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test compound at a single high concentration (for percent inhibition) or at various concentrations (for Kd determination).

  • Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.

  • Capture and Washing: The beads with the immobilized ligand are washed to remove any unbound components.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the corresponding DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis:

    • Percent Inhibition: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to calculate the percent inhibition.

    • Kd Determination: For dose-response experiments, the data is fitted to a binding curve to determine the dissociation constant (Kd), which represents the affinity of the compound for the kinase.

Visualizing Pathways and Workflows

To further illustrate the context of this compound's activity and the experimental approaches to its characterization, the following diagrams have been generated using the Graphviz DOT language.

MELK_FLT3_Signaling cluster_melk MELK Signaling cluster_flt3 FLT3 Signaling MELK MELK FOXM1 FOXM1 MELK->FOXM1 Activates CellCycle Cell Cycle Progression FOXM1->CellCycle FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation JNJ This compound JNJ->MELK Inhibits JNJ->FLT3 Inhibits

Caption: Simplified signaling pathways of MELK and FLT3 inhibited by this compound.

Kinase_Assay_Workflow cluster_radiometric Radiometric Kinase Assay cluster_kinomescan KINOMEscan Assay R_Start 1. Reaction Setup (Kinase, Substrate) R_Inhibitor 2. Add Inhibitor R_Start->R_Inhibitor R_ATP 3. Add [γ-³²P]ATP R_Inhibitor->R_ATP R_Incubate 4. Incubate R_ATP->R_Incubate R_Filter 5. Filter & Wash R_Incubate->R_Filter R_Quantify 6. Quantify Radioactivity R_Filter->R_Quantify R_IC50 7. Determine IC50 R_Quantify->R_IC50 K_Start 1. Components (Tagged Kinase, Ligand, Inhibitor) K_Incubate 2. Incubate & Equilibrate K_Start->K_Incubate K_Capture 3. Capture on Beads K_Incubate->K_Capture K_Wash 4. Wash K_Capture->K_Wash K_Quantify 5. Quantify by qPCR K_Wash->K_Quantify K_Kd 6. Determine Kd / % Inhibition K_Quantify->K_Kd

Caption: Experimental workflows for radiometric kinase and KINOMEscan assays.

References

A Comparative Analysis of JNJ-47117096: A Dual MELK/FLT3 Inhibitor in the Landscape of Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational dual MELK/FLT3 inhibitor, JNJ-47117096, with other targeted therapies. This analysis is supported by a compilation of preclinical data and detailed experimental methodologies to facilitate informed research and development decisions.

This compound is a potent and selective small molecule inhibitor of both Maternal Embryonic Leucine Zipper Kinase (MELK) and Fms-like Tyrosine Kinase 3 (FLT3).[1] This dual inhibitory profile presents a unique therapeutic strategy, particularly in cancers where both signaling pathways are implicated in tumor progression and resistance. This guide will compare this compound with established and emerging FLT3 inhibitors, as well as other MELK inhibitors, to highlight its potential advantages and therapeutic applications.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-cancer effects by simultaneously targeting two distinct kinases crucial for cancer cell survival and proliferation.

MELK Inhibition: this compound is a potent inhibitor of MELK, with a reported IC50 of 23 nM.[1] MELK is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis.[2] Inhibition of MELK by this compound leads to stalled replication forks and DNA double-strand breaks.[1] This, in turn, activates the ATM-mediated DNA-damage response (DDR), resulting in cell cycle arrest and a senescent phenotype.[1] Downstream effects of MELK inhibition by this compound include the phosphorylation of p53, a prolonged up-regulation of the cyclin-dependent kinase inhibitor p21, and down-regulation of FOXM1 target genes.[1]

FLT3 Inhibition: this compound is also a highly effective inhibitor of FLT3, with an IC50 of 18 nM.[1] FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic stem and progenitor cells.[3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] By inhibiting FLT3, this compound can block the uncontrolled proliferation of leukemic cells.

The dual inhibition of both MELK and FLT3 by this compound suggests a potential for synergistic anti-tumor activity and a means to overcome resistance mechanisms that may arise from the activation of either pathway alone. The co-expression of MELK and FLT3 has been observed in certain cancers, providing a strong rationale for this dual-targeting approach.

Comparative Data: this compound vs. Alternative Inhibitors

To provide a clear comparison, the following tables summarize the key characteristics and available preclinical data for this compound and its therapeutic alternatives.

Table 1: In Vitro Potency of this compound and Comparator Compounds

CompoundPrimary Target(s)IC50 (MELK)IC50 (FLT3)Key Cellular EffectsReference(s)
This compound MELK, FLT323 nM18 nMInduces S-phase arrest, DNA damage, senescence; p53 phosphorylation, p21 upregulation[1]
OTS167 MELK0.41 nMNot ReportedSuppresses tumor growth in various cancer models[4]
Gilteritinib (B612023) FLT3Not ReportedPotent inhibitorInhibits FLT3 signaling and proliferation in FLT3-mutated cells[5][6][7][8]
Quizartinib FLT3Not ReportedPotent inhibitorHighly active in patients with relapsed/refractory FLT3-ITD AML[9][10][11][12][13]

Table 2: Preclinical Efficacy of this compound and Comparator Compounds

CompoundCell Line(s)Assay TypeKey FindingsReference(s)
This compound MCF-7 (Breast Cancer)Cell Cycle AnalysisDelays progression through S-phase[1]
Ba/F3-Flt3Proliferation AssaySuppresses proliferation with an IC50 of 1.5 µM (in the absence of IL-3)[1]
OTS167 Various (Breast, Lung, Prostate, Pancreas)Xenograft ModelsSignificant tumor growth suppression with both intravenous and oral administration[4]
Gilteritinib FLT3-mutated AML cell linesProliferation/Viability AssaysInduces apoptosis and inhibits proliferation[5]
Quizartinib FLT3-ITD AML cell linesProliferation/Viability AssaysPotent inhibition of cell proliferation[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

cluster_JNJ This compound Action cluster_MELK MELK Pathway cluster_FLT3 FLT3 Pathway JNJ This compound MELK MELK JNJ->MELK Inhibits (IC50=23nM) FLT3 FLT3 JNJ->FLT3 Inhibits (IC50=18nM) Proliferation Leukemic Cell Proliferation JNJ->Proliferation Inhibits Replication Replication Forks MELK->Replication Stalls FOXM1 FOXM1 Target Genes MELK->FOXM1 Downregulates DNA_Damage DNA Double-Strand Breaks Replication->DNA_Damage ATM ATM-mediated DDR DNA_Damage->ATM Activates p53 p53 Phosphorylation ATM->p53 p21 p21 Upregulation p53->p21 Arrest Growth Arrest / Senescence p21->Arrest FOXM1->Arrest FLT3->Proliferation Promotes

Figure 1: this compound Mechanism of Action

cluster_workflow In Vitro Kinase Assay Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (MELK/FLT3) - Kinase Buffer - ATP (γ-33P-ATP for radioactive assay) - Substrate Peptide start->reagents inhibitor Prepare Serial Dilutions of This compound & Comparators reagents->inhibitor reaction Incubate Kinase, Substrate, ATP, and Inhibitor inhibitor->reaction stop Stop Reaction (e.g., with phosphoric acid) reaction->stop filter Filter to Separate Phosphorylated Substrate stop->filter measure Measure Radioactivity or Other Signal (e.g., Luminescence) filter->measure analyze Analyze Data and Calculate IC50 Values measure->analyze end End analyze->end

Figure 2: In Vitro Kinase Assay Workflow

cluster_workflow Cell-Based Assay Workflow cluster_assays Endpoint Assays start Start seed Seed Cancer Cells in 96-well plates start->seed treat Treat with Serial Dilutions of This compound & Comparators seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis western Western Blot (p53, p21, etc.) incubate->western analyze Analyze Data: - IC50 (Viability) - % Apoptotic Cells - Protein Expression Levels viability->analyze apoptosis->analyze western->analyze end End analyze->end

Figure 3: Cell-Based Assay Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro MELK/FLT3 Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MELK or FLT3.

Materials:

  • Recombinant human MELK or FLT3 kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP (including γ-33P-ATP for radioactive assays)

  • Substrate peptide (e.g., Myelin Basic Protein for FLT3)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid (to stop the reaction)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, combine the recombinant kinase, substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (containing a tracer like γ-33P-ATP).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of phosphoric acid.

  • Transfer the reaction mixture to a filter plate to separate the phosphorylated substrate from the free ATP.

  • Wash the filter plate multiple times with a wash buffer.

  • Measure the amount of incorporated phosphate (B84403) using a scintillation counter or the appropriate detection method for the assay format.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (this compound and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the IC50 value for each compound by plotting cell viability against the logarithm of the compound concentration.[14][15][16][17]

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Test compounds (this compound and comparators)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at various concentrations for a specified time.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[18][19][20][21][22]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the test compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Test compounds (this compound and comparators)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-FLT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with test compounds as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treatments.[23][24][25][26][27]

References

Assessing the Synergistic Potential of JNJ-47117096: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for synergistic combinations is crucial for advancing novel cancer therapies. This guide provides an objective assessment of the investigational drug JNJ-47117096, also known as MELK-T1, and its potential for synergistic effects with other therapeutic agents. While direct, quantitative data on the synergistic effects of this compound in combination with other drugs is not yet publicly available in peer-reviewed literature, this guide summarizes the compound's mechanism of action, which strongly supports its potential for synergy, particularly with DNA-damaging agents. We present key preclinical data on this compound as a single agent and provide detailed experimental protocols that can be adapted for future synergy studies.

Mechanism of Action and Rationale for Synergy

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis.[1][2][3] this compound also demonstrates inhibitory activity against Flt3.[4] The primary mechanism of action of this compound involves the inhibition of MELK, which leads to stalled replication forks and DNA double-strand breaks (DSBs) in proliferating cancer cells.[1][5] This, in turn, activates the ATM-mediated DNA-damage response (DDR) pathway, resulting in cell cycle arrest and a senescent phenotype.[1][4][5]

The induction of DNA damage and the impairment of the DNA damage tolerance by this compound provide a strong rationale for its use in combination with other therapies, particularly those that also function by damaging DNA, such as chemotherapy and radiation. By lowering the threshold for DNA-damage tolerance, this compound has the potential to sensitize cancer cells to the effects of these agents, leading to a synergistic anti-tumor effect.[1][5]

Preclinical Data for this compound (MELK-T1) as a Single Agent

While combination studies are lacking, preclinical investigations of this compound as a monotherapy have established its cellular effects, which are summarized below. These data are primarily from studies on the MCF-7 breast adenocarcinoma cell line.

ParameterCell LineKey FindingsReference
Inhibition of MELK Kinase Activity In vitroIC50 of 23 nM for MELK and 18 nM for Flt3.[4]
Cell Proliferation MCF-7Induces growth arrest and a senescent phenotype.[1][4]
Cell Cycle Progression MCF-7Delays progression through the S-phase.[1][4][1][4]
DNA Damage Response MCF-7Induces stalled replication forks, DNA double-strand breaks (DSBs), and activates the ATM-CHK2 pathway.[1][5][1][5]
Downstream Signaling MCF-7Induces strong phosphorylation of p53, prolonged up-regulation of p21, and down-regulation of FOXM1 target genes.[1][4][5][1][4][5]
Protein Stability MCF-7Triggers rapid, proteasome-dependent degradation of the MELK protein.[1][5][1][5]

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of this compound, which can be adapted for synergy studies.

Cell Culture and Compound Treatment

MCF-7 cells can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For combination studies, cells would be treated with this compound and a second agent of interest at various concentrations, both alone and in combination.

Cell Viability and Synergy Analysis

Cell viability can be assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. To determine synergy, a matrix of concentrations of this compound and the combination drug would be tested. The results can be analyzed using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Immunoblot Analysis

To assess the effects on signaling pathways, cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., MELK, phospho-p53, p21, phospho-ATM, phospho-CHK2, and loading controls like actin or tubulin). Membranes are then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Cells are harvested, washed with PBS, and fixed in 70% ethanol. After rehydration, cells are treated with RNase A and stained with propidium (B1200493) iodide (PI). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Immunofluorescence for DNA Damage

Cells grown on coverslips are treated as required, then fixed and permeabilized. They are then incubated with primary antibodies against DNA damage markers such as γH2AX or 53BP1, followed by incubation with fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI. Images are acquired using a fluorescence microscope to visualize and quantify DNA damage foci.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (MELK-T1)

G This compound (MELK-T1) Signaling Pathway JNJ_47117096 This compound (MELK-T1) MELK MELK JNJ_47117096->MELK Inhibits Replication_Stress Replication Stress (Stalled Forks, DSBs) JNJ_47117096->Replication_Stress Induces FOXM1 FOXM1 Downregulation JNJ_47117096->FOXM1 Proteasome Proteasome-mediated Degradation MELK->Proteasome Induces ATM ATM Activation Replication_Stress->ATM CHK2 CHK2 Phosphorylation ATM->CHK2 p53 p53 Phosphorylation CHK2->p53 p21 p21 Upregulation p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest (S-phase delay) p21->Cell_Cycle_Arrest Senescence Senescence Cell_Cycle_Arrest->Senescence

Caption: this compound inhibits MELK, leading to DNA damage and cell cycle arrest.

Experimental Workflow for Assessing Synergy

G Workflow for this compound Synergy Assessment Start Select Cancer Cell Line and Combination Drug Dose_Response Single Agent Dose-Response (this compound & Combo Drug) Start->Dose_Response Combination_Matrix Combination Treatment Matrix (Varying Concentrations) Dose_Response->Combination_Matrix Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Combination_Matrix->Cell_Viability Synergy_Analysis Calculate Combination Index (CI) (e.g., CompuSyn) Cell_Viability->Synergy_Analysis Mechanism_Studies Mechanistic Studies (Western Blot, Flow Cytometry, IF) Synergy_Analysis->Mechanism_Studies In_Vivo In Vivo Xenograft Model (Combination Treatment) Mechanism_Studies->In_Vivo Results Analyze Tumor Growth Inhibition and Survival In_Vivo->Results

Caption: A stepwise workflow for evaluating the synergistic effects of this compound.

Conclusion

The available preclinical data on this compound (MELK-T1) strongly suggest a therapeutic rationale for its combination with DNA-damaging agents. Its ability to induce replication stress and inhibit the DNA damage response positions it as a promising candidate for synergistic cancer therapies. However, to date, there is a lack of published studies providing direct quantitative evidence of these synergistic effects with specific drugs. Further research, following the experimental designs outlined in this guide, is necessary to validate this therapeutic strategy and to identify the most effective combination partners for this compound. Such studies will be crucial in unlocking the full therapeutic potential of this novel MELK inhibitor.

References

A Comparative Review of MELK Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of various Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, supported by experimental data. MELK, a serine/threonine kinase, is a compelling oncology target due to its role in cancer progression, including cell cycle regulation and apoptosis.

This report details the biochemical potency, selectivity, and cellular efficacy of prominent MELK inhibitors. It also provides comprehensive experimental protocols for key assays and visualizes the MELK signaling pathway to contextualize the action of these inhibitors.

Biochemical Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency against its target and its selectivity across the human kinome. The following tables summarize the biochemical half-maximal inhibitory concentration (IC50) values against MELK and the broader kinase selectivity profiles for several key inhibitors.

Table 1: Biochemical IC50 Values against MELK

InhibitorMELK IC50 (nM)
OTSSP1670.41
HTH-01-091 TFA10.5
NVS-MELK8a2
MRT19966529

Table 2: Kinase Selectivity Profile

InhibitorKinase Panel SizeConcentration (µM)% of Kinases Inhibited >90%Key Off-Targets
OTSSP167140167%Aurora B, BUB1, Haspin, MAP2K7
HTH-01-091 TFA14114%PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2
NVS-MELK8a4561~1.5% (7 kinases)FLT3, Haspin, PDGFRα
MRT199665Not specifiedNot specifiedPan-AMPK family inhibitorMARK1/2/3/4, SIK1/2/3, AMPKα1/α2

OTSSP167 is the most potent inhibitor of MELK in biochemical assays. However, it exhibits a broad kinase inhibition profile, suggesting that its cellular effects may not be solely attributable to MELK inhibition. In contrast, HTH-01-091 TFA and NVS-MELK8a demonstrate greater selectivity, making them more suitable tools for specifically investigating the biological functions of MELK.

Cellular Efficacy: Antiproliferative Activity

The translation of biochemical potency to cellular efficacy is a critical aspect of drug development. The following table compares the antiproliferative activity of MELK inhibitors across a panel of human breast cancer cell lines.

Table 3: Antiproliferative Activity (IC50, µM) in Breast Cancer Cell Lines

Cell LineHTH-01-091 TFAOTSSP167NVS-MELK8a
MDA-MB-4684.000.0145.41
BT-5496.160.0218.05
HCC708.800.0345.99
ZR-75-1>100.055>10
MCF78.750.0356.06
T-47D3.870.106>10

The potent, low-nanomolar antiproliferative activity of OTSSP167 is likely due to its broad kinase inhibition profile. The more selective inhibitors, HTH-01-091 TFA and NVS-MELK8a, show more modest, micromolar antiproliferative effects. This highlights the importance of using highly selective inhibitors to accurately determine the specific role of MELK in cancer cell proliferation.

MELK Signaling Pathway

MELK is implicated in multiple signaling cascades crucial for tumorigenesis. The diagram below illustrates some of the key downstream effectors of MELK, providing a visual context for the mechanism of action of MELK inhibitors.

MELK_Signaling_Pathway MELK Signaling Pathway cluster_upstream Upstream Regulation cluster_melk MELK cluster_inhibitors MELK Inhibitors cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway E2F1 E2F1 MAPK_Pathway->E2F1 MELK MELK E2F1->MELK Upregulates Expression FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates AKT_Pathway AKT Pathway MELK->AKT_Pathway Activates NF_kB_Pathway NF-κB Pathway MELK->NF_kB_Pathway Activates Inhibitors OTSSP167 HTH-01-091 NVS-MELK8a Inhibitors->MELK Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition AKT_Pathway->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation NF_kB_Pathway->Cell_Proliferation

On-Target Efficacy of JNJ-47117096: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of JNJ-47117096, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with other known MELK inhibitors. The data presented herein is compiled from publicly available experimental findings to assist researchers in evaluating its suitability for their studies.

Comparative Analysis of MELK Inhibitor Potency and Selectivity

This compound is a selective inhibitor of MELK with a half-maximal inhibitory concentration (IC50) of 23 nM.[1][2] It also demonstrates potent inhibition of Fms-like tyrosine kinase 3 (Flt3) with an IC50 of 18 nM.[1][2] The following table summarizes the IC50 values of this compound and other notable MELK inhibitors against MELK and selected off-target kinases, providing a snapshot of their relative potency and selectivity.

CompoundMELK IC50 (nM)Flt3 IC50 (nM)Other Notable Off-Target Kinases (IC50)
This compound (MELK-T1) 23[1][2]18[1][2]CAMKIIδ (810 nM), Mnk2 (760 nM), CAMKIIγ (1000 nM), MLCK (1000 nM)[1]
OTSSP167 0.41-Aurora B (~25 nM), BUB1, Haspin, MAP2K7
HTH-01-091 10.5-PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2
MELK-8a (NVS-MELK8a) 2180Haspin (190 nM), PDGFRα (420 nM)

On-Target Cellular Effects of this compound

Inhibition of MELK by this compound in cancer cell lines leads to a cascade of cellular events, confirming its on-target activity. These effects include:

  • Cell Cycle Arrest: Treatment with this compound delays the progression of cancer cells through the S-phase of the cell cycle.[1]

  • Induction of Senescence: The compound induces a state of growth arrest and a senescent phenotype in treated cells.[1]

  • DNA Damage Response (DDR): this compound treatment leads to stalled replication forks and DNA double-strand breaks, which in turn activates the ATM-mediated DNA-damage response.[1] This is characterized by the phosphorylation of key DDR proteins such as p53.[1]

  • Modulation of Downstream Signaling: The inhibitor causes a prolonged up-regulation of p21 and a down-regulation of genes targeted by the transcription factor FOXM1.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for confirming its on-target effects.

G cluster_0 This compound On-Target Effects JNJ This compound MELK MELK Kinase JNJ->MELK Inhibits DDR DNA Damage Response JNJ->DDR Induces FOXM1 FOXM1 MELK->FOXM1 Activates CellCycle Cell Cycle Progression MELK->CellCycle Promotes FOXM1->CellCycle Promotes p53 p53 Phosphorylation DDR->p53 Activates Senescence Senescence DDR->Senescence Leads to p21 p21 Upregulation p53->p21 Induces p21->CellCycle Inhibits

Caption: Signaling pathway affected by this compound.

G cluster_1 Experimental Workflow for On-Target Validation cluster_2 Cell-Based Assays BiochemicalAssay Biochemical Kinase Assay (e.g., ADP-Glo) CellBasedAssay Cell-Based Assays BiochemicalAssay->CellBasedAssay Confirm Cellular Potency DataAnalysis Data Analysis & Interpretation BiochemicalAssay->DataAnalysis Determine IC50 WesternBlot Western Blot Analysis CellBasedAssay->WesternBlot Analyze Downstream Effects CellBasedAssay->DataAnalysis Assess Cellular Phenotype WesternBlot->DataAnalysis Quantify Protein Changes CellViability Cell Viability Assay (e.g., MTT) TargetEngagement Target Engagement Assay (e.g., MIB/MS)

Caption: Experimental workflow for on-target validation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols used to assess the on-target effects of MELK inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the purified MELK enzyme, a suitable substrate (e.g., AMARA peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a defined period, typically 60 minutes.

  • ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • Kinase Detection Reagent: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal through a luciferase reaction, followed by a 30-minute incubation at room temperature.

  • Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the MELK inhibitor or DMSO for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Western Blot Analysis for DNA Damage Response

This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway.

  • Cell Lysis: Cells are treated with the MELK inhibitor for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

  • SDS-PAGE: Protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p53, total p53, γH2AX).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

References

Comparative Analysis of JNJ-47117096 (OTSSP167) on Diverse Cancer Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of the Potent MELK Inhibitor JNJ-47117096 (OTSSP167) and its Performance Against Alternative Compounds in Preclinical Cancer Models.

This guide provides a comprehensive comparative analysis of this compound, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), across various cancer subtypes. Developed for researchers, scientists, and drug development professionals, this document summarizes key preclinical data, compares its efficacy with other MELK inhibitors, and provides detailed experimental methodologies.

Introduction to this compound (OTSSP167)

This compound, also widely known as OTSSP167, is a small molecule inhibitor targeting MELK, a serine/threonine kinase overexpressed in a multitude of human cancers and implicated in tumor progression and the maintenance of cancer stem cells.[1][2] Its mechanism of action involves the inhibition of MELK kinase activity, which leads to stalled replication forks, DNA double-strand breaks, and the activation of the ATM-mediated DNA-damage response.[3] This ultimately results in growth arrest and a senescent phenotype in cancer cells.[3] Notably, the cellular response to this compound is influenced by the p53 status of the cancer cells. In cells with intact p53, inhibition of MELK leads to a replicative senescence phenotype, whereas in p53-deficient cells, it induces mitotic catastrophe and subsequent cell death.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (OTSSP167) and two alternative MELK inhibitors, HTH-01-091 and NVS-MELK8a, across a panel of cancer cell lines representing various subtypes.

Cancer SubtypeCell LineThis compound (OTSSP167) IC50 (nM)HTH-01-091 IC50 (µM)NVS-MELK8a IC50 (µM)
Breast Cancer MDA-MB-468-4.00[2]0.06[4]
BT-549-6.16[2]-
HCC70-8.80[2]-
ZR-75-1->10[2]-
MCF-7-8.75[2]1.2[4]
T-47D4.3[5]3.87[2]-
DU44752.3[5]--
Lung Cancer A5496.7[5]--
Prostate Cancer 22Rv16.0[5]--
Bladder Cancer HT119797[5]--
T-cell ALL KOPT-K112[1]--
MOLT-310-50[1]--
JURKAT10-50[1]--

In Vivo Antitumor Activity

Preclinical studies using xenograft models have demonstrated the in vivo efficacy of this compound (OTSSP167) in suppressing tumor growth across different cancer types.

Cancer TypeXenograft ModelTreatment RegimenOutcome
T-cell ALL KOPT-K1 cell-based xenograft10 mg/kg, daily intraperitoneal administrationSignificant delay in the spread of leukemic cells.[1]
T-cell ALL Patient-derived xenografts10 mg/kg, daily for 3 weeksControlled leukemia burden in blood, bone marrow, and spleen, leading to prolonged survival.[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow for evaluating MELK inhibitors, the following diagrams are provided.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway Receptor_Tyrosine_Kinases->RAS_MAPK MELK MELK PI3K_AKT_mTOR->MELK Upregulation RAS_MAPK->MELK Upregulation FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation Apoptosis_Inhibition Inhibition of Apoptosis MELK->Apoptosis_Inhibition Cancer_Stem_Cell\nMaintenance Cancer Stem Cell Maintenance MELK->Cancer_Stem_Cell\nMaintenance DNA_Damage_Response DNA Damage Response MELK->DNA_Damage_Response Inhibition of DDR JNJ_47117096 This compound (OTSSP167) JNJ_47117096->MELK Inhibition JNJ_47117096->DNA_Damage_Response Activation of DDR Mitotic_Catastrophe Mitotic Catastrophe (p53 deficient) JNJ_47117096->Mitotic_Catastrophe Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) FOXM1->Cell_Cycle_Progression p53_p21_activation p53/p21 Activation DNA_Damage_Response->p53_p21_activation Senescence Senescence (p53 intact) p53_p21_activation->Senescence

Caption: Simplified signaling pathway of MELK and the inhibitory action of this compound.

Caption: General experimental workflow for preclinical evaluation of MELK inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or alternative inhibitors for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to assess the effect of the inhibitor on target protein levels and downstream signaling pathways.

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MELK, p53, p21, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^7 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal or oral gavage) according to the predetermined schedule.[1]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further processed for histological or molecular analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the antitumor efficacy of the compound.

Conclusion

This compound (OTSSP167) is a potent MELK inhibitor with significant preclinical activity across a range of cancer subtypes, including breast, lung, prostate, and hematological malignancies. Its efficacy is influenced by the p53 status of the cancer cells, a factor that should be considered in its clinical development. While direct comparative data with more selective MELK inhibitors like HTH-01-091 and NVS-MELK8a is still emerging, this compound has demonstrated promising in vivo antitumor effects. The provided protocols offer a standardized framework for the continued investigation of this compound and other MELK inhibitors in preclinical cancer research. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of JNJ-47117096: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the potent MELK inhibitor JNJ-47117096, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe handling and disposal based on general principles for laboratory chemical waste and information available for similar compounds.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in the correct identification, segregation, and containment of chemical waste.[1][2] All laboratory personnel must be trained on these procedures to minimize risks.[3][4] A crucial first step is to treat all waste chemicals as hazardous unless confirmed otherwise by a qualified safety officer.[4]

Key Handling and Storage Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.[5]

  • Ventilation: Use a fume hood to avoid inhalation of any dust or aerosols.[5]

  • Storage: Store waste in designated, well-ventilated, and secure areas.[1] Keep waste containers closed except when adding waste.[1][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").[2][7]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should be kept separate.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, gloves, and absorbent paper. These should be collected in a designated, properly labeled, leak-proof container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container.[7] Avoid mixing with other solvent wastes unless their compatibility is known.[8]

  • Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[9]

2. Container Management:

  • Compatibility: Use containers made of materials compatible with the chemical waste. For many organic compounds, glass or high-density polyethylene (B3416737) (HDPE) containers are suitable.[7][8]

  • Labeling: Immediately label the waste container with the start date of waste accumulation and the full chemical name.[2][3]

  • Filling: Do not overfill containers; a general rule is to fill to no more than 80-90% of the container's capacity to allow for expansion and prevent spills.[7]

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous liquid waste.[3] After rinsing, the container label should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[3][4]

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's designated hazardous waste management program.[1][4] This typically involves arranging for professional waste collection by trained personnel who will transport it to a licensed disposal facility.[1]

  • Never dispose of this compound down the sink or in the regular trash.[1][6] Evaporation of chemical waste is also not a permissible disposal method.[3][4]

Quantitative Data Summary

No specific quantitative data regarding the disposal of this compound was found in the public domain. For reference, the related MELK inhibitor, OTSSP167, has the following properties which may be considered when assessing potential hazards, though they are not directly applicable to this compound.

PropertyValue (for OTSSP167 hydrochloride)
CAS Number 1431698-10-0[10]
Molecular Formula C25H28Cl2N4O2 • HCl[10]
Molecular Weight 523.9 g/mol [10]
Appearance Crystalline solid[10]
Solubility Soluble in DMSO (30 mg/ml) and DMF (10 mg/ml)[10]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not directly related to its disposal but can inform the nature of the waste generated. For instance, if used in cell-based assays, the resulting media and cell lysates would be considered contaminated liquid waste. Similarly, if used in animal studies, all bedding, carcasses, and experimental materials should be treated as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, weigh boats) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., solutions, cell media) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (e.g., contaminated needles, glass) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Waste_Collection Arrange for Hazardous Waste Collection Solid_Container->Waste_Collection Liquid_Container->Waste_Collection Sharps_Container->Waste_Collection Disposal_Facility Licensed Disposal Facility Waste_Collection->Disposal_Facility

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these general safety and disposal procedures, laboratory professionals can mitigate the risks associated with handling this compound and ensure compliance with environmental regulations, fostering a safe and responsible research environment. Always consult your institution's specific safety guidelines and your Environmental Health and Safety (EHS) department for definitive procedures.

References

Essential Safety and Logistical Information for Handling JNJ-47117096

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-47117096 is not publicly available. This guide is based on general safety protocols for handling potent, powdered research compounds and kinase inhibitors. It is imperative that all laboratory personnel supplement this information with a thorough risk assessment and adhere to their institution's specific safety guidelines. This compound is a potent and selective MELK inhibitor and should be handled with a high degree of caution to minimize exposure.[1]

This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, particularly in its solid, powdered form, due to the high risk of aerosolization and inhalation.[2] The level of protection should be adapted to the specific laboratory procedure being performed.

Laboratory ActivityRecommended Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid Form) - Respirator: Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with chemical-resistant nitrile gloves. - Eye Protection: Chemical splash goggles or a full-face respirator. - Body Protection: Disposable, solid-front lab coat with tight-fitting cuffs and disposable sleeves. - Ventilation: All manipulations must be performed in a certified chemical fume hood or a powder containment hood.[2][3]High risk of generating and inhaling potent powders. Full respiratory and skin protection is critical to prevent exposure.[2]
Solution Preparation and Handling - Gloves: Double-gloving with chemical-resistant nitrile gloves. - Eye Protection: Chemical splash goggles or safety glasses with side shields. - Body Protection: Standard laboratory coat. - Ventilation: Work should be conducted in a certified chemical fume hood.[2][3]Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.[2]
Cell Culture and In Vitro Assays - Gloves: Single pair of nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[3]Focus on preventing skin contact and eye exposure during routine experimental procedures.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard laboratory coat.Enhanced protection is necessary when handling bulk waste, which may have a higher concentration of the compound.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound within a laboratory setting. This includes proper receiving, storage, handling, and disposal procedures.

G Figure 1. Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receipt Receipt: Inspect package for damage. Verify compound identity and quantity. storage Storage: Store at -20°C or -80°C in a tightly sealed container, away from moisture. Update chemical inventory. receipt->storage weighing Weighing and Aliquoting: Use designated area and equipment. Adhere to stringent PPE requirements. storage->weighing solution Solution Preparation: Work within a chemical fume hood. Use appropriate solvents (e.g., DMSO). weighing->solution experiment Experimental Use: Follow specific protocol PPE. Minimize contamination of surfaces and equipment. solution->experiment decon Decontamination: Clean all surfaces and equipment after use. Use an appropriate deactivating solution if available. experiment->decon waste Waste Segregation: Collect all contaminated materials (solid and liquid) in designated, labeled hazardous waste containers. decon->waste disposal Disposal: Dispose of hazardous waste according to institutional and local regulations. waste->disposal

Caption: Figure 1. Operational Workflow for Handling this compound

Experimental Protocols: General Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.[3]

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when opening the package in a well-ventilated area.

  • Confirm the identity and quantity of the compound against the shipping documents.

  • Store this compound hydrochloride at -20°C for up to one month or at -80°C for up to six months in a tightly sealed container, protected from moisture.[1]

  • Log the compound's arrival, quantity, and storage location in the laboratory's chemical inventory.[3]

Handling and Experimental Use:

  • All work with solid this compound and its concentrated solutions must be conducted in a designated and clearly marked area within a certified chemical fume hood.[3]

  • Use dedicated spatulas, glassware, and other equipment to avoid cross-contamination. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.[3]

  • When preparing solutions, add the solvent to the powdered compound slowly to minimize the generation of dust.

  • After handling the compound, even if gloves were worn, wash hands thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

G Figure 2. Disposal Pathway for this compound Waste cluster_waste_streams Waste Generation cluster_collection Waste Collection and Segregation cluster_final_disposal Final Disposal solid_waste Solid Waste: - Contaminated PPE (gloves, lab coats) - Weighing papers, pipette tips - Vials solid_container Hazardous Solid Waste Container: - Puncture-resistant, sealed container - Clearly labeled with 'Hazardous Waste' and compound name solid_waste->solid_container liquid_waste Liquid Waste: - Unused stock solutions - Contaminated solvents - Aqueous waste from experiments liquid_container Hazardous Liquid Waste Container: - Leak-proof, sealed container - Clearly labeled with 'Hazardous Waste', compound name, and solvent liquid_waste->liquid_container disposal_facility Licensed Hazardous Waste Facility: - Arrange for pickup by institutional Environmental Health and Safety (EHS) personnel. - Follow all federal, state, and local regulations. solid_container->disposal_facility liquid_container->disposal_facility

Caption: Figure 2. Disposal Pathway for this compound Waste

Disposal Procedures:

  • Solid Waste:

    • Collect all disposable items that have come into contact with this compound, such as gloves, disposable lab coats, pipette tips, and vials, in a dedicated, puncture-resistant, and sealed container.[2]

    • Label the container as "Hazardous Waste" and clearly identify the contents, including the name of the compound.[2]

  • Liquid Waste:

    • Collect all unused solutions and contaminated solvents in a sealed, leak-proof container.

    • Label the container as "Hazardous Waste" and list all chemical constituents, including this compound and the solvent(s).

  • Decontamination of Labware:

    • Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain or in regular trash.

References

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